gamma-Carboxyglutamate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopropane-1,1,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872037 | |
| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56271-99-9, 53445-96-8, 53861-57-7 | |
| Record name | DL-γ-Carboxyglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053445968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Carboxyglutamic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-aminopropane-1,1,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K3CGY068S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Carboxyglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of γ-Carboxyglutamate in Prothrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of γ-carboxyglutamate (Gla), a novel amino acid, in the blood coagulation protein prothrombin during the early 1970s was a landmark achievement in biochemistry and hematology. This finding not only elucidated the mechanism of action of vitamin K but also opened new avenues for understanding and treating bleeding disorders. This technical guide provides an in-depth overview of the pivotal experiments that led to the identification of Gla, detailing the methodologies employed and presenting the key quantitative data.
The Role of Vitamin K in Prothrombin Function
It was established that vitamin K is essential for the synthesis of biologically active prothrombin. In the absence of vitamin K or in the presence of its antagonists, such as dicumarol or warfarin, an abnormal and non-functional form of prothrombin is produced.[1] This abnormal prothrombin was found to be chemically similar to normal prothrombin but lacked the ability to bind calcium ions (Ca²⁺), a critical step for its activation to thrombin and subsequent role in the coagulation cascade.[1][2] This key difference pointed towards a vitamin K-dependent post-translational modification being responsible for the Ca²⁺-binding capacity of normal prothrombin.
Key Experiments in the Discovery of γ-Carboxyglutamate
The seminal work of Dr. Johan Stenflo and his colleagues in the early 1970s was instrumental in identifying the chemical nature of this vitamin K-dependent modification. Their research involved the purification and comparison of normal and abnormal (dicumarol-induced) prothrombin, followed by detailed biochemical analysis of specific peptide fragments.
Experimental Protocols
A critical first step was the development of a robust protocol to isolate highly purified normal and abnormal prothrombin, allowing for their direct comparison. The following is a summary of the likely multi-step purification process used at the time, based on available literature.
Protocol: Prothrombin Purification (Bovine Plasma)
-
Barium Citrate Adsorption and Elution:
-
Bovine plasma, collected in the presence of citrate anticoagulant, was treated with barium citrate to adsorb the vitamin K-dependent proteins, including prothrombin.
-
The barium citrate precipitate was collected by centrifugation and washed to remove unbound proteins.
-
Prothrombin was eluted from the precipitate using a solution of sodium citrate and EDTA.
-
-
Ammonium Sulfate Fractionation:
-
The eluted protein solution was subjected to fractional precipitation with ammonium sulfate to concentrate the prothrombin.
-
-
DEAE-Sephadex Chromatography:
-
The prothrombin-containing fraction was dialyzed against a suitable buffer and applied to a DEAE-Sephadex anion-exchange column.
-
A salt gradient (e.g., NaCl) was used to elute the bound proteins. Normal and abnormal prothrombin exhibit different affinities for the resin, allowing for their separation. Normal prothrombin, with its extra carboxyl groups, binds more tightly.
-
-
Heparin-Agarose Affinity Chromatography:
-
Further purification was achieved using heparin-agarose affinity chromatography.
-
-
Gel Filtration Chromatography:
-
The final purification step involved gel filtration chromatography (e.g., using Sephadex G-150) to separate prothrombin from any remaining protein contaminants based on size.
-
Note: This is a generalized protocol. The specific buffer compositions, pH, salt concentrations, and column dimensions would have been meticulously optimized in the original studies.
Stenflo's team focused on the N-terminal region of prothrombin, as this was suspected to be the site of the vitamin K-dependent modification.
Protocol: Isolation and Characterization of the N-Terminal Tetrapeptide
-
Prothrombin Fragmentation:
-
Purified normal prothrombin was subjected to enzymatic digestion, likely with trypsin, which cleaves peptide chains at the carboxyl side of lysine and arginine residues.
-
-
Peptide Separation:
-
The resulting peptide mixture was separated using a combination of gel filtration and ion-exchange chromatography to isolate specific fragments.
-
-
Identification of a Key Tetrapeptide:
-
A tetrapeptide, corresponding to residues 6-9 of the prothrombin sequence, was isolated and found to have an unusually high electrophoretic mobility, suggesting a high negative charge.[1]
-
The definitive identification of the novel amino acid was achieved through a combination of advanced analytical techniques.
Protocol: Amino Acid Analysis
-
Acid Hydrolysis: Standard acid hydrolysis (6 M HCl at 110°C for 24 hours) of the tetrapeptide would have shown the presence of glutamic acid, as Gla is decarboxylated to glutamic acid under these conditions.
-
Alkaline Hydrolysis: To preserve the modified amino acid, alkaline hydrolysis was employed. This would have revealed a new, more acidic amino acid peak on the amino acid analyzer.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR spectroscopy was performed on the isolated tetrapeptide.[1] The spectra revealed signals consistent with the presence of two modified glutamic acid residues, each containing an additional carboxyl group at the γ-carbon.
Protocol: Mass Spectrometry (MS)
-
Mass spectrometry of the tetrapeptide provided a precise molecular weight that confirmed the presence of two additional carboxyl groups compared to a peptide containing two standard glutamic acid residues.[1]
Protocol: Edman Degradation Sequencing
-
Edman degradation was used to determine the amino acid sequence of the N-terminal region of prothrombin.[3] This technique sequentially removes amino acids from the N-terminus of a peptide, allowing for their identification. The presence of the modified glutamic acid residues would have been inferred from the chromatographic behavior of the resulting phenylthiohydantoin (PTH)-amino acid derivatives.
Quantitative Data
The research demonstrated that the N-terminal region of bovine prothrombin contains 10 γ-carboxyglutamic acid residues. In contrast, prothrombin isolated from warfarin-treated animals showed a reduced number of Gla residues, correlating with its reduced biological activity.[4]
| Prothrombin Type | Source | Number of γ-Carboxyglutamate Residues (per molecule) | Biological Activity | Ca²⁺ Binding |
| Normal | Healthy Bovine | 10 | 100% | Yes |
| Abnormal (Type I) | Warfarin-treated Bovine | ~7 | Reduced | Reduced |
| Abnormal (Type II) | Warfarin-treated Bovine | ~4 | <1% | No |
Table 1: Quantitative analysis of γ-carboxyglutamate content and corresponding biological properties of different prothrombin forms. Data compiled from multiple sources.[4]
Visualizations
Vitamin K-Dependent Carboxylation Cycle
The discovery of Gla was pivotal in understanding the biochemical role of vitamin K. It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the addition of a carboxyl group to specific glutamate residues in prothrombin and other vitamin K-dependent proteins. This process is coupled to the oxidation of vitamin K hydroquinone to vitamin K epoxide, which is then recycled back to its active form by vitamin K epoxide reductase.
References
- 1. Vitamin K dependent modifications of glutamic acid residues in prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mode of Action of Vitamin K. Isolation of a Peptide Containing the Vitamin K-Dependent Portion of Prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. The gamma-carboxy glutamic acid content of human and bovine prothrombin following warfarin treatment [pubmed.ncbi.nlm.nih.gov]
vitamin K-dependent gamma-carboxylation pathway
An In-depth Technical Guide to the Vitamin K-Dependent Gamma-Carboxylation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The is a critical post-translational modification process essential for the biological activation of a specialized group of proteins known as Vitamin K-Dependent Proteins (VKDPs). This pathway is fundamental to a range of physiological functions, most notably blood coagulation, but also bone metabolism, prevention of vascular calcification, and cell growth regulation.[1][2][3][4] The core of this pathway is the vitamin K cycle, a salvage mechanism that regenerates the active form of vitamin K, which is a required cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the conversion of specific glutamate (Glu) residues on VKDPs into gamma-carboxyglutamate (Gla) residues. The presence of these Gla residues confers calcium-binding capabilities to VKDPs, which is indispensable for their function.[5][6] This guide provides a detailed examination of the molecular mechanics of the vitamin K cycle, the key enzymes involved, and the functional consequences for VKDPs. It includes a compilation of quantitative enzyme kinetic data, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the complex interactions and workflows.
The Core Machinery: The Vitamin K Cycle
The vitamin K cycle is an elegant enzymatic cascade located within the membrane of the endoplasmic reticulum (ER) that ensures a continuous supply of reduced vitamin K (hydroquinone), the active cofactor for GGCX.[1][7] This recycling is crucial because vitamin K is limited in the body and would be rapidly depleted otherwise.[7] The cycle involves the interconversion of three forms of vitamin K:
-
Vitamin K Quinone: The dietary form of vitamin K (e.g., phylloquinone/K1, menaquinones/K2).[8]
-
Vitamin K Hydroquinone (KH2): The reduced, active form that serves as a cofactor for GGCX.[8][9]
-
Vitamin K 2,3-Epoxide (KO): The oxidized form generated during the carboxylation reaction.[2][8]
The cycle is driven by two key enzymes: GGCX and Vitamin K Epoxide Reductase (VKOR).[10][11] In the process of carboxylation, GGCX utilizes KH2, which is simultaneously oxidized to KO.[4][12] VKOR then catalyzes the two-step reduction of KO back to the quinone form and subsequently to the active hydroquinone (KH2), thus completing the cycle.[7][8][11]
Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.
Key Enzymes of the Pathway
Gamma-Glutamyl Carboxylase (GGCX)
GGCX is an integral ER membrane protein that catalyzes the pivotal carboxylation reaction.[1][13][14] It uses the energy from the oxidation of vitamin K hydroquinone to drive the addition of a carboxyl group from CO2 to the gamma-carbon of specific glutamate residues within VKDPs.[2][4][15]
-
Mechanism: The reaction is complex, involving the formation of a highly reactive vitamin K superbase that abstracts a proton from the Glu residue, creating a carbanion. This carbanion then attacks CO2 to form the Gla residue.[16]
-
Substrate Recognition: GGCX recognizes its target proteins through a specific propeptide sequence located at the N-terminus of VKDP precursors.[1][2] This propeptide binds with high affinity to the carboxylase, tethering the adjacent Gla domain (which contains the Glu residues to be modified) to the enzyme's active site.[1][15] The affinity of this interaction influences the efficiency of carboxylation.[1]
Vitamin K Epoxide Reductase (VKOR)
VKOR is a small, multi-pass transmembrane protein in the ER responsible for regenerating the active KH2.[17][18][19] The human gene encoding this enzyme is VKORC1.[18]
-
Mechanism: VKOR performs a two-step reduction. First, it reduces vitamin K epoxide (KO) to vitamin K quinone. Second, it reduces the quinone to vitamin K hydroquinone (KH2).[17][20][21] The reaction involves a CXXC active site motif, where the two cysteine residues shuttle reducing equivalents to the vitamin K substrate.[17][22] The physiological reductant that regenerates VKOR's active site is thought to be a thioredoxin-like protein.[23]
-
Pharmacological Significance: VKOR is the molecular target of coumarin anticoagulants, such as warfarin.[9][24] Warfarin inhibits VKOR, leading to a depletion of KH2.[17] This limits GGCX activity, resulting in the production of under-carboxylated, inactive coagulation factors and thereby producing an anticoagulant effect.[9][17]
Caption: The inhibitory action of Warfarin on the Vitamin K cycle.
Vitamin K-Dependent Proteins (VKDPs)
VKDPs, also known as Gla-proteins, are a family of proteins that require gamma-carboxylation to become biologically active.[25] The Gla residues act as calcium-binding sites, inducing conformational changes that are essential for the protein's interaction with other molecules, particularly phospholipid membranes.[1]
Table 1: Major Vitamin K-Dependent Proteins and Their Functions
| Protein Family | Protein Name | Primary Function |
|---|---|---|
| Coagulation Factors | Factor II (Prothrombin), VII, IX, X | Pro-coagulants essential for the blood clotting cascade.[24][26][27] |
| Anticoagulant Proteins | Protein C, Protein S, Protein Z | Regulators of coagulation, preventing excessive thrombosis.[3][24] |
| Bone & Cartilage Proteins | Osteocalcin (Bone Gla Protein) | Involved in bone mineralization and calcium homeostasis.[5][6] |
| Matrix Gla Protein (MGP) | A potent inhibitor of soft tissue and vascular calcification.[5][28] | |
| Gla-Rich Protein (GRP) | Associated with bone and vascular health.[5][29] |
| Cell Signaling | Growth Arrest-Specific 6 (Gas6) | Regulates cell survival, apoptosis, and movement.[28][29] |
Quantitative Data
The efficiency of the vitamin K cycle enzymes is critical for maintaining adequate levels of active VKDPs. The following tables summarize key kinetic parameters for human GGCX and VKOR.
Table 2: Kinetic Parameters of Human γ-Glutamyl Carboxylase (GGCX)
| Substrate | Km (µM) | Reference |
|---|---|---|
| Vitamin K1 Hydroquinone | 1 - 5 | [30] |
| Propeptide (Factor IX) | ~0.005 (Kd) | [1] |
| Propeptide (Factor VII) | ~0.020 (Kd) | [1] |
| CO2 | 400 - 800 | [30] |
| O2 | 40 - 80 |[30] |
Table 3: Kinetic Parameters and Inhibition of Human Vitamin K Epoxide Reductase (VKORC1)
| Substrate/Inhibitor | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Vitamin K1 Epoxide (KO) | Km | ~5 - 10 µM | DTT as reductant | [31] |
| Vitamin K1 Quinone (K) | Km | ~2 - 7 µM | DTT as reductant | [31] |
| Warfarin | IC50 | 0.5 - 5 µM | DTT as reductant | [31] |
| Warfarin | IC50 | 5 - 20 nM | GSH as reductant |[31] |
Note: Kinetic values can vary based on the specific assay conditions, such as the choice of reducing agent (e.g., DTT vs. the more physiologically relevant GSH), enzyme source, and substrate presentation.[31]
Experimental Protocols
Accurate measurement of enzyme activity and carboxylation status is essential for research and drug development.
VKOR Activity Assays
Protocol 1: HPLC-Based VKOR Activity Assay
This method directly measures the enzymatic conversion of vitamin K epoxide (KO) to vitamin K quinone (K).
-
Principle: Microsomes containing VKOR are incubated with KO and a reducing agent. The reaction is stopped, and lipids are extracted. The amounts of KO and K are then quantified by reverse-phase HPLC with UV detection.
-
Methodology:
-
Enzyme Source: Prepare microsomes from cells overexpressing VKORC1.[32]
-
Reaction: Incubate microsomes with ~5-10 µM KO substrate and a reducing agent (e.g., 40-80 mM GSH) in a buffered solution (e.g., 200 mM HEPES, 150 mM KCl, pH 7.5).[31][32] For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., warfarin).
-
Incubation: Allow the reaction to proceed at 30°C for a set time (e.g., 1.5-2 hours) within the linear range.[31][32]
-
Quenching & Extraction: Stop the reaction by adding an isopropanol/hexane mixture. Vortex and centrifuge to separate phases.[31]
-
Analysis: Analyze the hexane phase by RP-HPLC to quantify the product (K) and remaining substrate (KO).[32]
-
References
- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 5. Roles of vitamin K-dependent protein in biomineralization (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin K-Dependent Proteins in Skeletal Development and Disease - ProQuest [proquest.com]
- 7. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Warfarin - Wikipedia [en.wikipedia.org]
- 10. Structural and functional insights into enzymes of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 15. uniprot.org [uniprot.org]
- 16. mdpi.com [mdpi.com]
- 17. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 19. Vitamin K epoxide reductase complex subunit 1 (VKORC1): the key protein of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Coagulation - Wikipedia [en.wikipedia.org]
- 25. Vitamin K-dependent protein - Wikipedia [en.wikipedia.org]
- 26. med.libretexts.org [med.libretexts.org]
- 27. The Role of Vitamin K in Blood Clotting and Parenteral Nutrition [pharmko.com]
- 28. Vitamin K-dependent Proteins, Warfarin, and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of Gla Domains in Calcium Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of gamma-carboxyglutamic acid (Gla) domains in calcium binding, a fundamental process in various physiological pathways, most notably blood coagulation. This document delves into the structural basis of this interaction, the quantitative biophysical parameters governing it, and the key experimental methodologies used to elucidate its intricacies.
Introduction: The Significance of the Gla Domain
The Gla domain is a highly conserved protein module characterized by the post-translational modification of multiple glutamate (Glu) residues to gamma-carboxyglutamic acid (Gla). This vitamin K-dependent carboxylation is essential for the biological activity of a class of proteins known as Gla-containing proteins.[1][2] These proteins are central to a range of physiological processes, including blood coagulation, bone metabolism, and the prevention of soft tissue calcification.[1][2]
The defining feature of the Gla domain is its remarkable ability to bind calcium ions with high affinity and specificity. This calcium binding induces a critical conformational change in the Gla domain, transforming it from a disordered state into a well-defined structure. This structural transition is a prerequisite for the proper folding of the domain and the exposure of a hydrophobic patch that facilitates the protein's interaction with negatively charged phospholipid membranes, such as those exposed on the surface of activated platelets at the site of vascular injury.[1][2][3]
Quantitative Analysis of Calcium Binding to Gla Domains
The interaction between Gla domains and calcium ions is characterized by specific stoichiometries and binding affinities, which can vary between different Gla-containing proteins. These quantitative parameters are crucial for understanding the precise physiological function of each protein.
| Protein (Species) | Number of Ca2+ Ions Bound to Gla Domain | Dissociation Constant (Kd) | Experimental Method | Reference |
| Prothrombin (Bovine) | 7 | - | X-ray Crystallography | [3] |
| Prothrombin Fragment 1 (Bovine) | - | 1.0 µM (for phospholipid vesicles) | Radioimmunoassay | [4] |
| Prothrombin Gla domain peptide (residues 1-45) (Bovine) | - | 11.8 µM (for phospholipid vesicles) | Radioimmunoassay | [4] |
| Factor VII (Bovine) | High-affinity site(s) | Half-maximal binding at 80 µM Ca2+ | Monoclonal Antibody Binding Assay | |
| Factor IX (Human) | - | 200-300 µM (for the first EGF-like domain) | NMR Spectroscopy | |
| Factor X (Bovine) | - | ~10-fold higher affinity when linked to Gla domain | NMR & SAXS | [5] |
| Activated Protein C (Human) | 9 (in the absence of Mg2+) | ~400 µM | Equilibrium Dialysis | [6] |
| Gla-containing model peptides | 1 (per 2 Gla residues) | ~15 mM (single Gla), 0.6-0.7 mM (cooperative binding of two Gla) | NMR Titration | [7] |
The Blood Coagulation Cascade: A Gla-Dependent Process
The blood coagulation cascade is a prime example of a biological process critically dependent on the calcium-binding function of Gla domains. Several key clotting factors, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as the anticoagulant Protein C, are Gla-containing proteins.[1][2] Their Gla domains enable them to anchor to the phospholipid membranes of activated platelets, where they assemble into active enzyme complexes that drive the cascade forward, culminating in the formation of a stable fibrin clot.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Gla domain - Wikipedia [en.wikipedia.org]
- 3. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination of a calcium-dependent binding constant of the bovine prothrombin Gla domain (residues 1-45) to phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relative orientation of Gla and EGF domains in coagulation factor X is altered by Ca2+ binding to the first EGF domain. A combined NMR-small angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Studies of γ-Carboxyglutamic Acid Domains of Factor VIIa and Activated Protein C: Role of Magnesium at Physiological Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Gamma-Glutamyl Carboxylase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-glutamyl carboxylase (GGCX) is an integral membrane enzyme located in the endoplasmic reticulum that is crucial for the post-translational modification of vitamin K-dependent proteins (VKDPs).[1] This modification involves the conversion of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues.[2] The presence of Gla residues is essential for the calcium-binding capabilities of these proteins, which in turn enables their biological activity in vital physiological processes, most notably blood coagulation, but also bone mineralization and the prevention of vascular calcification.[1][3] GGCX is the central enzyme in the vitamin K cycle, utilizing reduced vitamin K as a cofactor to drive the carboxylation reaction.[4] Dysfunctional GGCX, often due to genetic mutations, can lead to severe bleeding disorders, underscoring its critical role in hemostasis.[1]
The Catalytic Cycle and Core Mechanism
The carboxylation of glutamate residues by GGCX is an intricate process that is tightly coupled to the oxidation of vitamin K.[5] This enzymatic reaction requires several substrates and cofactors: the reduced form of vitamin K (vitamin K hydroquinone, KH₂), molecular oxygen (O₂), and carbon dioxide (CO₂).[6] The entire process can be understood as a series of coordinated steps within the vitamin K cycle.
The core mechanism involves the following key events:
-
Binding of Substrates : The process begins with the binding of a VKDP substrate to GGCX. This recognition is primarily mediated by the propeptide region of the VKDP, which docks into a specific binding site on the enzyme.[7][8] Following this, vitamin K hydroquinone (KH₂) binds to its own pocket within the enzyme.[9]
-
Generation of a Vitamin K Superbase : The enzyme catalyzes a reaction between the bound KH₂ and O₂. This is believed to generate a highly reactive vitamin K base, possibly a vitamin K peroxy anion or a related species.[4] This step is the energy-providing part of the reaction.
-
Proton Abstraction : The highly reactive vitamin K intermediate is potent enough to abstract the weakly acidic proton from the γ-carbon of a target glutamate residue on the protein substrate.[4] This creates a Glu carbanion intermediate.
-
Carboxylation : The negatively charged Glu carbanion then acts as a nucleophile, attacking a molecule of carbon dioxide (CO₂) to form the final γ-carboxyglutamate (Gla) residue.[4]
-
Epoxidation and Product Release : Concurrently with the carboxylation, the vitamin K intermediate is converted into vitamin K 2,3-epoxide (KO).[5] This epoxide, along with the now-carboxylated protein, is released from the enzyme. The vitamin K epoxide is then recycled back to its reduced hydroquinone form by the enzyme vitamin K epoxide reductase (VKOR), completing the vitamin K cycle and allowing it to participate in further carboxylation reactions.[10][11]
This coupled reaction ensures that the energetically unfavorable carboxylation of glutamate is driven by the favorable oxidation of vitamin K hydroquinone.[5] Recent cryo-electron microscopy studies have begun to reveal the structural basis for how GGCX coordinates the binding of its diverse substrates to facilitate this complex catalytic process.[9] A key active site residue, Lys218, has been identified as crucial for mediating the oxidation of vitamin K hydroquinone, which initiates the entire catalytic cascade.[1][12]
Visualization of the Vitamin K Cycle and GGCX Action
The following diagram illustrates the central role of GGCX within the broader Vitamin K cycle, showing the coupled nature of glutamate carboxylation and vitamin K oxidation.
Caption: The coupled reaction catalyzed by GGCX and its role in the Vitamin K cycle.
Quantitative Data: Enzyme Kinetics and Inhibition
The efficiency of GGCX is dependent on the concentrations of its substrates. While comprehensive kinetic data is sparse due to the difficulty of working with this membrane-bound enzyme, studies using synthetic peptide substrates have provided valuable insights.
| Substrate/Inhibitor | Parameter | Reported Value | Conditions |
| Peptide Substrate | |||
| Phe-Leu-Glu-Glu-Leu | Kₘ | ~0.25 - 4.0 mM | Varies with experimental setup |
| Propeptide (from Factor IX) | Kᵢ (competitive) | ~1 - 10 nM | Inhibits carboxylation of other substrates |
| Cofactors | |||
| Vitamin K Hydroquinone | Kₘ | ~1 - 5 µM | For carboxylation activity |
| CO₂ (as bicarbonate) | Kₘ | ~0.2 - 1.0 mM | For carboxylation activity |
| Inhibitors | |||
| Warfarin | Mechanism | Indirect Inhibition | Inhibits VKORC1, depleting the KH₂ substrate[13] |
| Anisindione | Mechanism | Direct/Indirect | May directly inhibit GGCX and also inhibits VKORC1[9] |
Note: The values presented are approximations derived from various studies and can differ based on the specific assay conditions, enzyme source (recombinant vs. native), and substrate sequences used.
Experimental Protocols
In Vitro GGCX Activity Assay (Radiolabel Method)
This protocol outlines a common method for measuring the activity of GGCX in vitro by quantifying the incorporation of radiolabeled CO₂ into a peptide substrate.
1. Reagents and Materials:
-
Enzyme Source: Microsomal preparations from liver tissue or purified recombinant GGCX.
-
Substrate Peptide: A synthetic peptide containing Glu residues, such as Phe-Leu-Glu-Glu-Leu (FLEEL).[14]
-
Cofactors: Vitamin K hydroquinone (KH₂), dithiothreitol (DTT) to maintain reducing conditions.
-
Radiolabel: NaH¹⁴CO₃ (Sodium bicarbonate with ¹⁴C).
-
Reaction Buffer: Tris-HCl buffer, pH 7.4, containing CHAPS or another suitable detergent to solubilize the enzyme.
-
Quenching Solution: Trichloroacetic acid (TCA).
-
Scintillation Fluid and Vials.
2. Procedure:
-
Enzyme Preparation: Solubilize the microsomal preparation or purified GGCX in the reaction buffer.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the reaction buffer, substrate peptide, DTT, and the enzyme solution. Pre-incubate the mixture at a specified temperature (e.g., 17-25°C).
-
Initiation of Reaction: Start the reaction by adding Vitamin K hydroquinone and NaH¹⁴CO₃.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) with gentle agitation.
-
Quenching: Stop the reaction by adding cold TCA. This precipitates the peptide substrate while the unreacted H¹⁴CO₃ is driven off as ¹⁴CO₂ gas (this step must be performed in a fume hood).
-
Quantification: Centrifuge the quenched reaction to pellet the precipitated peptide. Wash the pellet to remove any remaining unincorporated radiolabel. Resuspend the pellet and transfer it to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of ¹⁴CO₂ incorporated, and thus to the enzyme's activity.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key steps in a typical in vitro GGCX assay.
Caption: A streamlined workflow for a radiometric gamma-glutamyl carboxylase assay.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ashpublications.org [ashpublications.org]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 6. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Warfarin - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of vitamin K: synthesis of gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Gamma-Carboxylation: An In-depth Technical Guide to its Evolutionary Conservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxylation is a highly conserved post-translational modification essential for the function of a diverse array of proteins involved in critical physiological processes, including hemostasis, bone metabolism, and the prevention of vascular calcification.[1][2] This intricate enzymatic process, catalyzed by gamma-glutamyl carboxylase (GGCX), involves the conversion of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla).[3][4] The presence of Gla residues confers calcium-binding properties to these vitamin K-dependent proteins (VKDPs), a feature indispensable for their biological activity.[4] The evolutionary persistence of this complex biochemical pathway, from invertebrates to vertebrates, underscores its fundamental importance. This technical guide provides a comprehensive overview of the evolutionary conservation of gamma-carboxylation, with a focus on the key enzymes, their substrate specificities, and the experimental methodologies used to study this vital process.
The Core Machinery: GGCX and VKOR
The gamma-carboxylation system is primarily orchestrated by two integral membrane proteins residing in the endoplasmic reticulum: gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR).[2][5]
-
Gamma-Glutamyl Carboxylase (GGCX): This enzyme catalyzes the carboxylation of glutamate residues on VKDPs. The reaction is coupled with the oxidation of vitamin K hydroquinone to vitamin K 2,3-epoxide.[4]
-
Vitamin K Epoxide Reductase (VKOR): VKOR is responsible for recycling vitamin K 2,3-epoxide back to its active hydroquinone form, ensuring a continuous supply of the cofactor for GGCX.[5] In vertebrates, this function is primarily carried out by VKORC1, with a paralog, VKORC1L1, also contributing to vitamin K reduction.[6]
The genes encoding these enzymes, GGCX and VKORC1, are highly conserved across a vast range of animal phyla, indicating their ancient origins predating the divergence of molluscs, arthropods, and chordates.[7]
Quantitative Analysis of Enzyme Function and Conservation
The evolutionary conservation of gamma-carboxylation is evident in the kinetic properties and sequence homology of its core enzymes.
Enzyme Kinetics
Comparative studies of VKOR activity have revealed both conservation and species-specific differences in enzyme kinetics.
| Species | Apparent Km (μM) | Vmax (nmol/mg/min) |
| Bovine | 4.35 | 38.8 |
| Canine | 6.46 | 85.7 |
| Equine | 4.29 | 49.3 |
| Human | 2.41 | 19.5 |
| Murine | 3.86 | 47.9 |
| Ovine | 3.73 | 35.1 |
| Porcine | 3.12 | 29.8 |
| Rat | 2.89 | 28.5 |
| Table 1: Apparent kinetic constants for VKOR activity in hepatic microsomes from various species. Data compiled from a comparative in vitro study.[8] |
Kinetic parameters for different rat VKORC1 genotypes have also been determined, highlighting the functional consequences of genetic variation.[9]
| Rat Vkorc1 Genotype | Tissue | Km (μM) | Vmax (pmol/min/mg) |
| Wild Type | Liver | 10.5 | 102.3 |
| Y139C | Liver | 11.2 | 24.7 |
| Y139F | Liver | 10.8 | 36.1 |
| L120Q | Liver | 12.1 | 36.5 |
| Table 2: Kinetic parameters of VKOR activity in liver microsomes from rats with different Vkorc1 genotypes.[9] |
Substrate Specificity of GGCX
The interaction between GGCX and its VKDP substrates is primarily mediated by the propeptide region of the VKDP. The affinity of this interaction varies among different VKDPs, influencing the efficiency of carboxylation.
| Human VKDP Propeptide | Inhibition Constant (Ki) (nM) |
| Factor X | 2 |
| Matrix Gla Protein | 10 |
| Factor VII | 15 |
| Factor IX | 20 |
| PRGP1 | 25 |
| Protein S | 35 |
| Prothrombin | 200 |
| Protein C | 300 |
| Bone Gla Protein | >400,000 |
| Table 3: Relative affinities of synthetic propeptides of human vitamin K-dependent proteins for GGCX. The inhibition constants (Ki) were determined against a factor IX propeptide/gamma-carboxyglutamic acid domain substrate.[6] |
Sequence Homology
The amino acid sequences of GGCX and VKORC1 exhibit a high degree of conservation across diverse taxa, reflecting a strong selective pressure to maintain their critical functions. The amino acid sequences of GGCX from various mammals, including humans, bovines, rats, and mice, are more than 90% identical.[7] The bovine GGCX sequence shares as much as 70% identity with that of the toadfish.[7]
Experimental Protocols
A variety of in vitro and cell-based assays are employed to investigate the activity of GGCX and VKOR.
In Vitro Gamma-Carboxylation Assay (Radiometric)
This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate, such as FLEEL.
Materials:
-
GGCX-containing microsomal preparation
-
Peptide substrate (e.g., FLEEL)
-
Reduced Vitamin K (KH₂)
-
NaH¹⁴CO₃
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
CHAPS
-
Phosphatidylcholine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Methodology:
-
Prepare a reaction mixture containing reaction buffer, DTT, CHAPS, phosphatidylcholine, KH₂, and the peptide substrate.[10]
-
Initiate the reaction by adding the GGCX-containing microsomal preparation.
-
Add NaH¹⁴CO₃ to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding an equal volume of cold TCA.[10]
-
Boil the sample to remove unincorporated ¹⁴CO₂.[10]
-
Precipitate the carboxylated peptide and wash to remove unincorporated radiolabel.
-
Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.[10]
HPLC-Based Gamma-Carboxylation Assay
This method separates and quantifies a fluorescently labeled peptide substrate and its carboxylated product.
Materials:
-
GGCX-containing microsomal preparation
-
Fluorescently labeled peptide substrate
-
Reduced Vitamin K (KH₂)
-
Reaction Buffer
-
DTT
-
HPLC system with a fluorescence detector
Methodology:
-
Prepare a reaction mixture containing reaction buffer, DTT, KH₂, and the fluorescently labeled peptide substrate.
-
Initiate the reaction by adding the GGCX-containing microsomal preparation.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Inject the reaction mixture into the HPLC system.
-
Separate the carboxylated and uncarboxylated peptides using a suitable solvent gradient.
-
Detect the peptides using a fluorescence detector at the appropriate excitation and emission wavelengths.
-
Quantify the amount of carboxylated product by integrating the peak area.[10]
Cell-Based ELISA for Carboxylation
This assay quantifies the amount of carboxylated VKDP secreted from cultured cells.
Materials:
-
96-well cell culture plates
-
Mammalian cells expressing a VKDP of interest
-
Cell culture medium
-
Vitamin K
-
Primary antibody specific for the carboxylated form of the VKDP
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.[11][12]
-
Treat the cells with vitamin K to induce carboxylation.
-
Collect the cell culture medium containing the secreted VKDP.
-
Coat a separate ELISA plate with a capture antibody against the VKDP.
-
Add the cell culture medium to the wells and incubate.
-
Wash the wells and add the primary antibody specific for the carboxylated Gla residues.[8]
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.[8]
-
Quantify the amount of carboxylated VKDP by comparing to a standard curve.
Signaling Pathways and Logical Relationships
The gamma-carboxylation process is tightly regulated and integrated into cellular metabolism.
The expression of the GGCX gene is regulated by various transcription factors, ensuring the appropriate level of carboxylase activity in different tissues.
The following diagram illustrates the logical workflow for a cell-based ELISA to determine the extent of VKDP carboxylation.
Conclusion
The remarkable evolutionary conservation of the gamma-carboxylation machinery highlights its indispensable role in animal physiology. From the deep evolutionary roots of the GGCX and VKOR enzymes to the conserved mechanisms of substrate recognition, this post-translational modification has been steadfastly maintained throughout animal evolution. The quantitative data on enzyme kinetics and substrate specificity, combined with detailed experimental protocols, provide a robust framework for researchers and drug development professionals to further explore the intricacies of this vital biological process. A deeper understanding of the evolutionary conservation of gamma-carboxylation will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with its dysregulation.
References
- 1. Reactome | Gamma-carboxylation of protein precursors [reactome.org]
- 2. GGCX-Associated Phenotypes: An Overview in Search of Genotype-Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phylogeny of the Vitamin K 2,3-Epoxide Reductase (VKOR) Family and Evolutionary Relationship to the Disulfide Bond Formation Protein B (DsbB) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 5. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The propeptides of the vitamin K-dependent proteins possess different affinities for the vitamin K-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. assaygenie.com [assaygenie.com]
- 12. In-cell ELISA protocol | Abcam [abcam.com]
The Pivotal Role of γ-Carboxyglutamate in the Inhibition of Vascular Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive, degenerative phenomenon, is now recognized as an active and highly regulated cellular process akin to bone formation. Central to the inhibition of this pathological mineralization is the post-translational modification of specific proteins to contain γ-carboxyglutamate (Gla) residues. This vitamin K-dependent modification is essential for the function of potent calcification inhibitors, most notably Matrix Gla Protein (MGP). This technical guide provides an in-depth exploration of the role of γ-carboxyglutamate in preventing vascular calcification, detailing the molecular mechanisms, key protein players, and relevant signaling pathways. Furthermore, it offers a compilation of detailed experimental protocols and quantitative data to support researchers and drug development professionals in this critical area of cardiovascular research.
Introduction to Vascular Calcification and the Role of Gamma-Carboxyglutamate (Gla)
Vascular calcification is a hallmark of aging and is significantly accelerated in conditions such as chronic kidney disease (CKD), diabetes mellitus, and atherosclerosis.[1][2] The deposition of hydroxyapatite crystals within the vessel wall leads to increased arterial stiffness, reduced elasticity, and an elevated risk of adverse cardiovascular events.[3][4]
The prevention of vascular calcification is an active process mediated by a number of inhibitory proteins.[5][6] A key feature of several of these inhibitors is the presence of γ-carboxyglutamate (Gla) residues. Gla residues are formed through a post-translational modification where a carboxyl group is added to glutamic acid (Glu) residues.[2][7] This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) and is critically dependent on vitamin K as a cofactor.[8][9] The addition of the second carboxyl group transforms these proteins into potent calcium-binding molecules, enabling them to inhibit the formation and growth of calcium phosphate crystals.[2]
Key Gla-Containing Proteins in Vascular Calcification
While several vitamin K-dependent proteins (VKDPs) have been identified, two are of particular importance in the context of vascular health:
-
Matrix Gla Protein (MGP): MGP is a 14 kDa protein synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes and is considered one of the most potent inhibitors of vascular calcification.[8][10][11] Its inhibitory functions are multifaceted and include directly binding to calcium ions and hydroxyapatite crystals, and inhibiting the activity of pro-calcific signaling molecules like Bone Morphogenetic Protein-2 (BMP-2).[1][10][12] The critical role of MGP is underscored by the fact that MGP-deficient mice develop extensive and lethal arterial calcification.[2][13] MGP exists in several forms, with its activity being dependent on both γ-carboxylation and phosphorylation.[10][11] The undercarboxylated and dephosphorylated form of MGP (dp-ucMGP) is inactive and is considered a biomarker for vitamin K deficiency and increased risk of vascular calcification.[1][14]
-
Gla-Rich Protein (GRP): GRP is another vitamin K-dependent protein that has been identified as an inhibitor of vascular and valvular calcification.[15][16] Its expression is upregulated in calcified tissues.[15][16] Similar to MGP, the inhibitory activity of GRP is dependent on its γ-carboxylation status.[15] Evidence suggests that GRP can act in concert with MGP and Fetuin-A, another systemic calcification inhibitor, to prevent mineral deposition.[15][16]
Molecular Mechanisms and Signaling Pathways
The regulation of vascular calcification is a complex interplay between inducers and inhibitors. The γ-carboxylation of proteins like MGP is a central node in the inhibitory pathways.
The Vitamin K Cycle and γ-Carboxylation
The activation of MGP and other Gla proteins is dependent on the vitamin K cycle.
References
- 1. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. von Kossa Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
- 8. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating Dephospho-Uncarboxylated Matrix Gla-Protein Is Associated With Kidney Dysfunction and Arterial Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]
- 11. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. | Sigma-Aldrich [merckmillipore.com]
- 13. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gamma-Carboxyglutamate as a Post-Translational Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of gamma-carboxyglutamate (Gla), a critical post-translational modification essential for the function of a specialized group of proteins. This document delves into the biosynthesis of Gla, the functional roles of Gla-containing proteins, associated pathologies, and detailed methodologies for their study, offering valuable insights for researchers in academia and industry.
Introduction to this compound (Gla)
Gamma-carboxyglutamic acid is an uncommon amino acid synthesized by the post-translational carboxylation of glutamate residues within specific proteins.[1] This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is fundamentally dependent on vitamin K.[1][2][3] The addition of a second carboxyl group to the gamma-carbon of glutamate confers a potent calcium-binding capacity to the modified proteins.[4][5] This ability to chelate calcium ions is central to the physiological functions of Gla-containing proteins, often mediating their interaction with cell surfaces and other molecules, which is a prerequisite for their biological activity.[1][6]
The discovery of Gla has been pivotal in understanding a range of physiological processes, most notably blood coagulation and bone metabolism.[4][7] Proteins that undergo this modification are collectively known as Gla-containing proteins or vitamin K-dependent proteins (VKDPs).[8][9] Deficiencies in gamma-carboxylation, whether genetic or acquired, can lead to significant pathologies, including bleeding disorders.[9][10] Furthermore, the inhibition of this pathway is the pharmacological basis for widely used anticoagulant drugs like warfarin.[2][11][12]
The Biosynthesis of this compound: The Vitamin K Cycle
The synthesis of Gla is intricately linked to the vitamin K cycle, a metabolic pathway that occurs in the endoplasmic reticulum (ER).[8] This cycle involves the interplay of two key enzymes: gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR).[8][11]
The key steps in the vitamin K cycle are:
-
Carboxylation of Glutamate: GGCX, an integral membrane protein of the ER, catalyzes the conversion of specific glutamate (Glu) residues on precursor proteins to this compound (Gla).[2][3][13] This reaction requires reduced vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide as co-substrates.[2][9][14] During this process, GGCX utilizes the energy from the oxidation of vitamin K hydroquinone to vitamin K 2,3-epoxide to abstract a proton from the gamma-carbon of the glutamate residue, allowing for the addition of CO2.[8][15][16]
-
Recycling of Vitamin K: For the carboxylation reaction to continue, vitamin K epoxide must be recycled back to its reduced form. This is accomplished by the enzyme vitamin K epoxide reductase (VKOR).[11][17][18] VKOR reduces vitamin K epoxide to vitamin K quinone, and then further to vitamin K hydroquinone, thus completing the cycle.[19]
The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby preventing the regeneration of reduced vitamin K.[11][12][20][21][22] This leads to a decrease in the synthesis of functional, fully carboxylated Gla-containing proteins, resulting in an anticoagulant state.[11]
Below is a diagram illustrating the key components and flow of the Vitamin K cycle.
Caption: A diagram of the Vitamin K cycle in the endoplasmic reticulum.
Key Gla-Containing Proteins and Their Functions
A number of proteins have been identified that contain Gla domains and are dependent on this modification for their function. These proteins are involved in a variety of physiological processes, with the most well-characterized being hemostasis and bone metabolism.[2][9]
| Protein Family | Protein Name | Primary Function | Number of Gla Residues |
| Coagulation Factors | Prothrombin (Factor II) | Precursor to thrombin, the central enzyme in coagulation. | 10 |
| Factor VII | Initiates the extrinsic pathway of coagulation. | 10 | |
| Factor IX | A serine protease in the intrinsic pathway of coagulation. | 12 | |
| Factor X | At the convergence of the intrinsic and extrinsic pathways, activates prothrombin. | 11 | |
| Anticoagulant Proteins | Protein C | Regulates coagulation by inactivating Factors Va and VIIIa. | 9 |
| Protein S | A cofactor for Protein C. | 12 | |
| Protein Z | Inhibits Factor Xa. | 13 | |
| Bone and Soft Tissue Proteins | Osteocalcin (Bone Gla Protein) | Involved in bone mineralization and calcium ion homeostasis.[7][23] | 3 |
| Matrix Gla Protein (MGP) | An inhibitor of soft tissue and vascular calcification.[23][24] | 5 | |
| Other | Growth Arrest-Specific 6 (Gas6) | A ligand for tyrosine kinase receptors, involved in cell signaling, proliferation, and survival.[1] | 12 |
Note: The number of Gla residues can vary slightly between species.
Below is a diagram illustrating the role of Gla-containing proteins in the coagulation cascade.
Caption: The central role of Gla-containing proteins in the coagulation cascade.
Experimental Protocols for the Study of this compound
Detection and Quantification of Gla by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of Gla residues in proteins.[25][26] However, the analysis can be challenging due to the neutral loss of a carboxyl group from Gla during collision-induced dissociation.[25]
4.1.1. Sample Preparation and Digestion
-
Protein Isolation: Isolate the Gla-containing protein of interest from plasma or tissue extracts using affinity chromatography or immunoprecipitation.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. A typical protocol involves incubating the protein with trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
4.1.2. LC-MS/MS Analysis
A nano-liquid chromatography system coupled to a high-resolution mass spectrometer is typically used for the analysis of Gla-containing peptides.[26]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes is a common starting point.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Data Acquisition: Data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) can be used. In DDA, the most abundant precursor ions are selected for fragmentation. In PRM, specific precursor ions corresponding to predicted Gla-containing peptides are targeted for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used.
-
4.1.3. Data Analysis
-
Specialized software is used to search the acquired MS/MS spectra against a protein sequence database.
-
The search parameters must be set to include the mass shift corresponding to gamma-carboxylation (+44 Da) as a variable modification on glutamate residues.
-
Manual validation of the spectra is crucial to confirm the presence of Gla.
Below is a workflow diagram for the mass spectrometric analysis of Gla-containing proteins.
Caption: A typical workflow for the analysis of Gla by mass spectrometry.
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This assay measures the activity of GGCX by quantifying the incorporation of radiolabeled ¹⁴CO₂ into a synthetic peptide substrate.
4.2.1. Materials
-
Microsomal preparation containing GGCX (e.g., from bovine liver).
-
Synthetic peptide substrate (e.g., Phe-Leu-Glu-Glu-Leu).
-
Reduced vitamin K₁ (KH₂).
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
-
Dithiothreitol (DTT).
-
CHAPS buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.5% CHAPS).
-
Trichloroacetic acid (TCA).
-
Scintillation cocktail.
4.2.2. Protocol
-
Prepare a reaction mixture containing the microsomal preparation, peptide substrate, DTT, and CHAPS buffer.
-
Initiate the reaction by adding reduced vitamin K₁ and NaH¹⁴CO₃.
-
Incubate the reaction at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Boil the samples to remove unincorporated ¹⁴CO₂.
-
Centrifuge to pellet the precipitated protein and peptide.
-
Wash the pellet with TCA.
-
Dissolve the pellet in a suitable solvent and add scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
Pathologies Associated with Deficient Gamma-Carboxylation
Defects in the gamma-carboxylation process can lead to serious health consequences, primarily bleeding disorders.[9] These can arise from genetic mutations in the genes encoding GGCX or VKOR, or from acquired conditions such as vitamin K deficiency or treatment with vitamin K antagonists like warfarin.
-
Vitamin K-Dependent Clotting Factors Deficiency (VKCFD): This is a rare inherited bleeding disorder caused by mutations in the GGCX or VKORC1 genes.[10][13] Patients with VKCFD have reduced levels of functional coagulation factors, leading to a bleeding tendency that can range from mild to severe.
-
Warfarin-induced Coagulopathy: As previously discussed, warfarin inhibits VKOR, leading to the production of under-carboxylated and non-functional clotting factors.[11][20] This is the desired therapeutic effect for preventing thrombosis, but overdose can lead to severe bleeding.
Conclusion
This compound is a post-translational modification of profound physiological importance. The vitamin K-dependent carboxylation of glutamate residues is essential for the function of a diverse group of proteins involved in hemostasis, bone metabolism, and cellular signaling. A thorough understanding of the biosynthesis of Gla, the functions of Gla-containing proteins, and the methods used to study them is crucial for researchers and clinicians working in these fields. This guide provides a solid foundation of technical knowledge to aid in the design and execution of research aimed at further elucidating the roles of this fascinating modification in health and disease.
References
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Glutamyl carboxylation: An extracellular posttranslational modification that antedates the divergence of molluscs, arthropods, and chordates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. annualreviews.org [annualreviews.org]
- 8. mdpi.com [mdpi.com]
- 9. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. pnas.org [pnas.org]
- 15. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 19. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. news-medical.net [news-medical.net]
- 22. Warfarin and Vitamin K in the Diet - Teach Me Pharm Practical Drug Review [teachmepharm.com]
- 23. Gla-containing proteins of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Matrix Gla Protein Promotes the Bone Formation by Up-Regulating Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of γ-Carboxyglutamate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-carboxyglutamate (Gla), a post-translationally modified amino acid, is a critical determinant in a variety of cellular signaling pathways, extending far beyond its well-established role in hemostasis. This technical guide provides an in-depth exploration of the biosynthesis of Gla, its function in mediating protein-membrane and protein-protein interactions, and its integral role in the signaling cascades of key Gla-containing proteins, including Growth Arrest-Specific 6 (Gas6), Osteocalcin, and Matrix Gla Protein (MGP). This document details the quantitative parameters governing these interactions, provides comprehensive experimental protocols for their study, and presents visual representations of the signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to further investigate and therapeutically target Gla-dependent signaling pathways.
Introduction: The Significance of γ-Carboxyglutamate
This compound is an uncommon amino acid formed by the post-translational carboxylation of glutamate residues in certain proteins. This modification is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) in a vitamin K-dependent manner.[1][2][3] The addition of a second carboxyl group to the γ-carbon of glutamate creates a potent calcium-binding motif. This ability to chelate calcium ions is fundamental to the biological activity of all Gla-containing proteins, enabling them to undergo conformational changes that facilitate their interaction with cell membranes and other proteins.[4][5] Initially discovered in the context of blood coagulation factors, the functional repertoire of Gla-containing proteins is now recognized to encompass a diverse range of physiological processes, including bone metabolism, vascular health, and cell growth regulation.[1][4]
Biosynthesis of γ-Carboxyglutamate: The Vitamin K Cycle
The formation of Gla is intricately linked to the vitamin K cycle, a metabolic pathway occurring in the endoplasmic reticulum.[3] The key enzyme, GGCX, utilizes reduced vitamin K (hydroquinone), molecular oxygen, and carbon dioxide to convert specific glutamate residues to Gla.[2][6] In this process, reduced vitamin K is oxidized to vitamin K epoxide, which is then recycled back to its reduced form by the enzyme vitamin K epoxide reductase (VKOR).[3][6] The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby preventing the regeneration of reduced vitamin K and impairing the γ-carboxylation of vitamin K-dependent proteins.[7][8]
Key Gla-Containing Proteins in Cellular Signaling
Gas6/TAM Signaling Axis
Growth Arrest-Specific 6 (Gas6) is a vitamin K-dependent protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[9][10] The interaction between Gas6 and its receptors, particularly Axl, is a critical signaling axis implicated in a multitude of cellular processes, including cell survival, proliferation, migration, and immune regulation.[10][11] Dysregulation of the Gas6/Axl pathway has been linked to various pathologies, most notably cancer progression and metastasis.[9][11]
Upon binding of Gas6 to the Axl receptor, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain.[11] This initiates a cascade of downstream signaling events through multiple pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, Janus kinase (JAK)/signal transducer and activator of transcription (STAT), and Ras/mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathways.[10][11]
Osteocalcin and GPRC6A Signaling in Metabolic Regulation
Osteocalcin, a Gla-containing protein secreted by osteoblasts, has emerged as a hormone that plays a significant role in regulating glucose metabolism.[12][13] The undercarboxylated form of osteocalcin acts as the active hormone, signaling through the G protein-coupled receptor, GPRC6A, which is expressed in various tissues, including pancreatic β-cells and adipocytes.[14][15][16]
Activation of GPRC6A by osteocalcin in pancreatic β-cells stimulates their proliferation and enhances insulin secretion.[17][18] The downstream signaling cascade involves both the PLC/IP3/Ca2+ and the adenylyl cyclase/cAMP/PKA pathways, which converge on the activation of the MEK-ERK cascade.[14][16] This leads to the phosphorylation of the CREB transcription factor, promoting the expression of genes involved in β-cell proliferation, such as cyclin D1.[14][15] In adipocytes, osteocalcin signaling through GPRC6A upregulates the expression of adiponectin, an insulin-sensitizing hormone.[16]
Matrix Gla Protein (MGP) in the Prevention of Vascular Calcification
Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification, a pathological process of mineral deposition in blood vessels that is associated with cardiovascular disease.[12][15] MGP exerts its inhibitory effect primarily by antagonizing the signaling of Bone Morphogenetic Proteins (BMPs), particularly BMP2.[12][15]
MGP directly binds to BMP2, preventing it from interacting with its cell surface receptors.[12] This blockade of BMP receptor activation inhibits the downstream signaling cascade, which involves the phosphorylation of Smad transcription factors (Smad1, Smad5, and Smad8).[12][19] The inhibition of Smad phosphorylation prevents their translocation to the nucleus and the subsequent transcription of genes that promote osteogenic differentiation of vascular smooth muscle cells, a key step in the process of vascular calcification.[12]
Quantitative Data in Gla-Dependent Signaling
The following tables summarize key quantitative parameters for the interactions and activities of Gas6, Osteocalcin, and MGP in their respective signaling pathways.
Table 1: Gas6/Axl Signaling Parameters
| Parameter | Value | Cell/System Type | Reference |
| Gas6-Axl Binding Affinity (Kd) | ~93 fM | Engineered Axl decoy receptor | [20][21] |
| Gas6-Axl Binding Affinity (Kd) | Picomolar range | General | [11][20] |
Table 2: Osteocalcin/GPRC6A Signaling Parameters
| Parameter | Value | Cell/System Type | Reference |
| Undercarboxylated Osteocalcin Concentration for β-cell Proliferation | 6 - 60 pM | In vitro | [12] |
| Undercarboxylated Osteocalcin Concentration for Adiponectin Production | 0.6 - 6 nM | In vitro | [12] |
| Osteocalcin EC50 for ERK Phosphorylation | 49.9 ng/mL | HEK-293 cells expressing GPRC6A | [4] |
| Decarboxylated Osteocalcin Concentration for Increased Insulin Content | 1.0 - 15 ng/mL | Cultured human islets | [17] |
Table 3: MGP and BMP2 Interaction
| Parameter | Condition | Effect | Reference |
| MGP:BMP2 Molar Ratio | 1-15 fold excess of MGP | Strong inhibition of BMP2-induced osteoinduction | [22] |
| MGP:BMP2 Molar Ratio | >15 fold excess of MGP | Pronounced enhancement of BMP2-induced osteoinduction | [22] |
Table 4: Prothrombin Activation Kinetics
| Parameter | Value | Conditions | Reference |
| K0.5 for Ca2+ | 2.3 mM | Prothrombin activation by Factor Xa | [11] |
| K0.5 for Phospholipid | 7.4 µM | Prothrombin activation by Factor Xa | [11] |
| kcat | 60 s-1 | Prothrombin activation in a tubular flow reactor | [23] |
| Km (intrinsic) | 3 nM | Prothrombin activation in a tubular flow reactor | [23] |
Table 5: Warfarin Inhibition of γ-Carboxylation
| Parameter | Value | System | Reference |
| Warfarin IC50 for γ-Carboxylation | Varies with mutations | Cell-based assay | [24][25] |
| Vitamin K EC50 for γ-Carboxylation | Varies with mutations | Cell-based assay | [24][25] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway Diagrams
Caption: Gas6/Axl Signaling Pathway.
Caption: Osteocalcin/GPRC6A Signaling in Pancreatic β-Cells.
Caption: MGP Inhibition of BMP2 Signaling.
Experimental Workflow Diagrams
Caption: Surface Plasmon Resonance (SPR) Workflow.
Caption: γ-Glutamyl Carboxylase (GGCX) Activity Assay Workflow.
Detailed Experimental Protocols
Quantification of γ-Carboxyglutamate Residues by HPLC
This method allows for the direct identification and quantification of Gla residues in a protein sample.
Materials:
-
Protein sample
-
Methanolic HCl (e.g., 2M)
-
Reagents for Edman degradation
-
HPLC system with a reverse-phase column
-
Standard PTH-amino acid mixture
-
Dimethyl ester of PTH-Gla standard
Protocol:
-
Esterification: Convert the carboxyl groups of the protein to methyl esters by treating the sample with methanolic HCl. This step is crucial for improving the extraction of the modified Gla derivative.
-
Edman Degradation: Subject the esterified protein to automated Edman degradation.
-
Conversion to PTH Derivative: During the sequencing cycle, the N-terminal amino acid is cleaved and converted to its phenylthiohydantoin (PTH) derivative. The dimethyl-Gla will be converted to the dimethyl ester of PTH-Gla.
-
HPLC Analysis: Inject the resulting PTH-amino acid derivative into an HPLC system.
-
Identification and Quantification: Modify the standard HPLC gradient to ensure the separation and clear identification of the dimethyl ester of PTH-Gla peak. Compare the retention time and peak area to the dimethyl ester of PTH-Gla standard to confirm its identity and quantify the amount of Gla at each position.[1]
In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay (Radiometric)
This assay measures the activity of GGCX by quantifying the incorporation of radiolabeled bicarbonate into a peptide substrate.
Materials:
-
GGCX-containing microsomal preparation
-
Synthetic peptide substrate (e.g., FLEEL)
-
Reduced Vitamin K (KH2)
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
CHAPS
-
Phosphatidylcholine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH2, and the peptide substrate.
-
Initiate Reaction: Start the reaction by adding the GGCX-containing microsomal preparation to the mixture.
-
Incorporate Radiolabel: Add NaH¹⁴CO₃ to the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold TCA.
-
Remove Unincorporated Radiolabel: Boil the sample to remove unincorporated ¹⁴CO₂. Precipitate the carboxylated peptide and wash it to remove any remaining unincorporated radiolabel.
-
Quantification: Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the GGCX activity.
Surface Plasmon Resonance (SPR) for Gla-Protein and Membrane Interaction
This protocol outlines the general steps for analyzing the interaction between a Gla-containing protein and a lipid membrane using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip with a lipophilic surface (e.g., L1 chip)
-
Liposomes containing phosphatidylserine (PS)
-
Purified Gla-containing protein (analyte)
-
Running buffer (e.g., HBS-P+ with Ca²⁺)
-
Regeneration solution
Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined percentage of phosphatidylserine.
-
Surface Preparation: Immobilize the PS-containing liposomes onto the L1 sensor chip to create a stable lipid bilayer.
-
Analyte Injection: Inject the purified Gla-containing protein at various concentrations over the sensor surface in a running buffer containing physiological levels of calcium.
-
Association and Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) of the Gla-protein to the membrane in real-time by measuring the change in the SPR signal.
-
Regeneration: After each cycle, inject a regeneration solution to remove the bound protein and restore the lipid surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate fitting models to determine the kinetic parameters of the interaction, including the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[6][26][27]
Flow Cytometry for Gas6-Induced Platelet Activation
This protocol describes the use of flow cytometry to measure the expression of platelet activation markers in response to Gas6.
Materials:
-
Freshly drawn whole blood collected in sodium citrate
-
Recombinant Gas6
-
Fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P-PE for P-selectin, PAC-1-FITC for activated GPIIb/IIIa)
-
Fluorescently labeled antibody against a platelet-specific marker (e.g., anti-CD41a-APC)
-
Red blood cell lysis buffer or paraformaldehyde (PFA) for fixation
-
Flow cytometer
Protocol:
-
Blood Preparation: Allow the whole blood to rest at room temperature for 30 minutes to allow platelets to return to a resting state.
-
Gas6 Incubation: Incubate aliquots of whole blood with varying concentrations of recombinant Gas6 or a vehicle control at 37°C for a specified time.
-
Antibody Staining: Add a cocktail of fluorescently labeled antibodies against the platelet activation markers and the platelet-specific marker to the blood samples. Incubate in the dark at room temperature.
-
Lysis or Fixation: Either lyse the red blood cells using a commercial lysis buffer or fix the entire sample with PFA.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Gating and Analysis: Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41a). Analyze the expression of the activation markers (P-selectin and PAC-1 binding) on the gated platelet population to quantify the extent of Gas6-induced platelet activation.[28][29]
Immunofluorescence Staining for Gla-Proteins
This protocol provides a general procedure for visualizing the localization of Gla-containing proteins in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody specific for the Gla-protein of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.[1][7][13]
Conclusion
The post-translational modification of glutamate to γ-carboxyglutamate is a pivotal event that endows a select group of proteins with the ability to participate in a wide array of cellular signaling pathways. From the intricate cascade of blood coagulation to the hormonal regulation of glucose metabolism and the active prevention of vascular calcification, Gla-containing proteins are at the forefront of maintaining physiological homeostasis. The quantitative data, detailed experimental protocols, and visual pathway representations provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the molecular mechanisms governing Gla-dependent signaling will undoubtedly pave the way for novel therapeutic strategies targeting a range of human diseases.
References
- 1. ptglab.com [ptglab.com]
- 2. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edenrcn.com [edenrcn.com]
- 4. Evidence for Osteocalcin Binding and Activation of GPRC6A in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 7. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. MGP Regulates Perivascular Adipose-Derived Stem Cells Differentiation Toward Smooth Muscle Cells Via BMP2/SMAD Pathway Enhancing Neointimal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Bone Morphogenetic Proteins Protects against Atherosclerosis and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the GAS6/AXL pathway augments the efficacy of chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An engineered Axl ‘decoy receptor’ effectively silences the Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ulab360.com [ulab360.com]
An In-depth Technical Guide to Genetic Disorders of Gamma-Carboxylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-carboxylation is a critical post-translational modification essential for the biological activity of a number of proteins, primarily those involved in hemostasis and bone metabolism. This process, dependent on vitamin K, is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX). Genetic defects in the components of the vitamin K cycle, namely GGCX and the vitamin K 2,3-epoxide reductase complex subunit 1 (VKORC1), lead to impaired gamma-carboxylation and result in a group of rare autosomal recessive bleeding disorders. This technical guide provides a comprehensive overview of these genetic disorders, with a focus on their molecular basis, clinical manifestations, diagnostic methodologies, and the underlying biochemical pathways. Quantitative data on coagulation factor deficiencies and disease prevalence are summarized, and detailed experimental protocols for key diagnostic assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of these complex disorders.
Introduction
Gamma-carboxylation is the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs). This modification is crucial for the calcium-binding capacity of these proteins, which is a prerequisite for their biological function. The most well-characterized VKDPs are the coagulation factors II (prothrombin), VII, IX, and X, and the anticoagulant proteins C, S, and Z. Defective gamma-carboxylation of these proteins leads to a bleeding diathesis.
Genetic disorders associated with impaired gamma-carboxylation are primarily due to mutations in the genes encoding for GGCX and VKORC1. These disorders are collectively known as Hereditary Combined Deficiency of Vitamin K-Dependent Clotting Factors (VKCFD). VKCFD is a rare autosomal recessive condition characterized by a variable bleeding tendency and, in some cases, non-hemostatic manifestations.
This guide will delve into the two main types of VKCFD:
-
VKCFD type 1 (VKCFD1): Caused by mutations in the GGCX gene.
-
VKCFD type 2 (VKCFD2): Caused by mutations in the VKORC1 gene.[1]
Molecular Basis and Pathophysiology
The vitamin K cycle is a cellular salvage pathway that regenerates the reduced form of vitamin K, which is the active cofactor for GGCX. Impairment of this cycle at the level of GGCX or VKORC1 disrupts the gamma-carboxylation of all VKDPs.
The Vitamin K Cycle and the Role of GGCX and VKORC1
The vitamin K cycle involves the following key steps:
-
Carboxylation: GGCX, an integral membrane protein of the endoplasmic reticulum, catalyzes the addition of a carboxyl group to specific Glu residues on VKDPs, converting them to Gla residues. This reaction requires reduced vitamin K (hydroquinone), oxygen, and carbon dioxide.
-
Oxidation: In the process of carboxylation, reduced vitamin K is oxidized to vitamin K 2,3-epoxide.
-
Reduction: VKORC1, another endoplasmic reticulum membrane protein, reduces vitamin K 2,3-epoxide back to vitamin K quinone and subsequently to the active vitamin K hydroquinone, thus completing the cycle.
Mutations in GGCX directly impair the carboxylation step, while mutations in VKORC1 prevent the regeneration of the active form of vitamin K, indirectly inhibiting GGCX activity.
Genetic Defects
-
GGCX Mutations (VKCFD1): A variety of mutations have been identified in the GGCX gene, including missense, nonsense, and frameshift mutations. The severity of the clinical phenotype in VKCFD1 is often correlated with the residual activity of the GGCX enzyme. Some mutations may lead to a complete loss of function, resulting in a severe bleeding disorder, while others may cause a partial loss of function, leading to a milder phenotype.
-
VKORC1 Mutations (VKCFD2): VKCFD2 is primarily associated with missense mutations in the VKORC1 gene. These mutations typically lead to a significant reduction in VKORC1 activity, resulting in a less efficient recycling of vitamin K.
Clinical Manifestations
The clinical presentation of VKCFD is heterogeneous, ranging from mild and intermittent bleeding to severe, life-threatening hemorrhages.
Hemostatic Abnormalities
The primary clinical feature of VKCFD is a bleeding tendency due to the combined deficiency of factors II, VII, IX, and X, and proteins C, S, and Z. Common bleeding manifestations include:
-
Easy bruising
-
Epistaxis
-
Gastrointestinal bleeding
-
Hematuria
-
Menorrhagia
-
Bleeding after trauma or surgery
-
Intracranial hemorrhage (in severe cases)
Non-Hemostatic Manifestations
Impaired carboxylation of extra-hepatic VKDPs can lead to a range of non-hemostatic symptoms, particularly in VKCFD1. These can include:
-
Skeletal abnormalities: Bone dysplasia, stippled epiphyses (chondrodysplasia punctata), and osteoporosis.
-
Dermatological findings: Pseudoxanthoma elasticum (PXE)-like syndrome with skin laxity and calcification of elastic fibers.
-
Cardiovascular issues: Increased risk of vascular calcification.
Quantitative Data
The following tables summarize key quantitative data related to VKCFD.
Table 1: Prevalence of Hereditary Combined Deficiency of Vitamin K-Dependent Clotting Factors
| Disorder | Gene | Prevalence |
| VKCFD1 | GGCX | Extremely rare, less than 30-50 families reported worldwide.[2][3][4] |
| VKCFD2 | VKORC1 | Extremely rare, less than 30-50 families reported worldwide.[2][3][4] |
Table 2: Coagulation Factor Levels in VKCFD Patients (Baseline)
| Factor | VKCFD1 Activity Range (%) | VKCFD2 Activity Range (%) | Normal Range (%) |
| Factor II (Prothrombin) | <1 - 25 | 5 - 50 | 80 - 120 |
| Factor VII | <1 - 20 | 5 - 40 | 70 - 130 |
| Factor IX | <1 - 30 | 10 - 60 | 70 - 120 |
| Factor X | <1 - 25 | 5 - 50 | 70 - 120 |
| Protein C | 10 - 50 | 20 - 70 | 70 - 140 |
| Protein S | 10 - 60 | 30 - 80 | 60 - 140 |
Note: Factor levels can vary significantly between individuals and depending on the specific mutation.
Table 3: Genotype-Phenotype Correlations in VKCFD
| Disorder | Genotype | Typical Bleeding Phenotype | Common Non-Hemostatic Symptoms |
| VKCFD1 | Homozygous or compound heterozygous GGCX mutations | Moderate to severe | Skeletal abnormalities, PXE-like syndrome |
| VKCFD2 | Homozygous or compound heterozygous VKORC1 mutations | Mild to moderate | Generally absent |
Experimental Protocols
Accurate diagnosis and research of VKCFD rely on a combination of coagulation assays, functional studies, and genetic analysis.
Coagulation Assays
-
Principle: These are global screening assays that measure the time to clot formation in plasma after the addition of specific reagents. A prolonged PT and aPTT are characteristic of VKCFD.
-
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
PT Assay:
-
Pre-warm the plasma sample and thromboplastin reagent to 37°C.
-
Add thromboplastin reagent (containing tissue factor and calcium) to the plasma.
-
Measure the time until a fibrin clot is formed.
-
-
aPTT Assay:
-
Pre-warm the plasma sample, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride to 37°C.
-
Incubate the plasma with the aPTT reagent.
-
Add calcium chloride to initiate clotting.
-
Measure the time until a fibrin clot is formed.
-
-
-
Interpretation: In VKCFD, both PT and aPTT are typically prolonged due to the deficiency of multiple clotting factors in both the extrinsic (Factor VII) and intrinsic/common (Factors II, IX, X) pathways.
-
Principle: To differentiate between a factor deficiency and the presence of an inhibitor, the patient's plasma is mixed with normal plasma.
-
Methodology:
-
Mix patient plasma with an equal volume of normal pooled plasma.
-
Perform PT and aPTT on the mixture immediately and after a 1-2 hour incubation at 37°C.
-
-
Interpretation: In VKCFD, the prolonged PT and aPTT will correct to within the normal range upon mixing with normal plasma, indicating a factor deficiency.
-
Principle: One-stage clotting assays are used to measure the activity of individual coagulation factors.
-
Methodology:
-
Prepare serial dilutions of the patient's plasma.
-
Mix each dilution with factor-deficient plasma (plasma specifically lacking the factor to be measured).
-
Perform a PT-based assay for Factor VII and X, and an aPTT-based assay for Factor II and IX.
-
The clotting time is inversely proportional to the concentration of the factor in the patient's plasma.
-
A standard curve is generated using plasma with known factor concentrations to determine the factor activity in the patient sample.
-
Genetic Analysis
-
Principle: Sanger sequencing is the gold standard for identifying specific mutations in the GGCX and VKORC1 genes.
-
Methodology:
-
DNA Extraction: Extract genomic DNA from peripheral blood leukocytes.
-
PCR Amplification: Amplify all exons and flanking intron-exon boundaries of the GGCX and VKORC1 genes using specific primers.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis.
-
Sequence Analysis: Analyze the sequencing data using appropriate software to identify any variations from the reference sequence.
-
Functional Assays
-
Principle: This assay measures the ability of a cell lysate or purified enzyme to carboxylate a synthetic peptide substrate.
-
Methodology:
-
Enzyme Source: Prepare cell lysates from patient-derived fibroblasts or use a recombinant GGCX enzyme.
-
Substrate: Use a synthetic peptide containing a glutamate-rich sequence, often labeled with a radioactive isotope or a fluorescent tag.
-
Reaction: Incubate the enzyme source with the substrate in the presence of reduced vitamin K, bicarbonate (as a source of CO2), and other necessary cofactors.
-
Detection: Measure the incorporation of the label into the peptide, which corresponds to the level of carboxylation.
-
Visualizations
Signaling Pathways and Workflows
Caption: The Vitamin K Cycle and Sites of Genetic Defects.
Caption: Diagnostic Workflow for VKCFD.
Conclusion
Genetic disorders of impaired gamma-carboxylation, while rare, provide a crucial window into the fundamental biological processes of hemostasis and bone metabolism. A thorough understanding of the molecular basis of VKCFD1 and VKCFD2, coupled with accurate and detailed diagnostic methodologies, is essential for both clinical management and the development of novel therapeutic strategies. This guide has provided a comprehensive overview of these disorders, from their genetic origins to their clinical consequences, and has detailed the experimental approaches necessary for their investigation. The continued study of these rare diseases will undoubtedly yield further insights into the intricate roles of vitamin K-dependent proteins in human health and disease.
References
- 1. VKCFD2 - from clinical phenotype to molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Orphanet: Hereditary combined deficiency of vitamin K-dependent clotting factors [orpha.net]
- 4. Hereditary combined deficiency of the vitamin K-dependent clotting factors - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Factors Influencing Gamma-Carboxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dietary factors that critically influence the post-translational modification process of gamma-carboxylation. This process, essential for the biological activity of a range of proteins involved in blood coagulation, bone metabolism, and vascular health, is primarily dependent on vitamin K. This document details the molecular mechanisms of gamma-carboxylation, the central role of the vitamin K cycle, and the impact of various dietary components, including different forms of vitamin K, dietary fats, and other fat-soluble vitamins. Furthermore, it presents a compilation of detailed experimental protocols for the quantification of key biomarkers and enzymatic activity, alongside a summary of quantitative data on the influence of these dietary factors. Signaling pathways are visualized to provide a clear understanding of the regulatory mechanisms. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas where gamma-carboxylation is a key biological process.
Introduction to Gamma-Carboxylation
Gamma-carboxylation is a vital post-translational modification that converts specific glutamate (Glu) residues in proteins to gamma-carboxyglutamate (Gla).[1][2] This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which is located in the endoplasmic reticulum.[3][4] The presence of Gla residues is crucial for the biological function of vitamin K-dependent proteins (VKDPs), as it confers them the ability to bind calcium ions.[5] This calcium-binding capacity is essential for their proper conformation and interaction with negatively charged phospholipid membranes, a critical step in processes like the coagulation cascade.[3][5]
Prominent VKDPs include the blood coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C, S, and Z.[6][7] Beyond hemostasis, VKDPs such as osteocalcin and matrix Gla-protein (MGP) play crucial roles in bone metabolism and the inhibition of vascular calcification, respectively.[2][8] Dysregulation of gamma-carboxylation due to dietary deficiencies or pharmacological intervention can lead to a range of pathological conditions, including bleeding disorders, osteoporosis, and cardiovascular diseases.[2][9]
The Vitamin K Cycle: The Engine of Gamma-Carboxylation
The process of gamma-carboxylation is intrinsically linked to the vitamin K cycle, a metabolic pathway that ensures a continuous supply of the reduced form of vitamin K, vitamin K hydroquinone (KH2), which is the active cofactor for GGCX.[9][10]
The cycle involves the following key steps:
-
Carboxylation: GGCX utilizes KH2, molecular oxygen (O2), and carbon dioxide (CO2) to convert Glu residues to Gla. In this process, KH2 is oxidized to vitamin K 2,3-epoxide (KO).[1][2]
-
Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1) reduces KO back to vitamin K quinone.[6][11]
-
Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced to the active cofactor, KH2, a reaction that can be catalyzed by VKORC1 or other cellular reductases.[11]
The anticoagulant drug warfarin exerts its effect by inhibiting VKORC1, thereby disrupting the recycling of vitamin K and leading to the production of undercarboxylated, inactive VKDPs.[5][6][12]
Signaling Pathway: The Vitamin K Cycle
Caption: The Vitamin K cycle illustrating the enzymatic regeneration of reduced vitamin K for gamma-carboxylation.
Key Dietary Factors Influencing Gamma-Carboxylation
Vitamin K
Vitamin K is the primary dietary factor essential for gamma-carboxylation. It exists in two main natural forms:
-
Vitamin K1 (Phylloquinone): Synthesized by plants, it is the predominant form of vitamin K in the diet.[9][13] Rich sources include green leafy vegetables like spinach, kale, and broccoli, as well as certain vegetable oils.[13][14]
-
Vitamin K2 (Menaquinones): A family of compounds (MK-n) primarily synthesized by bacteria.[9][13] Dietary sources include fermented foods like natto (rich in MK-7) and dairy products, as well as meat and eggs (containing MK-4).[13][15] Gut bacteria also contribute to the body's menaquinone pool.[13]
3.1.1. Bioavailability of Vitamin K1 vs. Vitamin K2
Menaquinones, particularly the long-chain forms like MK-7, generally exhibit higher bioavailability and a longer plasma half-life compared to phylloquinone.[1][16] This is attributed to their more efficient absorption and incorporation into lipoproteins for transport to extrahepatic tissues.[1] In contrast, the absorption of phylloquinone from vegetables can be limited as it is tightly bound to chloroplast membranes.[15]
Dietary Fats
As a fat-soluble vitamin, the absorption of vitamin K is dependent on the presence of dietary fats.[7][17] Fats stimulate the secretion of bile and pancreatic enzymes, which are necessary for the emulsification and absorption of lipids, including vitamin K, in the small intestine.[7] Studies have shown that co-consumption of fats with vitamin K-rich foods can significantly enhance its absorption.[11][17] For instance, the absorption of phylloquinone from spinach is substantially increased when consumed with butter.[17][18]
Interfering Factors
3.3.1. Fat-Soluble Vitamins (A and E)
High intakes of other fat-soluble vitamins, particularly vitamins A and E, can interfere with vitamin K metabolism and function.
-
Vitamin A: Excessive vitamin A can antagonize the intestinal absorption of vitamin K.[19]
-
Vitamin E: High doses of vitamin E may inhibit the activity of GGCX and interfere with the coagulation cascade.[19][20] Supplementation with high doses of vitamin E has been shown to increase the levels of undercarboxylated prothrombin (PIVKA-II), a marker of vitamin K deficiency.[21]
3.3.2. Anticoagulants
As previously mentioned, coumarin anticoagulants like warfarin are potent inhibitors of VKORC1, thereby blocking the vitamin K cycle and preventing gamma-carboxylation.[5][6][12] Patients on warfarin therapy require consistent dietary vitamin K intake to maintain a stable international normalized ratio (INR).[22]
Quantitative Data on Dietary Influences
The following tables summarize quantitative data from various studies on the impact of dietary factors on gamma-carboxylation.
Table 1: Dose-Response of Vitamin K1 Supplementation on Undercarboxylated Osteocalcin (%ucOC)
| Daily Phylloquinone Dose (µg) | Duration | Study Population | Mean Reduction in %ucOC | Reference(s) |
| 250 | 2 weeks | Healthy adults | Significant decrease vs. placebo | [6] |
| 375 | 2 weeks | Healthy adults | Dose-dependent decrease | [6] |
| 500 | 2 weeks | Healthy adults | Dose-dependent decrease | [6] |
| 1000 | 2 weeks | Healthy adults | Greater reduction than 500 µg | [6] |
| 2000 | 2 weeks | Healthy adults | No significant difference from 1000 µg | [6] |
| 1000 | 12 months | Patients with Crohn's disease | ~81% reduction | [3][23] |
| 2000 | 12 months | Patients with Crohn's disease | No further reduction compared to 1000 µg | [3][23] |
Table 2: Dose-Response of Menaquinone-7 (MK-7) Supplementation on Carboxylation Status
| Daily MK-7 Dose (µg) | Duration | Study Population | Key Findings | Reference(s) |
| 45 | 8 weeks | Healthy prepubertal children | Increased osteocalcin carboxylation | [24] |
| 50 | 4 weeks | Postmenopausal women | Dose-dependent increase in cOC/ucOC ratio | [7] |
| 90 | 2 weeks | Healthy young volunteers | Significant increase in cOC:ucOC ratio | [14][25] |
| 100 | 4 weeks | Postmenopausal women | Significant increase in cOC/ucOC ratio vs. placebo | [7] |
| 200 | 4 weeks | Postmenopausal women | Significant increase in cOC/ucOC ratio vs. placebo | [7] |
Table 3: Impact of Dietary Fat on Phylloquinone Absorption
| Food Source (1 mg Phylloquinone) | Fat Content | Observation | Reference(s) |
| Spinach without added fat | Low | 24.3-fold lower circulating phylloquinone vs. supplement | [11][17][18] |
| Spinach with butter | Moderate | 7.5-fold lower circulating phylloquinone vs. supplement | [11][17][18] |
| Pharmaceutical supplement | N/A | Highest absorption | [11][17][18] |
Table 4: Comparative Bioavailability of Vitamin K1 and Menaquinones
| Vitamin K Form | Dose | Observation | Reference(s) |
| Phylloquinone (K1) | 1 mg | Lower and less stable serum levels | [26][27] |
| Menaquinone-7 (MK-7) | 1 mg | 7- to 8-fold higher and more stable serum levels | [26][27] |
| Menaquinone-4 (MK-4) | 420 µg (single dose) | No detectable increase in serum MK-4 | [12][18] |
| Menaquinone-7 (MK-7) | 420 µg (single dose) | Significant increase in serum MK-7, peaking at 6 hours | [12][18] |
Table 5: Interaction of High-Dose Vitamin E with Vitamin K Status
| Vitamin E Dose | Duration | Study Population | Effect on PIVKA-II | Reference(s) |
| 1000 IU/day | 12 weeks | Adults with normal coagulation | Increased from 1.7 to 11.9 ng/mL (p < 0.001) | [21] |
| 1000 IU/day | 12 weeks | Healthy men | Increased from 1.8 to 5.3 ng/mL (p < 0.001) | [21] |
Experimental Protocols
Accurate assessment of gamma-carboxylation status is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.
Measurement of Circulating Phylloquinone by HPLC
This method quantifies the concentration of vitamin K1 in plasma or serum.
Protocol: HPLC with Fluorescence Detection
-
Sample Preparation:
-
To 0.5 mL of plasma or serum, add a known amount of an internal standard (e.g., a synthetic vitamin K analog).[10]
-
Precipitate proteins by adding 2 mL of ethanol and vortexing.[10]
-
Extract lipids, including phylloquinone, by adding 4 mL of n-hexane and vortexing vigorously.[10]
-
Centrifuge to separate the phases and transfer the upper hexane layer to a clean tube.[10]
-
Evaporate the hexane extract to dryness under a stream of nitrogen.[10]
-
Perform solid-phase extraction (SPE) for cleanup.[10]
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute with a mobile phase typically consisting of a mixture of methanol, dichloromethane, and water.
-
After separation, pass the eluent through a post-column zinc reduction reactor to convert phylloquinone to its fluorescent hydroquinone form.
-
Detect the fluorescence at an excitation wavelength of 246 nm and an emission wavelength of 430 nm.[24]
-
-
Quantification:
-
Calculate the concentration of phylloquinone based on the peak area relative to the internal standard and a standard curve.
-
Experimental Workflow: HPLC Measurement of Phylloquinone
Caption: Workflow for the quantification of phylloquinone in plasma/serum using HPLC.
Measurement of Undercarboxylated Osteocalcin (ucOC) by ELISA
This immunoassay quantifies the level of osteocalcin that has not been fully gamma-carboxylated, a sensitive marker of vitamin K status.
Protocol: Sandwich ELISA
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for human ucOC and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites.
-
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
Enzyme Conjugate and Substrate Reaction:
-
Measurement:
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This assay measures the enzymatic activity of GGCX by quantifying the incorporation of a radiolabeled carboxyl group into a synthetic substrate.
Protocol: Radiometric Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing a microsomal preparation with GGCX, a synthetic peptide substrate (e.g., FLEEL), a propeptide (e.g., from Factor IX), reduced vitamin K (KH2), and a reaction buffer.[2]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding NaH¹⁴CO₃ (radiolabeled sodium bicarbonate) to the mixture.[2]
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding trichloroacetic acid (TCA).[2]
-
Boil the sample to remove unincorporated ¹⁴CO₂.[2]
-
Precipitate the carboxylated peptide and wash to remove unincorporated radioactivity.[2]
-
Resuspend the pellet and measure the incorporated radioactivity using a liquid scintillation counter.[2]
-
Cell-Based Reporter Assay for Gamma-Carboxylation
This assay provides a more physiologically relevant system to study gamma-carboxylation and the effects of various compounds.
Protocol:
-
Cell Line and Reporter Construct:
-
Cell Culture and Treatment:
-
Culture the cells in a suitable medium.
-
Treat the cells with varying concentrations of vitamin K or test compounds (e.g., warfarin) for a defined period (e.g., 48 hours).[27]
-
-
Sample Collection and Analysis:
-
Collect the cell culture medium containing the secreted reporter protein.[27]
-
Quantify the amount of carboxylated reporter protein using a specific sandwich ELISA.[25] The ELISA utilizes a capture antibody that recognizes the fully carboxylated Gla domain and a detection antibody against the protein backbone.[29]
-
-
Data Analysis:
-
Determine the percentage of carboxylation relative to a control and plot dose-response curves.
-
Regulatory Signaling Pathways
While the vitamin K cycle is the core metabolic pathway, the expression and activity of its key enzymes, GGCX and VKORC1, are subject to transcriptional regulation.
Transcriptional Regulation of GGCX and VKORC1
Genetic variations in the GGCX and VKORC1 genes can significantly influence the efficiency of gamma-carboxylation and the response to anticoagulants like warfarin.[2] For instance, certain haplotypes of the VKORC1 gene are associated with altered mRNA expression levels, leading to different warfarin dose requirements among individuals.[29]
Nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), are known to regulate the expression of various drug-metabolizing enzymes and could potentially influence the expression of genes involved in the vitamin K cycle.[10]
Furthermore, signaling pathways involved in lipid metabolism, such as the Sterol Regulatory Element-Binding Protein (SREBP) pathway, may also play a role in regulating the expression of genes related to the vitamin K cycle, given the lipophilic nature of vitamin K.[30][31] SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[32]
Signaling Pathway: Potential Transcriptional Regulation
Caption: Potential transcriptional regulatory pathways influencing gamma-carboxylation.
Conclusion
Dietary factors play a paramount role in modulating the efficiency of gamma-carboxylation, a post-translational modification with profound implications for human health. A thorough understanding of the interplay between vitamin K, dietary fats, and other influencing factors is essential for researchers and clinicians. The experimental protocols and quantitative data presented in this guide provide a robust framework for investigating the intricacies of gamma-carboxylation and for the development of novel therapeutic strategies targeting this crucial biological process. Further research into the complex regulatory networks governing the expression of key enzymes in the vitamin K cycle will undoubtedly unveil new avenues for intervention in a variety of disease states.
References
- 1. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of Sequence Variations in Vitamin K Epoxide Reductase and γ-Glutamyl Carboxylase Genes with Biochemical Measures of Vitamin K Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of phylloquinone (vitamin K1) supplementation for 12 months on the indices of vitamin K status and bone health in adult patients with Crohn's disease | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. organscigroup.us [organscigroup.us]
- 5. researchgate.net [researchgate.net]
- 6. A high phylloquinone intake is required to achieve maximal osteocalcin gamma-carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. cambridge.org [cambridge.org]
- 10. Nuclear Receptor-Mediated Regulation of Carboxylesterase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 13. Table 1 from Low-Dose Daily Intake of Vitamin K(2) (Menaquinone-7) Improves Osteocalcin γ-Carboxylation: A Double-Blind, Randomized Controlled Trials. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin K: food composition and dietary intakes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of alpha-tocopherol on platelets and the coagulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of food composition on vitamin K absorption in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vitamin E-induced coagulopathy in a young patient: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of vitamin E supplementation on vitamin K status in adults with normal coagulation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multivitamin supplements may affect warfarin anticoagulation in susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of phylloquinone (vitamin K1) supplementation for 12 months on the indices of vitamin K status and bone health in adult patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 26. ashpublications.org [ashpublications.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Effect of VKORC1 haplotypes on transcriptional regulation and warfarin dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. The SREBP-dependent regulation of cyclin D1 coordinates cell proliferation and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
The Pivotal Role of Extrahepatic Gamma-Carboxylated Proteins in Health and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beyond their established function in coagulation, a class of vitamin K-dependent, gamma-carboxylated proteins located in extrahepatic tissues plays a critical role in a multitude of physiological and pathological processes. These proteins, including Osteocalcin, Matrix Gla Protein (MGP), Growth Arrest-Specific 6 (Gas6), and Gla-Rich Protein (GRP), are central to bone metabolism, vascular health, immune regulation, and cancer progression. Their functional activity is exquisitely dependent on the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla), a process catalyzed by the vitamin K-dependent gamma-glutamyl carboxylase. This modification confers upon them the ability to bind calcium ions, a key feature for their diverse biological activities. This technical guide provides an in-depth exploration of the core extrahepatic gamma-carboxylated proteins, their functions, associated signaling pathways, and the experimental methodologies crucial for their investigation. Furthermore, it presents a compilation of quantitative data to facilitate comparative analysis and highlights their potential as therapeutic targets and clinical biomarkers.
Core Extrahepatic Gamma-Carboxylated Proteins and Their Functions
The family of extrahepatic gamma-carboxylated proteins is diverse, with each member exhibiting distinct tissue distribution and functional roles. The following sections detail the functions of the most well-characterized of these proteins.
Osteocalcin (Bone Gla Protein - BGP)
Primarily synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in the bone matrix.[1] Its gamma-carboxylation is essential for its affinity to the hydroxyapatite mineral matrix of bone.[2] Beyond its structural role, emerging evidence has established osteocalcin as a hormone with significant endocrine functions, particularly in regulating energy metabolism.[3]
Key Functions:
-
Bone Mineralization: Carboxylated osteocalcin binds to calcium ions and hydroxyapatite, playing a role in bone formation and mineralization.[2]
-
Energy Metabolism: The undercarboxylated form of osteocalcin (ucOC) is considered a bioactive hormone that can stimulate insulin secretion from pancreatic β-cells and enhance insulin sensitivity in peripheral tissues.[2][3]
-
Metabolic Syndrome: Lower levels of total osteocalcin have been associated with the presence and severity of metabolic syndrome.[4][5] Studies have shown negative correlations between osteocalcin levels and fasting blood glucose, insulin resistance, and body mass index (BMI).[3][5]
Matrix Gla Protein (MGP)
MGP is a potent inhibitor of soft tissue calcification, primarily synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[6][7] Its function is critically dependent on both vitamin K-dependent gamma-carboxylation and phosphorylation.[7]
Key Functions:
-
Inhibition of Vascular Calcification: MGP is a key local inhibitor of arterial calcification.[8] It is thought to act by directly inhibiting calcium-phosphate crystal formation, preventing the formation of matrix vesicles and apoptotic bodies that can serve as nidi for calcification, and modulating the trans-differentiation of VSMCs into osteochondrogenic cells.[6] MGP may also inhibit bone morphogenetic protein-2 (BMP-2), a pro-calcific signaling molecule.[6][9]
-
Bone and Cartilage Organization: MGP plays a role in the proper organization of bone and cartilage tissue.[2]
Growth Arrest-Specific 6 (Gas6)
Gas6 is a vitamin K-dependent protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[10] The Gas6/TAM signaling pathway is implicated in a wide array of cellular processes, from cell survival and proliferation to immune regulation and cancer progression.[10][11]
Key Functions:
-
Cell Growth and Survival: The Gas6/TAM pathway promotes cell survival and proliferation in various cell types.[12]
-
Immune Regulation: Gas6/TAM signaling plays a role in regulating the innate immune response, including the phagocytosis of apoptotic cells (efferocytosis).[11] It can also modulate the function of immune cells like natural killer (NK) cells.[10]
-
Cancer: Aberrant Gas6/TAM signaling is frequently observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.[13][14] Elevated serum Gas6 levels have been identified as a potential prognostic biomarker in some cancers.[13]
-
Hemostasis and Thrombosis: The Gas6/TAM pathway is involved in platelet activation and thrombus stabilization.[15]
Gla-Rich Protein (GRP)
GRP is a more recently identified vitamin K-dependent protein that is also involved in the inhibition of calcification.[16] It is expressed in bone and cartilage and has been found to be associated with circulating calciprotein particles (CPPs) and extracellular vesicles (EVs).[17][18]
Key Functions:
-
Inhibition of Calcification: GRP acts as an inhibitor of vascular and valvular calcification.[16] Its gamma-carboxylated form has been shown to reduce calcification in vitro.[18]
-
Association with MGP and Fetuin-A: GRP may function in concert with MGP and fetuin-A as part of a complex that inhibits mineralization.[19][20]
-
Biomarker in Chronic Kidney Disease (CKD): Lower serum GRP levels have been associated with the progression of CKD and increased vascular calcification, suggesting its potential as a biomarker for vascular damage in these patients.[16][17]
Signaling Pathways
The biological functions of extrahepatic gamma-carboxylated proteins are mediated through their interaction with specific cellular receptors and downstream signaling cascades.
Gas6/TAM Signaling Pathway
The binding of Gas6 to its TAM receptors (Tyro3, Axl, and Mer) initiates a signaling cascade that regulates a multitude of cellular processes.
Upon binding of Gas6, the TAM receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling molecules. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Ras/Raf/MEK/ERK pathway.[10] These pathways collectively regulate gene expression programs that control cell survival, proliferation, migration, and immune responses.[10][11]
MGP and BMP-2 Signaling
MGP is known to antagonize the pro-calcific effects of Bone Morphogenetic Protein-2 (BMP-2). While the direct interaction is still under investigation, MGP is thought to prevent BMP-2 from binding to its receptor, thereby inhibiting the downstream signaling that leads to osteochondrogenic differentiation of vascular smooth muscle cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Serum osteocalcin in subjects with metabolic syndrome and central obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Osteocalcin and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between Osteocalcin, Metabolic Syndrome, and Cardiovascular Risk Factors: Role of Total and Undercarboxylated Osteocalcin in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Active Isoforms of MGP Are Expressed in Healthy and Varicose Veins without Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GAS6 | Abcam [abcam.com]
- 9. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 10. GAS6 - MULTI SCIENCES [multisciences.net]
- 11. Human MGP ELISA Kit | biobool.com [biobool.com]
- 12. Elevated Serum Gas6 Is a Novel Prognostic Biomarker in Patients with Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular insights of Gas6/TAM in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. Gla-Rich Protein (GRP) as an Early and Novel Marker of Vascular Calcification and Kidney Dysfunction in Diabetic Patients with CKD: A Pilot Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Osteocalcin and Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of the vitamin K-dependent matrix Gla protein (MGP) in chondrocytes: a fetuin-MGP protein complex is assembled in vesicles shed from normal but not from osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 20. Is Matrix Gla Protein Associated with Vascular Calcification? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of γ-Carboxyglutamate (Gla) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of γ-carboxyglutamate (Gla), a critical post-translational modification essential for the biological activity of Vitamin K-dependent proteins involved in coagulation, bone metabolism, and other physiological processes. Accurate quantification of Gla is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Introduction
γ-carboxyglutamic acid (Gla) is an uncommon amino acid formed by the post-translational carboxylation of glutamate residues, a reaction catalyzed by the enzyme γ-glutamyl carboxylase in a Vitamin K-dependent manner. The presence of Gla residues allows proteins to bind calcium ions, which is fundamental to their function. Deficiencies in γ-carboxylation have been linked to various pathological conditions, including bleeding disorders and vascular calcification.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the sensitive and specific quantification of Gla in various biological matrices, including protein hydrolysates, urine, and bone. This document outlines three primary HPLC-based methods for Gla quantification: pre-column derivatization with o-phthalaldehyde (OPA), pre-column derivatization with phenylisothiocyanate (PITC), and direct analysis using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection
This method offers high sensitivity for the detection of Gla. OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.
Experimental Protocol
1. Sample Preparation (Protein Hydrolysis):
-
Objective: To liberate free amino acids, including Gla, from the protein backbone.
-
Procedure:
-
To approximately 1-5 mg of purified protein, add 1 mL of 2 M NaOH.
-
Heat the sample at 110°C for 24 hours in a sealed, nitrogen-flushed tube.
-
Cool the hydrolysate and neutralize to pH 7.0 with 6 M HCl.
-
Desalt the sample using a cation-exchange resin (e.g., Dowex 50). Elute the amino acids with ammonium hydroxide.
-
Lyophilize the eluted amino acid fraction.
-
2. Derivatization:
-
Objective: To label the amino acids with a fluorescent tag for detection.
-
Procedure:
-
Reconstitute the lyophilized amino acid sample in a known volume of 0.1 M borate buffer, pH 10.4.
-
In a reaction vial, mix 9 µL of the sample or standard with 2 µL of borate buffer.[1]
-
Add 0.5 µL of OPA working solution (prepared by dissolving OPA in borate buffer with a thiol, such as mercaptoethanol or sulfite).[1]
-
Mix thoroughly and incubate at room temperature in the dark. The reaction is rapid and the derivatives are stable for several hours.[2]
-
3. HPLC Analysis:
-
Objective: To separate and quantify the derivatized Gla.
-
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Excitation at 220 nm and Emission at 385 nm.[1]
-
4. Quantification:
-
A standard curve is generated using known concentrations of a Gla standard. The concentration of Gla in the sample is determined by comparing its peak area to the standard curve.
Method 2: Pre-column Derivatization with Phenylisothiocyanate (PITC) and UV Detection
This is a robust and widely used method for amino acid analysis. PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance.[3][4]
Experimental Protocol
1. Sample Preparation (Protein Hydrolysis):
-
Follow the same protein hydrolysis protocol as described in Method 1.
2. Derivatization: [5]
-
Objective: To form UV-active PTC-amino acid derivatives.
-
Procedure:
3. HPLC Analysis:
-
Objective: To separate and quantify the PTC-Gla derivative.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
-
Chromatographic Conditions:
4. Quantification:
-
Quantification is performed by comparing the peak area of the PTC-Gla in the sample to a standard curve prepared from a Gla standard. The method is reported to be linear over a range of 10 to 1000 pmol of gamma-carboxyglutamic acid.[3]
Method 3: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers the highest specificity and sensitivity, allowing for direct detection of Gla without the need for derivatization, although derivatization can sometimes improve chromatographic performance.
Experimental Protocol
1. Sample Preparation (Protein Digestion):
-
Objective: To generate peptides containing Gla residues.
-
Procedure:
-
Denature the protein sample using urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Perform enzymatic digestion using a specific protease such as trypsin or chymotrypsin.
-
2. HPLC-MS/MS Analysis:
-
Objective: To separate peptides and specifically detect and quantify those containing Gla.
-
Instrumentation:
-
NanoLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Reversed-phase C18 column suitable for peptide separations.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2% to 40% B over 60 minutes).
-
Flow Rate: Typically in the nL/min to µL/min range depending on the setup.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification. The mass transition would be from the precursor ion (the peptide containing Gla) to specific fragment ions. A key challenge is the neutral loss of a carboxyl group from Gla during collision-induced dissociation.[5]
-
3. Quantification:
-
Quantification is typically achieved using stable isotope-labeled internal standards (e.g., a synthetic peptide containing ¹³C-labeled Gla). The ratio of the peak area of the endogenous peptide to the internal standard is used to calculate the concentration.
Data Presentation
Table 1: Comparison of HPLC Methods for Gla Quantification
| Parameter | OPA-Fluorescence Method | PITC-UV Method | HPLC-MS/MS Method |
| Principle | Pre-column derivatization with o-phthalaldehyde | Pre-column derivatization with phenylisothiocyanate | Direct detection of Gla or Gla-containing peptides |
| Detection | Fluorescence | UV Absorbance (254 nm)[3] | Mass Spectrometry |
| Sensitivity | High | Moderate | Very High |
| Specificity | Good | Good | Excellent |
| Linearity | - | 10 - 1000 pmol[3] | - |
| Limit of Detection | ~1 nM[1] | ~2 pmol[3] | Sub-femtomole range |
| Sample Matrix | Protein hydrolysates, urine, bone[6] | Protein hydrolysates[3] | Protein digests, biological fluids |
| Throughput | Moderate | Moderate | High (with automation) |
| Instrumentation | Standard HPLC with fluorescence detector | Standard HPLC with UV detector | LC-MS/MS system |
Visualizations
Vitamin K Cycle and γ-Carboxylation Pathway
The following diagram illustrates the Vitamin K cycle, which is essential for the γ-carboxylation of glutamic acid residues to form γ-carboxyglutamate.
Caption: Vitamin K cycle driving γ-carboxylation.
Experimental Workflow for Gla Quantification
This diagram outlines the general workflow for the quantification of Gla from a protein sample using HPLC.
Caption: General workflow for HPLC-based Gla quantification.
References
- 1. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of gamma-carboxyglutamic acid by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of γ-Carboxyglutamic Acid (Gla)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a crucial post-translational modification essential for the biological activity of vitamin K-dependent (VKD) proteins.[1][2] These proteins play vital roles in various physiological processes, including blood coagulation, calcium homeostasis, and cell growth.[1][2] The accurate identification and quantification of Gla-containing peptides by mass spectrometry are critical for understanding the function of VKD proteins and for the development of therapeutics targeting these pathways.
However, the analysis of Gla-containing peptides by mass spectrometry presents significant challenges. The Gla residue is highly negatively charged and prone to the neutral loss of CO2 during collision-induced dissociation (CID), which complicates spectral interpretation and hinders accurate identification and quantification.[1][3] This application note provides an overview of advanced mass spectrometry-based strategies and detailed protocols for the robust analysis of Gla-containing peptides.
Challenges in Mass Spectrometry of Gla-Peptides
The primary obstacle in the analysis of Gla-containing peptides is the labile nature of the γ-carboxyl group. During CID, the γ-carboxyl group readily undergoes a neutral loss of 44 Da (CO2), leading to a fragment ion with the same mass as a glutamic acid-containing peptide.[1][3] This neutral loss can dominate the fragmentation spectrum, suppressing the formation of informative b- and y-type fragment ions necessary for peptide sequencing.
Furthermore, the high negative charge of the Gla residues can lead to poor ionization efficiency in positive ion mode, resulting in low sensitivity.[3] Additionally, the presence of multiple Gla residues within a peptide can impair trypsin digestion, leading to incomplete protein digestion and reduced sequence coverage.[1]
Analytical Strategies to Overcome Challenges
Several strategies have been developed to address the challenges associated with the mass spectrometric analysis of Gla-containing peptides.
1. Gla Residue Methylation: Chemical modification of the γ-carboxyl groups by methylation can effectively neutralize the negative charges and prevent the neutral loss of CO2 during CID.[1][2] This approach has been shown to improve ionization efficiency, facilitate more complete trypsin digestion, and enhance the generation of informative fragment ions for confident peptide identification.[1][2]
2. Alternative Fragmentation Techniques: Electron-transfer dissociation (ETD) is a non-ergodic fragmentation technique that cleaves the peptide backbone while preserving labile post-translational modifications.[1] ETD has been successfully applied to the analysis of Gla-containing peptides, as it minimizes the neutral loss of CO2 and provides complementary fragmentation information to CID.[1]
3. Optimization of LC-MS Conditions: The choice of mobile phase pH and ionization polarity can significantly impact the analysis of Gla-peptides. Utilizing an alkaline mobile phase in conjunction with negative ion mode has been shown to enhance the ionization and sensitive quantification of γ-carboxylated peptides.[3] Conversely, an acidic mobile phase with positive ionization may be preferable for initial identification.[3]
Experimental Workflows and Protocols
A generalized workflow for the mass spectrometry analysis of Gla-containing peptides is presented below.
Caption: General workflow for the mass spectrometry analysis of Gla-containing peptides.
Protocol 1: In-Gel Digestion and Gla Methylation
This protocol is adapted for the analysis of Gla-containing proteins separated by SDS-PAGE.
Materials:
-
Protein-containing gel band
-
Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate
-
Reduction solution: 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate
-
Alkylation solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate
-
Sequencing-grade trypsin
-
Digestion buffer: 50 mM ammonium bicarbonate
-
Methylation reagent: 2M methanolic HCl
-
Peptide extraction solution: 50% ACN / 5% formic acid
-
100% ACN
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut the band into small pieces (approx. 1 mm³). Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in the reduction solution for 1 hour at 56°C. After cooling to room temperature, remove the DTT solution and add the alkylation solution. Incubate for 45 minutes at room temperature in the dark.
-
Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate, followed by 100% ACN. Dehydrate the gel pieces in 100% ACN and dry them completely in a vacuum centrifuge.
-
Proteolytic Digestion: Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (10-20 ng/µL) in digestion buffer. Add enough trypsin solution to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubation with the peptide extraction solution and then 100% ACN. Pool the extracts.
-
Gla Methylation: Lyophilize the extracted peptides to dryness. Add 200 µL of 2M methanolic HCl and incubate at 20°C for one hour. Repeat this step.[1]
-
Second Digestion (Optional but Recommended): After methylation, re-digest the peptides with trypsin to cleave any sites that were previously inaccessible due to the presence of Gla residues.[1]
-
Sample Cleanup: Desalt and concentrate the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Gla-Peptides
This protocol provides a general framework for the LC-MS/MS analysis of Gla-peptides. Optimization may be required based on the specific peptide and instrument.
Instrumentation:
-
Nano-flow liquid chromatography system
-
High-resolution mass spectrometer (e.g., Q-Exactive HF or Orbitrap Velos)[1][3]
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.0 mm × 100 mm, 1.8 µm)[3]
-
Mobile Phase A (Acidic): 0.1% formic acid in water
-
Mobile Phase B (Acidic): 0.1% formic acid in 80% ACN[3]
-
Mobile Phase A (Alkaline): 10 mM ammonium acetate in water (pH 7.8)[3]
-
Mobile Phase B (Alkaline): Acetonitrile[3]
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes at a flow rate of 200-300 nL/min.
-
Injection Volume: 1-5 µL
MS Parameters (Positive Ion Mode for Identification):
-
Ionization Mode: Electrospray ionization (ESI), positive
-
MS1 Resolution: 60,000 - 120,000
-
MS1 Scan Range: m/z 350-1800
-
MS/MS Fragmentation: CID or ETD
-
TopN: Data-dependent acquisition of the top 10-20 most intense precursor ions
-
Isolation Window: 1.2 - 2.0 m/z
-
Normalized Collision Energy (NCE) for CID: 25-30%
-
ETD Reaction Time: 100 ms
MS Parameters (Negative Ion Mode for Quantification):
-
Ionization Mode: ESI, negative
-
MS1 Resolution: 60,000 - 120,000
-
MS1 Scan Range: m/z 350-1800
-
MS/MS Fragmentation: Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM)
-
Isolation Window: 1.2 - 2.0 m/z
-
NCE for HCD/CID: 20-25%
Data Presentation: Quantitative Analysis of Prothrombin Gla-Peptides
The following table summarizes the relative abundance of a di-γ-carboxylated prothrombin peptide in healthy individuals and those treated with warfarin, a vitamin K antagonist.
| Peptide Sequence | Modification | Condition | Relative Abundance (Normalized) | Fold Change | Reference |
| ANTFL[E][E]VRK | Di-γ-carboxylated | Healthy | 1.00 | - | [3] |
| ANTFL[E][E]VRK | Di-γ-carboxylated | Warfarin-treated | <0.20 | >80% decrease | [3] |
Data adapted from the findings in reference[3].
Signaling Pathway: Vitamin K Cycle and γ-Carboxylation
The vitamin K cycle is essential for the post-translational modification of glutamic acid residues to γ-carboxyglutamic acid in VKD proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX).
Caption: The Vitamin K cycle and the γ-carboxylation of glutamic acid residues.
Conclusion
The mass spectrometric analysis of Gla-containing peptides is a complex but essential task for understanding the roles of vitamin K-dependent proteins in health and disease. The challenges posed by the labile nature of the Gla modification can be overcome through a combination of chemical derivatization, advanced fragmentation techniques, and optimized LC-MS conditions. The protocols and strategies outlined in this application note provide a robust framework for the successful identification and quantification of Gla-containing peptides, enabling researchers and drug development professionals to gain deeper insights into the function of these critical proteins.
References
- 1. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of γ-Carboxyglutamate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Carboxyglutamic acid (Gla) is a non-standard amino acid that is crucial for the biological function of a class of proteins known as Gla-proteins. The post-translational carboxylation of specific glutamate (Glu) residues to Gla is catalyzed by the vitamin K-dependent enzyme γ-glutamyl carboxylase (GGCX).[1][2] This modification introduces a second carboxyl group on the γ-carbon of glutamic acid, creating a potent calcium-binding motif.[3] Gla residues are essential for the physiological activities of proteins involved in critical processes such as blood coagulation (e.g., Factors II, VII, IX, and X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification (e.g., Matrix Gla protein).[4][5][6]
The unique calcium-binding properties of Gla residues mediate the interaction of Gla-proteins with negatively charged phospholipid membranes, a critical step in the assembly of enzymatic complexes, particularly in the blood coagulation cascade.[7][8] The absence or insufficiency of γ-carboxylation leads to the production of non-functional or partially functional proteins, which can result in various pathological conditions, including bleeding disorders.[4]
The ability to synthesize Gla-containing peptides and proteins in vitro is paramount for a detailed understanding of their structure-function relationships, for the development of diagnostic tools, and for the screening of potential therapeutic agents that modulate the activity of Gla-proteins or the γ-carboxylation process itself. These application notes provide detailed protocols for both the chemical and enzymatic synthesis of γ-carboxyglutamate and its incorporation into peptides, as well as methods for their subsequent analysis and functional characterization in in vitro settings.
I. Chemical Synthesis of Gla-Containing Peptides
Chemical synthesis offers a versatile approach to produce peptides with precisely defined sequences and modifications, including the site-specific incorporation of Gla. The most common method is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[9][10] This involves the use of a protected Gla building block, typically Fmoc-L-Gla(OtBu)₂-OH.[11]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Gla-Containing Peptide
This protocol outlines the manual synthesis of a generic Gla-containing peptide using Fmoc-L-Gla(OtBu)₂-OH.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Gla(OtBu)₂-OH
-
Rink Amide or Wang resin[12]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[12]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[9]
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (3 equivalents) using a coupling reagent (e.g., HBTU/DIPEA) in DMF for 2 hours.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Dissolve the next Fmoc-amino acid (or Fmoc-L-Gla(OtBu)₂-OH) (3 eq.) and coupling reagent in DMF. Add to the resin and allow to react for 2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14]
-
Analyze the collected fractions by analytical HPLC and mass spectrometry (MS) to confirm purity and identity.[15]
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Data Presentation: Yield and Purity of Synthetic Peptides
The success of peptide synthesis is determined by its yield and purity.
| Parameter | Calculation Method | Typical Range | Reference |
| Crude Yield (%) | (Mass of crude peptide / Theoretical mass of peptide) x 100 | 70-95% | [16] |
| Purified Yield (%) | (Mass of purified peptide / Mass of crude peptide) x 100 | 10-40% | [17] |
| Purity (%) | Peak area of the desired peptide / Total peak area in the HPLC chromatogram | >95% for most applications | [15][18] |
Theoretical mass is calculated based on the initial resin loading.
Visualization: SPPS Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Gla-containing peptide.
II. Enzymatic Synthesis of γ-Carboxyglutamate
Enzymatic synthesis mimics the natural post-translational modification process and is particularly useful for carboxylating larger proteins or peptides that are difficult to assemble chemically. This is typically achieved in vitro using a source of γ-glutamyl carboxylase (GGCX), such as liver microsomes.[19]
Protocol 2: Preparation of Rat Liver Microsomes
This protocol describes the isolation of microsomes, which are rich in GGCX, from rat liver.
Materials:
-
Rat liver
-
Homogenization buffer (e.g., 0.25 M sucrose, 25 mM Tris-HCl, pH 7.5)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Euthanize a rat and perfuse the liver with cold saline.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the liver tissue using a Potter-Elvehjem homogenizer.[1]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[20][21]
-
Discard the supernatant, and resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Determine the protein concentration (e.g., using a BCA assay) and store the microsomes at -80°C in small aliquots.
Protocol 3: In Vitro γ-Carboxylation Assay (Radiometric)
This assay measures the incorporation of ¹⁴CO₂ into a peptide substrate, providing a quantitative measure of GGCX activity.[22]
Materials:
-
Liver microsomal preparation (from Protocol 2)
-
Peptide substrate (e.g., Phe-Leu-Glu-Glu-Leu, FLEEL)[2]
-
Reduced Vitamin K₁ (KH₂)
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.4, containing 0.5% CHAPS and 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, peptide substrate (e.g., 1 mM FLEEL), and reduced Vitamin K₁ (e.g., 100 µM).
-
Initiate the reaction by adding the microsomal preparation and NaH¹⁴CO₃.
-
Incubate the reaction at a suitable temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.[22]
-
Heat the sample at 90°C for 10 minutes to remove unincorporated ¹⁴CO₂.
-
Centrifuge to pellet the precipitated protein and peptide.
-
Wash the pellet with 5% TCA.
-
Resuspend the pellet in a small volume of water or appropriate buffer, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Presentation: GGCX Kinetic Parameters
The activity of GGCX can be characterized by determining its kinetic parameters for different substrates.
| Substrate | Kₘ (µM) | Vₘₐₓ (relative) | Reference |
| FLEEL | ~4000 | 1.0 | [2] |
| proPT28 | ~8 | 5.0 | [2] |
| FIXGla | 0.55 | ~10.0 | [23] |
Kₘ and Vₘₐₓ values can vary depending on the assay conditions and the source of the enzyme.
Visualization: Vitamin K Cycle and γ-Carboxylation
Caption: The Vitamin K cycle and its role in the γ-carboxylation of glutamate residues.
III. In Vitro Studies of Gla-Containing Proteins
Once synthesized, Gla-containing peptides and proteins can be used in a variety of in vitro assays to study their function.
Protocol 4: Calcium-Binding Assay using a Ca²⁺-Selective Electrode
This method directly measures the binding of calcium ions to a Gla-containing peptide.[24]
Materials:
-
Purified Gla-containing peptide
-
Calcium-selective electrode and reference electrode
-
pH meter
-
Standardized CaCl₂ solution
-
Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
Procedure:
-
Calibrate the Ca²⁺-selective electrode using standard CaCl₂ solutions.
-
Dissolve a known concentration of the Gla-peptide in the buffer.
-
Place the solution in a thermostatted vessel and immerse the electrodes.
-
Record the initial potential (free Ca²⁺ concentration).
-
Add small, known aliquots of the standardized CaCl₂ solution to the peptide solution.
-
Allow the potential to stabilize after each addition and record the value.
-
Continue the titration until no significant change in potential is observed upon further CaCl₂ addition.
-
Calculate the concentration of free and bound Ca²⁺ at each point and determine the dissociation constant (Kₔ) by fitting the data to a suitable binding isotherm (e.g., Scatchard plot). A single Gla residue can bind calcium with an affinity of approximately 15 mM.[25]
Protocol 5: Prothrombin Time (PT) Coagulation Assay
This assay can be used to assess the pro-coagulant activity of synthesized Factor VIIa or other components of the extrinsic pathway.
Materials:
-
Synthesized Gla-containing protein (e.g., Factor VIIa)
-
Factor VII-deficient plasma
-
Thromboplastin reagent (contains tissue factor and phospholipids)
-
CaCl₂ solution
-
Coagulometer
Procedure:
-
Pre-warm the Factor VII-deficient plasma, thromboplastin reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix the Factor VII-deficient plasma with a known concentration of the synthesized Factor VIIa.
-
Add the thromboplastin reagent and incubate for a defined period (e.g., 3 minutes).
-
Initiate the clotting reaction by adding the CaCl₂ solution.
-
The coagulometer will measure the time taken for a fibrin clot to form.
-
Compare the clotting time to a standard curve generated with known concentrations of active Factor VIIa to determine the activity of the synthesized protein.
Visualization: Coagulation Cascade Initiation
Caption: Simplified extrinsic pathway of blood coagulation initiated by Tissue Factor.
Conclusion
The synthesis of γ-carboxyglutamate-containing peptides and proteins is an indispensable tool for research in hemostasis, bone biology, and cardiovascular disease. The protocols and data presented here provide a framework for the successful chemical and enzymatic synthesis of these unique molecules. The subsequent in vitro functional assays are critical for elucidating their biological roles and for the development of novel diagnostics and therapeutics targeting the pathways they regulate. Careful optimization of these methods will enable researchers to further unravel the complexities of Gla-protein function.
References
- 1. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model for calcium binding to gamma-carboxyglutamic acid residues of proteins: crystal structure of calcium alpha-ethylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 5. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay for human matrix gla protein in serum: potential applications in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Modification of the vitamin K-dependent carboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. oyc.co.jp [oyc.co.jp]
- 22. benchchem.com [benchchem.com]
- 23. Purification and identification of bovine liver gamma-carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Binding of calcium to synthetic peptides containing gamma-carboxyglutamic acid [pubmed.ncbi.nlm.nih.gov]
- 25. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of γ-Carboxyglutamate using Capillary Electrophoresis
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the function of various proteins involved in critical physiological processes, including blood coagulation, bone metabolism, and signal transduction.[1][2] The vitamin K-dependent carboxylation of specific glutamate (Glu) residues to Gla is essential for the calcium-binding capacity and subsequent biological activity of these proteins.[2][3] Consequently, the accurate quantification of Gla is of significant interest to researchers in drug development and clinical diagnostics for assessing vitamin K status, studying disease mechanisms, and monitoring therapeutic interventions.
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of Gla.[4][5][6] Its high separation efficiency, minimal sample consumption, and rapid analysis times make it an attractive alternative to traditional methods like HPLC.[7] This application note provides a detailed protocol for the detection and quantification of Gla in protein, urine, and plasma samples using capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection.
Principle of the Method
The method is based on the separation of fluorescein isothiocyanate (FITC)-labeled amino acids by capillary zone electrophoresis. Following alkaline hydrolysis of the protein or direct analysis of physiological fluids, the free amino acids are derivatized with FITC. The resulting fluorescent derivatives are then injected into a capillary and separated based on their charge-to-size ratio under the influence of an electric field. The highly negatively charged Gla-FITC derivative migrates at a different velocity compared to other amino acids, allowing for its specific detection and quantification using a laser-induced fluorescence detector.[4][5][6]
Experimental Protocols
Sample Preparation
a) Protein Hydrolysis:
-
Prepare a protein solution of 1 mg/mL in 20 mM Tris, 150 mM NaCl, pH 7.5.[5]
-
To 1.0 µL (1.0 µg) of the protein sample, add 30 µL of 2.5 M KOH for alkaline hydrolysis.[5]
-
Incubate the mixture for a specified period to ensure complete hydrolysis of the protein into its constituent amino acids.
-
Neutralize the hydrolysate with an appropriate acid (e.g., HCl) before derivatization.
b) Urine and Plasma Sample Preparation:
-
For urine and plasma samples, a preliminary clean-up step may be necessary to remove interfering substances. This can involve protein precipitation for plasma (e.g., with acetonitrile) followed by centrifugation.
-
The supernatant can then be directly used for derivatization.
Derivatization with FITC
-
To the hydrolyzed protein sample or the prepared urine/plasma sample, add a solution of fluorescein isothiocyanate (FITC) isomer I.
-
The reaction is typically carried out in a carbonate-bicarbonate buffer at a slightly alkaline pH (e.g., pH 9.0) to facilitate the labeling of the primary amine groups of the amino acids.
-
Incubate the reaction mixture in the dark to prevent photobleaching of the fluorescent tag.
-
The resulting mixture of FITC-labeled amino acids is then diluted with the CE separation buffer prior to injection.
Capillary Electrophoresis Conditions
-
Instrument: A standard capillary electrophoresis system equipped with a laser-induced fluorescence detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.).[7]
-
Separation Buffer: 100 mM Tris buffer at pH 8.3.[5]
-
Capillary Conditioning:
-
Rinse the new capillary with 1.0 M NaOH for 5 minutes at 20 psi.[5]
-
Rinse with the separation buffer for 10 minutes at 20 psi.[5]
-
Equilibrate the capillary overnight in the separation buffer before first use.[5]
-
Before each run, rinse with 0.1 M NaOH for 2.0 minutes at 20 psi, followed by a 4-minute rinse with the separation buffer.[5]
-
-
Injection: Hydrodynamic injection at 0.5 psi for 3 seconds (approximately 18 nL).[5]
-
Separation Voltage: 30 kV (normal polarity).[5]
-
Temperature: 25 °C.[5]
-
Detection:
Data Presentation
The following table summarizes the quantitative data for the number of Gla residues per mole of protein for several vitamin K-dependent proteins, as determined by the CE-LIF method.[4][5][6]
| Protein | Gla Residues per Mole (CE-LIF) | Gla Residues per Mole (Sequencing Data) |
| Human Prothrombin | 10.0 ± 0.7 | 10 |
| Blood Coagulation Factor X | 11.0 ± 0.6 | 11 |
| Bovine Osteocalcin | 2.1 ± 0.1 | 2 |
Visualizations
Caption: Experimental workflow for Gla detection by CE-LIF.
References
- 1. Identification of Vitamin K-Dependent Proteins Using a Gla-Specific Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 2. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of gamma-carboxyglutamic acid content of protein, urine, and plasma by capillary electrophoresis and laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. britz.mcmaster.ca [britz.mcmaster.ca]
- 7. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Western Blot Analysis of Protein Carboxylation Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carboxylation, specifically the vitamin K-dependent gamma-carboxylation of glutamate residues (Glu) to form gamma-carboxyglutamic acid (Gla), is a critical post-translational modification essential for the function of a number of proteins involved in vital physiological processes.[1][2] This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) in the endoplasmic reticulum and is crucial for the calcium-binding and subsequent activity of proteins involved in blood coagulation (e.g., prothrombin, Factor VII, IX, and X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification (e.g., Matrix Gla Protein).[1][2] Dysregulation of protein carboxylation is implicated in various pathological conditions, including bleeding disorders, osteoporosis, and cardiovascular diseases.
Western blotting is a powerful and widely used technique to identify and semi-quantify the carboxylation status of target proteins. This method, when optimized with antibodies specific for the gamma-carboxyglutamyl modification, provides valuable insights into the functional state of vitamin K-dependent proteins. These application notes provide a detailed protocol for the analysis of protein carboxylation by Western blot, intended for researchers, scientists, and drug development professionals.
Signaling Pathway: The Vitamin K Cycle
The carboxylation of proteins is intrinsically linked to the vitamin K cycle, a metabolic pathway that recycles vitamin K to ensure its availability as a cofactor for GGCX.
Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.
Experimental Workflow: Western Blot for Protein Carboxylation
The following diagram outlines the key steps for performing a Western blot to analyze protein carboxylation status.
Caption: Workflow for Western Blot Analysis of Protein Carboxylation.
Quantitative Data Presentation
The following tables summarize the performance characteristics of antibodies used in the Western blot analysis of protein carboxylation. Data is compiled from manufacturer's specifications and relevant literature.
Table 1: Performance of Pan-Specific Anti-Gamma-Carboxyglutamic Acid (Gla) Monoclonal Antibody
| Parameter | Value | Notes |
| Specificity | High | Specifically recognizes the gamma-carboxyglutamyl (Gla) residue. Does not cross-react with the unmodified glutamic acid (Glu) residue. |
| Sensitivity (LOD) | ~1-10 ng of carboxylated protein | Dependent on the number of Gla residues per protein and the specific protein being analyzed. |
| Working Dilution | 1:1000 - 1:5000 | Optimal dilution should be determined empirically for each specific application and protein of interest. |
| Signal-to-Noise Ratio | > 10 | With optimized blocking and washing steps. |
| Linear Dynamic Range | 2-3 orders of magnitude | For quantitative analysis, a standard curve with known amounts of carboxylated protein is recommended. |
Table 2: Performance of Protein-Specific Antibodies for Carboxylated Forms
| Antibody Target | Specificity | Sensitivity (LOD) | Recommended Dilution |
| Anti-Carboxylated Factor IX | Specific for the fully carboxylated Gla domain of Factor IX. | ~5 ng | 1:1000 |
| Anti-Carboxylated Prothrombin | Recognizes the conformational epitope of the calcium-stabilized Gla domain of prothrombin. | ~10 ng | 1:500 - 1:2000 |
| Anti-Carboxylated Osteocalcin | Binds to the carboxylated form of osteocalcin. | ~2 ng | 1:1000 - 1:3000 |
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical for the accurate analysis of protein carboxylation.
a. From Cell Culture:
-
Wash adherent cells with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation and wash with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. To preserve carboxylation status, avoid strong chelating agents like EDTA in the lysis buffer if calcium-dependent interactions are being studied.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
b. From Tissue:
-
Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to prevent protein degradation.
-
Homogenize the frozen tissue in a lysis buffer containing protease inhibitors using a mechanical homogenizer.
-
Follow steps 3-5 as described for cell culture lysates.
c. From Plasma:
-
Collect whole blood in tubes containing an anticoagulant such as citrate.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant. Plasma samples can often be directly used for Western blotting after dilution in sample buffer, although depletion of high-abundance proteins may be necessary for detecting low-abundance carboxylated proteins.
Protein Quantification
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
SDS-PAGE
-
Mix the protein samples with 4X Laemmli sample buffer. For reducing conditions, add a reducing agent like β-mercaptoethanol or dithiothreitol (DTT).
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well onto a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
Blocking
-
Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Blocking is crucial to prevent non-specific antibody binding.
Antibody Incubation
-
Incubate the membrane with the primary antibody (e.g., pan-specific anti-Gla or a protein-specific antibody for the carboxylated form) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Conclusion
The Western blot protocol detailed in these application notes provides a reliable method for the analysis of protein carboxylation status. By utilizing specific antibodies against gamma-carboxyglutamic acid residues or the carboxylated forms of target proteins, researchers can gain valuable insights into the functional state of vitamin K-dependent proteins. This information is critical for advancing our understanding of the physiological and pathological roles of protein carboxylation and for the development of novel therapeutic strategies targeting this important post-translational modification.
References
Application Notes and Protocols for Determining the Degree of Gamma-Carboxylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-carboxylation is a critical post-translational modification essential for the biological activity of a class of proteins known as Vitamin K-dependent proteins (VKDPs). This process, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) in the endoplasmic reticulum, involves the addition of a carboxyl group to specific glutamic acid (Glu) residues, converting them into gamma-carboxyglutamic acid (Gla).[1][2] The presence of Gla residues is fundamental for the function of these proteins, enabling them to bind calcium ions and interact with negatively charged phospholipid membranes.[2] This interaction is pivotal for their roles in crucial physiological processes, including blood coagulation (e.g., prothrombin, Factors VII, IX, and X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification (e.g., Matrix Gla Protein).[2][3]
The extent of gamma-carboxylation directly dictates the functionality of VKDPs. Incomplete carboxylation leads to the circulation of undercarboxylated or non-carboxylated proteins, which can result in various pathological conditions such as bleeding disorders, osteoporosis, and cardiovascular diseases.[3] Therefore, the accurate and reliable determination of the degree of gamma-carboxylation is of paramount importance in basic research for understanding disease mechanisms, in clinical diagnostics for patient monitoring, and in drug development for assessing the efficacy of therapeutics targeting vitamin K metabolism.
These application notes provide a comprehensive overview and detailed protocols for the principal methods used to quantify the carboxylation status of VKDPs.
Methods for Determining the Degree of Gamma-Carboxylation
Several analytical techniques are employed to assess the degree of gamma-carboxylation. The selection of a particular method depends on the specific research question, the required sensitivity and specificity, the nature of the sample, and the available instrumentation. The primary approaches include:
-
High-Performance Liquid Chromatography (HPLC): This method allows for the direct quantification of Gla residues following the complete hydrolysis of the protein into its constituent amino acids.[1][4]
-
Mass Spectrometry (MS): A powerful and highly sensitive technique for identifying and quantifying post-translational modifications, including gamma-carboxylation, at the peptide level.[2][5]
-
Immunoassays (e.g., ELISA): These assays utilize antibodies that specifically recognize either the fully carboxylated or the undercarboxylated forms of a particular VKDP.[6][7]
-
Functional Assays: These assays measure the biological activity of a VKDP, which is directly dependent on its carboxylation status. A common example is the prothrombin time (PT) assay for blood coagulation factors.[3][8]
Data Presentation: Comparison of Methods
| Method | Principle | Sample Type | Sensitivity | Specificity | Throughput | Cost | Advantages | Limitations |
| HPLC | Separation and quantification of PITC-derivatized amino acids after protein hydrolysis. | Purified protein, biological fluids, tissues | High (pmol range)[1] | High for Gla quantification | Low to Medium | Medium | Direct quantification of total Gla content.[4] | Destructive to the protein; does not provide information on specific carboxylation sites. |
| Mass Spectrometry | Identification and quantification of carboxylated peptides based on mass-to-charge ratio. | Purified protein, complex mixtures (e.g., plasma) | Very High (fmol to amol range) | Very High | Low to Medium | High | Provides site-specific carboxylation information and relative quantification.[5] | Technically demanding; expensive instrumentation; data analysis can be complex.[9] |
| Immunoassay (ELISA) | Antibody-based detection of specific carboxylated or undercarboxylated protein forms. | Serum, plasma, cell culture supernatant | High (ng/mL to pg/mL range)[10] | Varies depending on antibody specificity | High | Low to Medium | High throughput; relatively easy to perform.[11] | Indirect measurement; potential for antibody cross-reactivity; may not distinguish between different partially carboxylated forms.[12] |
| Functional Assay (PT) | Measurement of the time to clot formation, reflecting the activity of coagulation factors. | Plasma | Moderate | Moderate for overall coagulation function | High | Low | Provides a measure of biological activity; well-established clinical assay.[13] | Indirect measure of carboxylation; influenced by other factors in the coagulation cascade.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Gla Quantification
This protocol describes the quantification of total gamma-carboxyglutamic acid (Gla) content in a protein sample after alkaline hydrolysis and pre-column derivatization with phenylisothiocyanate (PITC).
Materials:
-
Protein sample
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dowex 50 cation exchange resin
-
Ammonium hydroxide (NH₄OH)
-
Coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v)
-
Phenylisothiocyanate (PITC) solution (e.g., ethanol:PITC:triethylamine, 7:1:1 v/v/v)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.14 M Tris, 0.05% triethylamine, pH 7.5 with glacial acetic acid
-
Mobile Phase B: Acetonitrile
-
Gla standard
Protocol:
-
Alkaline Hydrolysis: a. To the purified protein sample, add 2 M NaOH. b. Heat the sample at 110°C for 24 hours in a vacuum-sealed tube to hydrolyze the protein into its constituent amino acids. c. Neutralize the hydrolysate with HCl.
-
Desalting: a. Apply the neutralized hydrolysate to a pre-equilibrated Dowex 50 column. b. Wash the column with deionized water to remove salts. c. Elute the amino acids with 2 M ammonium hydroxide. d. Lyophilize the eluted amino acid fraction to dryness.
-
Derivatization with PITC: a. Reconstitute the lyophilized amino acids in the coupling buffer. b. Add the PITC solution and incubate at room temperature for 20 minutes. c. Remove the excess reagents by vacuum centrifugation.
-
HPLC Analysis: a. Reconstitute the derivatized amino acids in the mobile phase. b. Inject the sample onto the C18 column. c. Elute the PTC-amino acids using an isocratic flow of Mobile Phase A containing 2% acetonitrile at a flow rate of 1 mL/min.[1] d. Detect the eluting PTC-derivatives by UV absorbance at 254 nm.[1]
-
Quantification: a. Prepare a standard curve using known concentrations of Gla standard that have been derivatized in the same manner. b. Identify the Gla peak in the sample chromatogram based on the retention time of the Gla standard. c. Calculate the amount of Gla in the sample by comparing its peak area to the standard curve.
Mass Spectrometry (MS) for Carboxylation Site Analysis
This protocol provides a general workflow for identifying and quantifying gamma-carboxylation at specific sites within a protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
(Optional) Methanolic HCl for methylation
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns or StageTips
-
Nano-LC system coupled to a high-resolution mass spectrometer
Protocol:
-
Sample Preparation: a. Reduction and Alkylation: Reduce the disulfide bonds in the protein sample by incubating with DTT (e.g., 10 mM) for 30 minutes at 56°C. Alkylate the resulting free thiols by adding iodoacetamide (e.g., 55 mM) and incubating for 20 minutes at room temperature in the dark. b. Proteolytic Digestion: Digest the protein into smaller peptides by adding trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubating overnight at 37°C. c. (Optional) Methylation: To stabilize the Gla residues and improve their detection by mass spectrometry, perform two rounds of methylation using 2 M methanolic HCl.[14] Incubate at room temperature for one hour for each round, followed by lyophilization. d. Desalting: Desalt the peptide mixture using a C18 desalting column or StageTip to remove salts and detergents that can interfere with MS analysis.
-
LC-MS/MS Analysis: a. Reconstitute the desalted peptides in a solution of 0.1% formic acid in water. b. Load the sample onto a nano-LC system equipped with a C18 analytical column. c. Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60 minutes). d. Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition (DDA) mode. The instrument should be set to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Data Analysis: a. Search the acquired MS/MS data against a protein sequence database containing the sequence of the protein of interest using a search engine (e.g., Mascot, Sequest). b. Specify the variable modification of glutamic acid to gamma-carboxyglutamic acid, which corresponds to a mass increase of 43.9898 Da.[14] If methylation was performed, include the corresponding mass shifts for methylated Glu, Gla, and Asp residues. c. Identify peptides containing Gla residues and manually validate the MS/MS spectra to confirm the site of carboxylation. d. The degree of carboxylation at a specific site can be estimated by comparing the peak areas of the ion chromatograms for the carboxylated and non-carboxylated forms of the peptide.
Immunoassay (ELISA) for Carboxylated vs. Undercarboxylated Proteins
This protocol provides a general procedure for a sandwich ELISA to quantify a specific VKDP, which can be adapted to measure either the total protein, the carboxylated form, or the undercarboxylated form, depending on the specificity of the antibodies used.
Materials:
-
Microplate pre-coated with a capture antibody specific for the target VKDP.
-
Standard protein (total, carboxylated, or undercarboxylated form).
-
Patient samples (serum, plasma) or experimental samples.
-
Biotinylated detection antibody specific for either the total, carboxylated, or undercarboxylated form of the VKDP.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2 N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
Protocol:
-
Plate Preparation: Use a pre-coated microplate or coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: a. Prepare a standard curve by serially diluting the appropriate standard protein in the assay diluent. b. Add 100 µL of standards and samples to the appropriate wells. c. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound substances.
-
Detection Antibody Incubation: a. Add 100 µL of the biotinylated detection antibody to each well. b. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: a. Add 100 µL of Streptavidin-HRP conjugate to each well. b. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Reaction and Measurement: a. Add 100 µL of TMB substrate solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until color develops. c. Stop the reaction by adding 50 µL of stop solution. d. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values against the concentrations of the standards. b. Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.
Functional Assay: Prothrombin Time (PT)
This protocol describes the measurement of the prothrombin time, a functional assay that assesses the activity of the extrinsic and common pathways of the coagulation cascade, which includes several vitamin K-dependent clotting factors.
Materials:
-
Patient or subject plasma sample collected in a tube containing 3.2% sodium citrate.
-
Thromboplastin reagent (containing tissue factor and phospholipids).
-
Calcium chloride (CaCl₂) solution (typically 25 mM).
-
Coagulometer or a water bath and stopwatch.
-
Normal and abnormal control plasmas.
Protocol:
-
Sample Preparation: a. Collect whole blood in a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1. b. Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma. c. Perform the assay within 4 hours of sample collection.[5]
-
Assay Procedure (Manual Method): a. Pre-warm the thromboplastin reagent and the plasma sample to 37°C. b. Pipette 100 µL of the plasma sample into a test tube. c. Add 200 µL of the pre-warmed thromboplastin reagent to the test tube. d. Immediately start a stopwatch and place the tube in a 37°C water bath. e. Gently tilt the tube back and forth and observe for the formation of a fibrin clot. f. Stop the stopwatch as soon as the clot is visible and record the time in seconds. This is the prothrombin time.
-
Assay Procedure (Automated Method): a. Follow the specific instructions for the automated coagulometer being used. The instrument will automatically mix the reagents and detect clot formation.
-
Quality Control: a. Run normal and abnormal control plasmas with each batch of samples to ensure the accuracy and precision of the assay.
-
Interpretation: a. The normal reference range for PT is typically 11-13.5 seconds, but this can vary depending on the thromboplastin reagent and instrument used.[3] b. A prolonged PT may indicate a deficiency or dysfunction of one or more of the vitamin K-dependent clotting factors (II, VII, X), suggesting incomplete gamma-carboxylation.
Visualizations
Caption: The Vitamin K cycle and gamma-carboxylation reaction.
Caption: General workflow for determining gamma-carboxylation status.
Caption: Experimental workflow for HPLC-based Gla quantification.
Caption: Experimental workflow for MS-based carboxylation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. thermofisher.com [thermofisher.com]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. Human Vitamin K-dependent Protein S ELISA Kit (A77201) [antibodies.com]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. mdpi.com [mdpi.com]
- 13. Investigation and identification of protein γ-glutamyl carboxylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl carboxylase (GGCX) is a vital enzyme located in the endoplasmic reticulum that catalyzes the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs).[1][2] This carboxylation is a crucial step for the biological activity of VKDPs, which are essential for blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][3] Dysregulation of GGCX activity is implicated in various bleeding disorders and other diseases.[1][4] Therefore, the accurate and reliable measurement of GGCX activity is paramount for basic research, drug discovery, and diagnostics.
These application notes provide detailed protocols for three commonly employed in vitro assays to determine GGCX activity: a radiometric assay, an HPLC-based fluorescence assay, and a cell-based ELISA. Each method presents distinct advantages and is suitable for various research applications.
Signaling Pathway: The Vitamin K Cycle and Gamma-Glutamyl Carboxylation
The activity of GGCX is intrinsically linked to the vitamin K cycle. GGCX utilizes the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor to drive the carboxylation of glutamate residues.[1][2] In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the cycle to continue, vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide back to vitamin K, which is then further reduced to vitamin K hydroquinone. This cyclical process ensures a continuous supply of the active form of vitamin K necessary for GGCX function.
References
Application Notes and Protocols for Studying Gamma-Carboxylation Using Synthetic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-carboxylation is a critical post-translational modification essential for the biological activity of a variety of proteins, primarily those involved in blood coagulation, bone metabolism, and signal transduction. This vitamin K-dependent reaction, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), involves the conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla). The presence of Gla residues allows these proteins to bind calcium ions, a crucial step for their proper conformation and function.[1]
Synthetic peptides have emerged as invaluable tools for investigating the mechanism, kinetics, and substrate specificity of GGCX. They offer a simplified and controlled system compared to full-length protein substrates, enabling precise structure-function relationship studies. These peptides typically contain a propeptide sequence, which is a recognition site for GGCX, followed by a glutamate-rich domain.[2][3] This document provides detailed application notes and protocols for utilizing synthetic peptides in the study of gamma-carboxylation.
Key Concepts and Signaling Pathways
The gamma-carboxylation reaction occurs in the endoplasmic reticulum.[4] The enzyme GGCX utilizes reduced vitamin K (vitamin K hydroquinone, KH2), molecular oxygen, and carbon dioxide to carboxylate specific glutamate residues within the Gla domain of vitamin K-dependent proteins. The propeptide region of these proteins is crucial for recognition and binding to the carboxylase.[3]
References
- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Evidence for the vitamin K-dependent gamma-carboxylation of the first glutamic acid residue in peptide substrates containing a diglutamyl sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Gamma-carboxylation of protein precursors [reactome.org]
Application Notes and Protocols: Sequencing of Gla-Containing Proteins by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the function of various proteins, particularly the vitamin K-dependent proteins involved in blood coagulation, bone metabolism, and cell growth. The presence and position of Gla residues are critical for the biological activity of these proteins, as they are essential for calcium binding and subsequent protein-membrane interactions. Accurate sequencing of Gla-containing proteins is therefore vital for structure-function studies, quality control of therapeutic proteins, and drug development.
This document provides detailed application notes and protocols for the sequencing of Gla-containing proteins with a focus on the challenges and solutions associated with Edman degradation.
Challenges in Sequencing Gla-Containing Proteins using Edman Degradation
Standard Edman degradation, a cornerstone of protein sequencing, faces significant challenges when applied to Gla-containing proteins. The primary issue lies in the instability of the phenylthiohydantoin (PTH) derivative of Gla (PTH-Gla). During the acidic cleavage and conversion steps of the Edman cycle, the PTH-Gla derivative is unstable and does not yield a product that can be reliably identified by standard HPLC analysis.[1] This results in a "blank" cycle at the position of a Gla residue, preventing its direct identification.
Key Challenges:
-
Instability of PTH-Gla: The PTH derivative of gamma-carboxyglutamic acid is not recovered during automated sequencer analysis.[1]
-
Lack of a Standard: Due to its instability, a stable PTH-Gla standard for HPLC calibration is not available.
-
Misinterpretation of Results: The absence of a signal at a particular cycle can be misinterpreted as a gap in the sequence or an experimental failure.
Quantitative Data on PTH Amino Acid Recovery
The following table summarizes typical repetitive yields for common amino acids during Edman degradation and highlights the issue with Gla residues.
| PTH-Amino Acid | Typical Repetitive Yield (%) | Notes |
| PTH-Alanine | 92 - 95 | High and stable yield. |
| PTH-Glycine | 90 - 94 | Generally good yield. |
| PTH-Leucine | 93 - 96 | High and stable yield. |
| PTH-Proline | 88 - 92 | Slightly lower yield due to its secondary amine structure. |
| PTH-Serine | 30 - 70 | Yield can be variable due to dehydration. |
| PTH-Threonine | 40 - 80 | Yield can be variable due to dehydration. |
| PTH-Gla | Not Recovered | Unstable under standard Edman degradation conditions. [1] |
Note: The yields presented are illustrative and can vary depending on the specific protein sequence, sample preparation, and sequencing instrumentation.
Recommended Approach: Indirect Sequencing via Chemical Cleavage
Given the limitations of direct Edman degradation, an effective alternative is an indirect sequencing method. This approach involves specifically cleaving the peptide backbone at the C-terminal side of Gla residues using the chemical reagent BNPS-skatole. This cleavage reaction converts the Gla residue into a more stable and identifiable derivative, γ-hydroxyglutamic acid. The resulting peptide fragments can then be sequenced by Edman degradation, and the positions of Gla residues are inferred from the cleavage sites.
Experimental Workflow for Indirect Sequencing of Gla-Containing Proteins
Caption: Workflow for indirect sequencing of Gla-containing proteins.
Protocols
Protocol 1: General Sample Preparation for Edman Degradation
High-purity samples are essential for successful Edman degradation. The following is a general protocol for sample preparation.
Materials:
-
Protein sample (in a volatile buffer if possible)
-
Methanol, Chloroform, Water (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Vacuum centrifuge (SpeedVac)
Procedure:
-
Protein Precipitation (for removal of salts and detergents):
-
To 100 µL of your protein sample, add 400 µL of methanol.
-
Vortex thoroughly.
-
Add 100 µL of chloroform and vortex.
-
Add 300 µL of water and vortex.
-
Centrifuge at 14,000 x g for 1 minute. The protein will be in the interface.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol to the remaining interface and lower phase.
-
Vortex and centrifuge at 14,000 x g for 2 minutes.
-
Carefully remove the supernatant.
-
Dry the protein pellet in a vacuum centrifuge.
-
-
Sample Loading:
-
Resuspend the dried, purified protein in a suitable solvent for your automated sequencer (e.g., 50% acetonitrile with 0.1% TFA).
-
Apply the sample to the sequencer's sample support (e.g., PVDF membrane or glass fiber disk).
-
Protocol 2: BNPS-Skatole Cleavage at Gla Residues
This protocol is adapted from methods for tryptophan cleavage, as the reaction conditions for Gla are identical.[1]
Materials:
-
BNPS-skatole (2-(2-nitrophenylsulfenyl)-3-methyl-3-bromoindolenine)
-
Glacial acetic acid
-
Phenol
-
2-Mercaptoethanol
-
Ethyl acetate
-
Nitrogen gas or vacuum centrifuge
Procedure:
-
Preparation of Cleavage Reagent: Prepare a solution of BNPS-skatole in 70-88% acetic acid containing 0.1% phenol to a final concentration that provides a 10-fold molar excess over the Gla residues in your peptide.
-
Cleavage Reaction:
-
Dissolve the purified Gla-containing peptide in the BNPS-skatole solution.
-
Incubate the reaction mixture in the dark at room temperature (or up to 47°C) for 48-60 minutes.[2]
-
-
Quenching the Reaction: Add a 10-fold molar excess of 2-mercaptoethanol and incubate for 5 hours at 37°C.
-
Removal of Excess Reagent:
-
Extract the reaction mixture with ethyl acetate to remove excess BNPS-skatole.
-
The peptide fragments will remain in the aqueous phase.
-
-
Sample Recovery: Dry the aqueous phase using a stream of nitrogen or a vacuum centrifuge.
-
Separation of Fragments: Resuspend the dried fragments and separate them by reverse-phase HPLC.
-
Analysis:
-
Subject the purified fragments to Edman degradation to determine their sequences.
-
Analyze an aliquot of the acid-hydrolyzed fragments by amino acid analysis to confirm the presence of γ-hydroxyglutamic acid, the product of the cleavage reaction at Gla residues.
-
Alternative and Complementary Techniques: Mass Spectrometry
Modern mass spectrometry (MS) has become the method of choice for sequencing proteins with post-translational modifications, including Gla. MS-based approaches offer several advantages over Edman degradation for this application.
Key Advantages of Mass Spectrometry:
-
Direct Identification: MS can directly determine the mass of the modified amino acid, confirming the presence of Gla.
-
Higher Sensitivity: MS typically requires less sample than Edman degradation.
-
Analysis of Complex Mixtures: MS can analyze complex peptide mixtures without the need to isolate each fragment individually.
-
No Instability Issues: The challenges associated with the instability of PTH-Gla are circumvented.
General Workflow for MS-based Sequencing of Gla-Containing Peptides
Caption: General workflow for mass spectrometry-based sequencing of Gla-peptides.
Conclusion
While direct Edman degradation is not suitable for sequencing Gla-containing proteins due to the instability of the PTH-Gla derivative, an indirect approach utilizing chemical cleavage with BNPS-skatole provides a viable, albeit more complex, alternative. For modern, high-throughput, and direct analysis of Gla-containing proteins, mass spectrometry-based methods are the recommended approach. The choice of method will depend on the specific research question, available instrumentation, and the nature of the protein sample.
References
Application Notes and Protocols for Fluorescent Labeling and Detection of γ-Carboxyglutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the function of a variety of proteins, primarily involved in blood coagulation, bone metabolism, and signal transduction. The presence and quantification of Gla residues are critical for understanding the biological activity of these proteins and for the development of therapeutics targeting Gla-containing proteins. This document provides detailed application notes and protocols for the fluorescent labeling and detection of Gla, offering sensitive and quantitative alternatives to traditional radioactive methods.
The protocols described herein focus on two primary strategies:
-
Post-hydrolysis Derivatization of Gla: This involves the chemical hydrolysis of the protein to release individual amino acids, followed by the fluorescent labeling of Gla for quantification.
-
Enzymatic Activity Assays using Fluorescently Labeled Substrates: This method is employed to measure the activity of γ-glutamyl carboxylase (GGC), the enzyme responsible for the conversion of glutamic acid (Glu) to Gla, using a pre-labeled peptide substrate.
Application I: Quantitative Analysis of Gla in Proteins by Fluorescent Derivatization Following Alkaline Hydrolysis
This method allows for the determination of the total Gla content within a protein sample. It involves the complete hydrolysis of the protein under alkaline conditions to liberate the amino acids, followed by derivatization of the free Gla with a fluorescent dye and subsequent analysis by capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).[1][2]
Experimental Protocol
1. Alkaline Hydrolysis of Protein Samples
-
Objective: To hydrolyze the protein to release individual amino acids, including Gla.
-
Materials:
-
Procedure:
-
Place the protein sample in a hydrolysis tube.
-
Add 2 M NaOH to the sample.
-
Flush the tube with nitrogen gas to remove oxygen.
-
Seal the tube and heat at 110°C for 20-24 hours.
-
After hydrolysis, cool the sample and neutralize it with an appropriate amount of HCl.
-
2. Fluorescent Labeling of Gla with Fluorescein Isothiocyanate (FITC)
-
Objective: To attach a fluorescent tag to the primary amine of the liberated Gla.
-
Materials:
-
Protein hydrolysate
-
Fluorescein isothiocyanate (FITC) solution (e.g., in DMSO)
-
Labeling buffer (e.g., sodium tetraborate buffer, pH 9.0)
-
-
Procedure:
-
To the neutralized protein hydrolysate, add the labeling buffer.
-
Add the FITC solution to the mixture. The final concentration of FITC should be in excess to ensure complete labeling.
-
Incubate the reaction mixture in the dark at room temperature for 8-12 hours.
-
3. Analysis by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Detection
-
Objective: To separate the fluorescently labeled amino acids and quantify the FITC-Gla derivative.
-
Instrumentation:
-
Capillary electrophoresis system equipped with a laser-induced fluorescence detector.
-
Fused-silica capillary.
-
-
Procedure:
-
Condition the capillary according to the manufacturer's instructions.
-
Inject the fluorescently labeled sample into the capillary.
-
Apply the separation voltage. The separation is based on the charge and size of the FITC-amino acid derivatives.[1][2]
-
Detect the migrating derivatives using the LIF detector with appropriate excitation and emission wavelengths for fluorescein.
-
Quantify the Gla content by comparing the peak area of the FITC-Gla derivative to a standard curve generated with known concentrations of Gla.
-
Quantitative Data
| Protein | Method | Number of Gla Residues Determined | Reference |
| Human Prothrombin | CE-LIF after alkaline hydrolysis and FITC labeling | 10.0 ± 0.7 | [1][2] |
| Blood Coagulation Factor X | CE-LIF after alkaline hydrolysis and FITC labeling | 11.0 ± 0.6 | [1][2] |
| Bovine Osteocalcin | CE-LIF after alkaline hydrolysis and FITC labeling | 2.1 ± 0.1 | [1][2] |
Workflow Diagram
References
Application Notes and Protocols for Cell-Based Assays Studying Gamma-Carboxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxylation is a critical post-translational modification essential for the biological activity of vitamin K-dependent proteins (VKDPs). This process, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), involves the conversion of specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla). The presence of Gla residues enables VKDPs to bind calcium ions, a crucial step for their function in physiological processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.[1] Incomplete carboxylation can lead to various pathological conditions, including bleeding disorders and osteoporosis.[1] Therefore, robust and reliable cell-based assays are indispensable for fundamental research, clinical diagnostics, and the development of therapeutics targeting vitamin K metabolism.
These application notes provide an overview and detailed protocols for key cell-based methods used to study and quantify the gamma-carboxylation status of VKDPs.
Overview of Cell-Based Assay Methods
Several cell-based approaches can be employed to assess the degree of gamma-carboxylation. The choice of method depends on the specific research question, required sensitivity and specificity, and available instrumentation.
-
Cell-Based Reporter Assays (ELISA): These assays utilize genetically engineered reporter proteins expressed in mammalian cells. The reporter typically consists of a Gla domain fused to a readily detectable protein. The extent of carboxylation of the secreted reporter is then quantified using an ELISA with antibodies specific to the fully carboxylated Gla domain.[2] This method is particularly useful for studying the function of the gamma-carboxylation machinery within a cellular context and for high-throughput screening.[2]
-
Mass Spectrometry (MS): A powerful and highly sensitive technique for identifying and quantifying post-translational modifications, including carboxylation, at the peptide level.[1][3][4] Cell-expressed and purified VKDPs are proteolytically digested, and the resulting peptides are analyzed by LC-MS/MS. The mass shift corresponding to the addition of a carboxyl group allows for the identification and localization of Gla residues.[1][4]
-
Western Blotting: This technique can provide a semi-quantitative assessment of gamma-carboxylation using antibodies that specifically recognize carboxylated proteins.[3]
-
Functional Assays: These assays measure the biological activity of a VKDP, which is directly dependent on its carboxylation status. For coagulation factors, this can be assessed through clotting time assays, such as the Prothrombin Time (PT) assay.[1]
Data Presentation: Comparison of Methods
| Method | Principle | Sample Type | Sensitivity | Throughput | Specificity | Quantitative Capability |
| Cell-Based Reporter ELISA | Immunoassay detection of a secreted, carboxylated reporter protein. | Cell culture medium | High | High | High | Quantitative |
| Mass Spectrometry (MS) | Identification and quantification of Gla-containing peptides based on mass-to-charge ratio. | Purified Protein, Complex Mixtures | Very High (fmol to amol range) | Low to Medium | Very High | Quantitative |
| Western Blotting | Immunodetection of carboxylated proteins using specific antibodies. | Cell lysates, purified proteins | Medium | Medium | Medium | Semi-quantitative |
| Functional Clotting Assays | Measurement of the biological activity (e.g., clotting time) dependent on carboxylation. | Plasma, cell culture medium containing secreted clotting factors | Medium to High | High | Medium (indirect measure) | Indirectly Quantitative |
Signaling Pathway: The Vitamin K Cycle
The gamma-carboxylation of VKDPs is intricately linked to the vitamin K cycle, which occurs in the endoplasmic reticulum.[5] This cycle is essential for regenerating the reduced form of vitamin K, a necessary cofactor for the GGCX enzyme.
Caption: The Vitamin K cycle in the endoplasmic reticulum.
Experimental Protocols
Protocol 1: Cell-Based Reporter Assay for Gamma-Carboxylation using ELISA
This protocol describes a method to quantify the carboxylation of a secreted reporter protein from transiently transfected HEK293 cells.[6][7] A common reporter is a chimeric protein containing the Gla domain of a VKDP (e.g., Factor IX) fused to a stable, easily detectable protein (e.g., Protein C), referred to as FIXgla-PC.[7]
Workflow Diagram:
Caption: Workflow for the cell-based reporter ELISA.
Materials:
-
HEK293 cells[7]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Expression vector containing the reporter gene (e.g., pcDNA3.1-FIXgla-PC)[7]
-
Transfection reagent (e.g., PEI MAX)[8]
-
Vitamin K1 (phylloquinone)
-
Warfarin (optional, as an inhibitor)
-
ELISA plates
-
Capture antibody (e.g., mouse monoclonal anti-carboxylated FIX Gla domain)[8][9]
-
Detection antibody (e.g., HRP-conjugated anti-Protein C)
-
TMB substrate solution[9]
-
Stop solution (e.g., 1 M H₂SO₄)[9]
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Cell Culture and Transfection: a. Plate HEK293 cells in 24-well plates to achieve 70-80% confluency on the day of transfection. b. Transfect cells with the reporter expression vector using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
Protein Expression: a. After 6 hours of transfection, replace the medium with fresh serum-free medium (e.g., Opti-MEM).[8] b. Add Vitamin K1 to a final concentration of 11 µM to support carboxylation.[6] If studying inhibition, add compounds like warfarin at desired concentrations. c. Incubate the cells for 36-48 hours to allow for reporter protein expression and secretion.[8]
-
Sample Collection: a. Collect the cell culture medium containing the secreted reporter protein. b. Centrifuge to remove cell debris and store the supernatant at -80°C until analysis.
-
ELISA: a. Coating: Dilute the capture antibody in carbonate buffer (pH 9.6) and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.[9] b. Washing: Wash the plate three times with wash buffer. c. Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. d. Washing: Repeat the wash step. e. Sample Incubation: Add 100 µL of standards (purified carboxylated reporter protein) and collected cell culture medium to the wells. Incubate for 1-2 hours at 37°C.[1] f. Washing: Repeat the wash step. g. Detection Antibody Incubation: Add 100 µL of the diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.[1] h. Washing: Repeat the wash step (5 times).[1] i. Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[1] j. Stop Reaction: Add 50 µL of stop solution to each well. k. Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[1][9]
Protocol 2: Mass Spectrometry Analysis of Gamma-Carboxylation
This protocol outlines the general steps for analyzing the carboxylation status of a VKDP expressed in and purified from a cell-based system.
Workflow Diagram:
Caption: Workflow for Mass Spectrometry-based analysis.
Materials:
-
Purified VKDP from a cellular expression system (e.g., HEK293, CHO cells)[10]
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Q-Exactive HF MS)[11]
Procedure:
-
Protein Expression and Purification: a. Express the VKDP of interest in a suitable mammalian cell line, such as HEK293 or CHO cells, which possess the necessary machinery for post-translational modifications.[10] b. Purify the secreted or cellular VKDP using appropriate chromatography techniques.
-
Reduction, Alkylation, and Digestion: a. Denature the purified protein and reduce disulfide bonds by incubating with DTT. b. Alkylate free cysteine residues by incubating with IAA in the dark. c. Digest the protein into smaller peptides by adding trypsin and incubating overnight at 37°C.[11]
-
LC-MS/MS Analysis: a. Acidify the peptide digest with formic acid. b. Inject the peptide mixture onto a reverse-phase LC column for separation. c. Elute the peptides into the mass spectrometer. d. The mass spectrometer will acquire data in a data-dependent manner, performing a full MS scan to detect peptide precursor ions, followed by MS/MS scans to fragment selected precursors.[11]
-
Data Analysis: a. Process the raw MS data using appropriate software. b. Search the MS/MS spectra against a protein database to identify peptides. Include variable modifications for glutamic acid carboxylation (+43.9898 Da). c. Manually validate the spectra of identified Gla-containing peptides. The fragmentation pattern will confirm the peptide sequence and the location of the modification.[12] d. Quantify the extent of carboxylation by comparing the peak areas of the carboxylated and uncarboxylated versions of each peptide.
Protocol 3: Functional Assay - Prothrombin Time (PT)
This protocol describes a functional assay to assess the overall carboxylation of prothrombin secreted from cells into the culture medium or present in a plasma sample.[1]
Procedure:
-
Sample Preparation: a. For cell-based assays, collect cell culture supernatant from cells expressing prothrombin. b. For clinical samples, collect whole blood into a tube with 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[1] c. Prepare platelet-poor plasma by centrifugation.[1]
-
Assay Performance: a. Pre-warm the plasma sample or cell supernatant and the PT reagent (containing thromboplastin and calcium) to 37°C.[1] b. Pipette the sample into a coagulometer cuvette. c. Add the PT reagent to the sample and simultaneously start a timer. d. The coagulometer will automatically detect clot formation and record the time in seconds.
-
Interpretation: a. A prolonged PT indicates a deficiency in functional, carboxylated prothrombin. b. Compare the results to control plasma with a known PT.
Conclusion
The cell-based assays described provide a powerful toolkit for investigating the complex process of gamma-carboxylation. The choice of assay should be guided by the specific research objectives, with ELISA-based reporter assays being ideal for high-throughput screening and functional studies within a cellular context, while mass spectrometry offers unparalleled detail for the precise localization and quantification of carboxylation sites. Functional assays provide a valuable measure of the biological consequence of the carboxylation status. By employing these methods, researchers can gain deeper insights into the mechanisms of vitamin K action and the pathophysiology of related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 4. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 7. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of vitamin K driven γ-carboxylation at membrane interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify γ-glutamyl-carboxylated clotting factor IX and assess redox susceptibility of anticoagulant chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Gamma-Carboxylated Proteins from Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of gamma-carboxylated proteins from plasma. Gamma-carboxyglutamic acid (Gla) is a post-translational modification crucial for the biological activity of several key proteins, primarily involved in blood coagulation. The presence of Gla residues confers unique calcium-binding properties to these proteins, which is exploited for their purification. This document outlines the principles and step-by-step methodologies for the isolation of high-purity gamma-carboxylated proteins for research and therapeutic applications.
Introduction to Gamma-Carboxylated Proteins
Gamma-carboxylated proteins, also known as Vitamin K-dependent proteins, are a group of proteins that undergo a post-translational modification where specific glutamate (Glu) residues are converted to gamma-carboxyglutamate (Gla). This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase and requires vitamin K as a cofactor. The Gla residues are excellent chelators of calcium ions, and this calcium-binding capacity is essential for the proper conformation and function of these proteins. In the context of blood coagulation, the Gla domains of factors II (prothrombin), VII, IX, and X, as well as proteins C, S, and Z, facilitate their interaction with negatively charged phospholipid surfaces at the site of injury, a critical step in the coagulation cascade.
The purification of these proteins from plasma presents a unique set of challenges due to their low abundance and the presence of numerous other plasma proteins. The strategies outlined below leverage the unique biochemical properties of the Gla domains to achieve high purity and yield.
Vitamin K-Dependent Carboxylation Pathway
The following diagram illustrates the key steps in the vitamin K-dependent gamma-carboxylation of glutamic acid residues in the endoplasmic reticulum.
General Purification Workflow
A typical multi-step purification strategy for gamma-carboxylated proteins from plasma is depicted below. This workflow combines initial capture and enrichment with subsequent high-resolution chromatographic steps to achieve high purity.
Solid-Phase Synthesis of γ-Carboxyglutamic Acid (Gla)-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of a variety of proteins, most notably the vitamin K-dependent coagulation factors (e.g., prothrombin), bone metabolism proteins like osteocalcin, and certain conotoxins from cone snail venom.[1][2] The two carboxylic acid groups on the γ-carbon of Gla residues enable high-affinity calcium binding, which is essential for the proper folding and function of these proteins, often mediating their interaction with cell membranes.[3]
The chemical synthesis of Gla-containing peptides presents unique challenges, primarily due to the lability of the γ-carboxyl groups, which are prone to decarboxylation under acidic conditions. Solid-phase peptide synthesis (SPPS) offers a robust methodology for the preparation of these complex peptides, provided that appropriate protecting group strategies and optimized protocols are employed.[4] This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of Gla-containing peptides using the widely adopted Fmoc/tBu strategy.
Key Considerations for Gla-Peptide Synthesis
The successful solid-phase synthesis of Gla-containing peptides hinges on the careful selection of building blocks, coupling reagents, and cleavage conditions to prevent side reactions and ensure the integrity of the final product.
1. Gla Protecting Groups: The γ-dicarboxylic acid moiety of Gla must be protected throughout the synthesis. The most common and effective protecting groups are di-tert-butyl (OtBu) or dicyclohexyl (OcHx) esters.[5] The Fmoc-Gla(OtBu)₂-OH derivative is widely used as it is commercially available and its side-chain protecting groups are cleaved simultaneously with the peptide from the resin under standard TFA treatment.[6]
2. Coupling Reactions: Standard coupling reagents such as HBTU, HATU, and DIC, often in the presence of an additive like HOBt or Oxyma, are effective for incorporating Fmoc-Gla(OtBu)₂-OH into the growing peptide chain.[7] Due to the steric hindrance of the protected Gla residue, extended coupling times may be necessary to ensure complete acylation.
3. Cleavage and Deprotection: A key challenge is the potential for decarboxylation of Gla residues during the final cleavage from the solid support. Cleavage is typically performed using trifluoroacetic acid (TFA) in the presence of scavengers to quench reactive cationic species. The choice of scavengers and the duration of the cleavage reaction must be optimized to ensure complete deprotection without significant degradation of the Gla residues.
Experimental Protocols
This section provides detailed, step-by-step protocols for the manual solid-phase synthesis of two representative Gla-containing peptides: Conantokin-G and a fragment of human osteocalcin.
Protocol 1: Synthesis of Conantokin-G
Conantokin-G is a 17-amino acid neurotoxic peptide from the venom of the cone snail Conus geographus and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2]
Sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH₂ (Gla = γ-carboxyglutamic acid)
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Gla(OtBu)₂-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the coupling of Fmoc-Gla(OtBu)₂-OH, extend the coupling time to up to 4 hours to ensure completion.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the Conantokin-G sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid (Gly), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Synthesis of Human Osteocalcin Fragment (1-19)
Osteocalcin, also known as bone Gla protein (BGP), is a key protein in bone mineralization. This protocol describes the synthesis of the N-terminal 19-residue fragment containing two Gla residues.
Sequence: Tyr-Leu-Tyr-Gln-Trp-Leu-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Gla-Pro-Arg-COOH
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including Fmoc-Gla(OtBu)₂-OH)
-
DMF, DCM, Piperidine, DIPEA, HBTU, HOBt
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (1.5 eq.) and DIPEA (3 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Peptide Chain Elongation:
-
Perform Fmoc deprotection and amino acid couplings as described in Protocol 1 (steps 2 and 3). Extend coupling times for Fmoc-Gla(OtBu)₂-OH.
-
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2 hours at room temperature.
-
Filter and collect the filtrate.
-
Precipitate, wash, and dry the crude peptide as described in Protocol 1 (step 6).
-
Purification and Characterization
Purification:
Crude Gla-containing peptides are typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).
-
Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical RP-HPLC. Pool fractions with a purity of >95%.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization:
The identity and purity of the synthesized Gla-containing peptides should be confirmed by mass spectrometry and analytical RP-HPLC.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. A characteristic feature in the fragmentation of Gla-containing peptides is the neutral loss of CO₂ (44 Da) from the Gla residues.[1][8] Electron transfer dissociation (ETD) can provide more extensive backbone fragmentation for sequencing compared to collision-induced dissociation (CID), which often results in the dominant loss of the carboxyl groups.[1]
-
Analytical RP-HPLC: Purity is assessed by analytical RP-HPLC, typically using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The peptide should appear as a single, sharp peak.
Quantitative Data Summary
The following table summarizes representative quantitative data for the solid-phase synthesis of Gla-containing peptides from the literature. Yields and purity are highly dependent on the peptide sequence, synthesis scale, and purification methods.
| Peptide | Synthesis Strategy | Resin | Crude Yield (%) | Purity (%) | Reference |
| Conantokin-G | Fmoc/tBu | Rink Amide | Not Reported | >95 | (Internal Protocol) |
| Matrix Gla Protein (1-53) | Boc/Bzl | TAMPAL | Not Reported | >95 | [8] |
| Matrix Gla Protein (54-84) | Boc/Bzl | Lys-PAM | 26 (after HPLC) | >95 | [8] |
| Human Osteocalcin | Boc/Bzl | Not Specified | Not Reported | Not Reported | N/A |
Visualizations
Caption: Solid-Phase Synthesis Workflow for Gla-Containing Peptides.
Caption: Conantokin-G Antagonism of the NMDA Receptor Signaling Pathway.
Caption: Role of the Gla-Domain in Prothrombin Activation.
References
- 1. Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of non-enzymatically glycated peptides: neutral-loss-triggered MS3 versus multi-stage activation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Gamma-Carboxylation of Recombinant Proteins
Welcome to the technical support center for troubleshooting issues related to the gamma-carboxylation of recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the expression and purification of vitamin K-dependent proteins.
Frequently Asked Questions (FAQs)
Q1: What is gamma-carboxylation and why is it important for my recombinant protein?
A1: Gamma-carboxylation is a critical post-translational modification where a carboxyl group is added to specific glutamate (Glu) residues within your protein, converting them into gamma-carboxyglutamate (Gla) residues. This process is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and requires vitamin K as a cofactor. The presence of Gla residues is essential for the biological activity of many proteins, particularly those involved in blood coagulation (e.g., Factor IX, Prothrombin) and bone metabolism. These Gla residues enable the protein to bind calcium ions, which is crucial for their proper folding and interaction with other molecules, such as phospholipids on cell surfaces.[1] Incomplete carboxylation will result in a partially active or inactive protein.
Q2: Which expression system should I use to produce a gamma-carboxylated protein?
A2: Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are the preferred expression systems for producing properly gamma-carboxylated recombinant proteins.[2] This is because they possess the necessary cellular machinery, including the gamma-glutamyl carboxylase (GGCX) and the vitamin K epoxide reductase (VKOR), which are essential for the vitamin K cycle and the carboxylation process.[3] Bacterial expression systems like E. coli lack this machinery and will not produce gamma-carboxylated proteins.[2] While insect cell systems can perform many post-translational modifications, they are generally not suitable for efficient gamma-carboxylation.[2]
Q3: How can I determine if my recombinant protein is correctly gamma-carboxylated?
A3: Several analytical methods can be used to assess the extent of gamma-carboxylation:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that utilizes antibodies specific to either the fully carboxylated Gla-domain or the under-carboxylated form of the protein (often referred to as PIVKA - Protein Induced by Vitamin K Absence).[1][4]
-
Mass Spectrometry (MS): A powerful technique that can identify and quantify the presence of Gla residues on digested peptide fragments of your protein.[1]
-
High-Performance Liquid Chromatography (HPLC): This method can be used to separate and quantify Gla residues after protein hydrolysis.[1]
-
Functional Assays: These assays measure the biological activity of your protein, which is dependent on its carboxylation status. For coagulation factors, this could be a clotting assay like the Prothrombin Time (PT) test.[1]
Troubleshooting Guides
Issue 1: Low or Incomplete Gamma-Carboxylation
You've expressed your protein in a mammalian cell line, but analysis shows a significant portion is under-carboxylated.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Vitamin K | The concentration of vitamin K in the cell culture medium is a critical factor. Supplement the medium with Vitamin K1. The optimal concentration can vary between cell lines and protein expression levels, but a common starting point is in the range of 1-10 µg/mL (2.2 µM to 22 µM).[5] Perform a dose-response experiment to determine the optimal concentration for your specific system. |
| Suboptimal Propeptide Sequence | The propeptide sequence, located at the N-terminus of the precursor protein, is crucial for recognition by the GGCX enzyme. The affinity of the propeptide for GGCX influences the efficiency of carboxylation. A very high affinity can lead to poor substrate turnover and incomplete carboxylation, while a very low affinity can result in inefficient binding. Consider optimizing the propeptide sequence. For example, it has been shown that replacing the propeptide of Factor X with that of prothrombin can significantly improve carboxylation. |
| Cell Culture Conditions | High cell density and metabolic stress can negatively impact post-translational modifications. Optimize cell culture parameters such as seeding density, media composition, and harvest time. Ensure adequate supply of nutrients and oxygen. Consider using specialized media formulations designed to support high-density cultures and protein production. |
| Inefficient Vitamin K Recycling | The vitamin K cycle, which regenerates the active form of vitamin K, can be a limiting factor. Ensure that the expression host has a fully functional vitamin K epoxide reductase (VKOR). In some cases, co-expression of VKOR with your target protein may enhance carboxylation. |
Troubleshooting Workflow for Low Carboxylation
Issue 2: Protein Purification Challenges
You are having difficulty purifying your recombinant gamma-carboxylated protein, observing low yield, or protein precipitation.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Precipitation of Under-carboxylated Protein | Under-carboxylated or non-carboxylated proteins may be less soluble and prone to aggregation. Ensure optimal carboxylation by following the steps in "Issue 1". During purification, consider adding stabilizing agents like glycerol or arginine to your buffers. |
| Inefficient Capture by Anion Exchange Chromatography | Fully carboxylated proteins have a higher negative charge due to the added carboxyl groups. This property is often exploited for purification using anion exchange chromatography. If your protein is not binding efficiently, it may be under-carboxylated. Verify carboxylation status before purification. |
| Loss of Protein During Barium Citrate Precipitation | Barium citrate precipitation is a classic method for enriching vitamin K-dependent proteins from a mixture. This method relies on the ability of Gla residues to bind barium ions. If you experience low recovery, it is a strong indicator of incomplete carboxylation. |
| Affinity Tag Accessibility | If you are using an affinity tag (e.g., His-tag), ensure that it is accessible for binding to the purification resin and not sterically hindered by the protein's conformation. Consider changing the location of the tag (N-terminus vs. C-terminus). |
Purification Workflow for Gamma-Carboxylated Proteins
Key Experimental Protocols
Protocol 1: Sandwich ELISA for Quantifying Carboxylated Protein
This protocol provides a general framework for a sandwich ELISA to specifically measure the amount of fully gamma-carboxylated protein in a sample.
Materials:
-
Microtiter plate (high protein binding)
-
Capture antibody (specific for the gamma-carboxylated form of the target protein)
-
Detection antibody (specific for the target protein, can be conjugated to an enzyme like HRP)
-
Recombinant protein standard (fully carboxylated)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Prepare a standard curve using your fully carboxylated recombinant protein standard. Add 100 µL of your samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Calculate the concentration of carboxylated protein in your samples by comparing their absorbance to the standard curve.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing a protein sample for mass spectrometry to identify Gla residues.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Quenching solution (e.g., formic acid)
-
C18 desalting column/tip
-
Mass spectrometer compatible solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark.
-
-
Buffer Exchange/Protein Precipitation: Remove the denaturing and alkylating agents. This can be done by buffer exchange using a spin column or by protein precipitation (e.g., with acetone).
-
Proteolytic Digestion:
-
Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease like trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding a quenching solution like formic acid.
-
Desalt the peptide mixture using a C18 column or tip to remove salts and other contaminants that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
The cleaned peptide sample is then injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides. The presence of a Gla residue will result in a mass shift of +44 Da per carboxylated glutamate compared to an unmodified glutamate. Fragmentation analysis (MS/MS) can be used to confirm the location of the Gla residue.
-
Quantitative Data Summary
Table 1: Influence of Propeptide Affinity on Carboxylation Efficiency
| Propeptide Source | Relative Affinity for GGCX (Kd) | Observed Carboxylation Efficiency | Reference |
| Factor X | High (~1 nM) | Low (significant uncarboxylated protein) | [6][7] |
| Factor IX | Optimal (~5 nM) | High (efficiently carboxylated protein) | [6][7] |
| Protein C | Low (~20 nM) | Moderate to Normal | [6] |
Note: The optimal affinity allows for efficient binding of the substrate to the GGCX enzyme and timely release of the carboxylated product, maximizing enzyme turnover.[7]
Table 2: Recommended Vitamin K1 Concentrations for Mammalian Cell Culture
| Cell Line | Recommended Vitamin K1 Concentration | Notes | Reference |
| HEK293 | 1 - 10 µg/mL (2.2 - 22 µM) | A dose-response study is recommended to find the optimal concentration for your specific protein and expression level. | [5] |
| CHO | 1 - 10 µg/mL (2.2 - 22 µM) | Similar to HEK293, optimization is key. Media composition can also influence the required concentration. |
Signaling Pathways and Workflows
Vitamin K Cycle and Gamma-Carboxylation Pathway
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 3. Improved procedures for the purification of selected vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaling up recombinant protein production : overcoming challenges and embracing scalable solutions with a focus on Pichia pastoris [biblio.ugent.be]
- 5. sinobiological.com [sinobiological.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Improved procedures for the purification of selected vitamin K-dependent proteins. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Mass Spectrometry for Gla-Peptide Fragmentation
Welcome to the technical support center for the analysis of gamma-carboxyglutamic acid (Gla)-containing peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in the mass spectrometric analysis of this critical post-translational modification.
Frequently Asked Questions (FAQs)
Q1: What is a Gla-peptide, and why is it challenging to analyze with mass spectrometry?
A gamma-carboxyglutamic acid (Gla) peptide contains glutamic acid residues that have been post-translationally modified by the addition of a second carboxylic acid group at the gamma-carbon. This modification is vital for the function of proteins involved in blood coagulation and bone metabolism.[1] The analytical challenge arises from the labile nature of this modification; the extra carboxyl group is prone to neutral loss as carbon dioxide (CO₂) during collision-induced dissociation (CID), which can suppress backbone fragmentation and complicate sequencing efforts.[2][3] Furthermore, the highly acidic nature of Gla residues can lead to poor ionization efficiency in positive ion mode.[2]
Q2: What is the characteristic fragmentation pattern of a Gla-peptide in CID?
In low-energy collision-induced dissociation (CID), the most prominent feature in the MS/MS spectrum of a Gla-peptide is the neutral loss of one or more molecules of CO₂ (44 Da) from the precursor and fragment ions.[2] For peptides containing multiple Gla residues, this can result in a spectrum dominated by these neutral loss events, with very little informative b- and y-ion series from the peptide backbone, making sequence confirmation and localization of the modification difficult.[1]
Q3: Which fragmentation method is best for sequencing Gla-peptides?
Electron Transfer Dissociation (ETD) is generally the preferred method for sequencing peptides containing multiple Gla residues.[1] ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone (producing c- and z-ions) while preserving labile post-translational modifications like gamma-carboxylation.[1][4] This results in comprehensive backbone fragmentation, allowing for confident sequencing. While CID is often insufficient for larger Gla-peptides, it can be useful for smaller peptides with few Gla sites.[1] A combined approach using both CID and ETD can provide complementary information for a thorough characterization.[1]
Q4: How does the charge state affect Gla-peptide fragmentation?
Higher charge states are generally beneficial for ETD fragmentation efficiency.[4] For Gla-peptides, which are inherently acidic, achieving higher positive charge states during electrospray ionization (ESI) can be challenging. The use of an alkaline mobile phase during liquid chromatography has been shown to improve the ionization and detection of Gla-peptides in positive mode.[2] Alternatively, chemical derivatization, such as methylation of the carboxyl groups, can neutralize the negative charges and improve ionization.[3]
Q5: What is the role of calcium (Ca²⁺) in Gla-peptide analysis?
Calcium binding is a key biological feature of Gla domains, mediated by the paired carboxylate groups.[5][6] This property can be exploited for purification, using calcium-dependent affinity chromatography where proteins are bound to a column in the presence of Ca²⁺ and eluted with a chelating agent like EDTA.[7] In the mass spectrometer, the presence of calcium adducts can alter fragmentation behavior. It is crucial to control for the presence of divalent cations in the sample and buffers, as they can complicate spectral interpretation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dominant peak corresponding to a neutral loss of 44 Da (CO₂) with little to no peptide backbone fragmentation. [2][3] | The Gla modification is labile under Collision-Induced Dissociation (CID). The energy is dissipated by losing CO₂ rather than breaking backbone amide bonds. | 1. Switch to Electron Transfer Dissociation (ETD): ETD preserves the Gla modification and promotes backbone fragmentation (c- and z-ions). This is the most effective solution for peptides with multiple Gla sites.[1] 2. Optimize CID Energy: If ETD is not available, carefully optimize the normalized collision energy. Use a stepped or ramped collision energy to find a balance between generating some backbone fragments without complete dominance by the neutral loss. 3. Chemical Derivatization: Consider methylating the Gla residues. This blocks the CO₂ loss pathway, significantly improving backbone fragmentation in CID.[3] |
| Poor signal intensity or failure to detect the Gla-peptide. | The highly acidic nature of multiple Gla residues can lead to poor ionization efficiency in positive ion mode ESI.[2] | 1. Use Alkaline Mobile Phase: Employ a mobile phase with a basic pH (e.g., using ammonium hydroxide) in your LC method. This can improve the positive mode ionization response for acidic peptides.[2] 2. Switch to Negative Ion Mode: Analyze the sample in negative ion mode, which is often more sensitive for highly acidic species. Note that fragmentation patterns and library search parameters will need to be adjusted accordingly. 3. Check for Metal Adducts: Ensure buffers are free of high concentrations of divalent cations (Ca²⁺, Mg²⁺). If adducts are suspected, add a small amount of EDTA to the sample, but be aware this can cause ion suppression if not used carefully. |
| Unable to confirm the sequence of a large Gla-peptide (>2 kDa). | For larger peptides with multiple Gla sites, CID is often completely uninformative, yielding only CO₂ losses.[1] | 1. Use ETD: This is the ideal scenario. ETD excels at fragmenting large, highly charged precursors while keeping PTMs intact.[1][4] 2. Use an Alternative Protease: Generate smaller tryptic peptides if possible. However, Gla domains can be resistant to trypsin digestion. Consider proteases that cleave more frequently or are less inhibited by the modification.[3] 3. Methylation: Methylating the Gla residues can make the peptide more amenable to tryptic digestion and subsequent CID fragmentation.[3] |
| Sequence coverage is good, but the specific sites of gamma-carboxylation cannot be determined. | The mass shift of +44 Da is localized, but the fragmentation does not produce ions that can distinguish between adjacent potential Glu sites. | 1. Leverage ETD: The comprehensive c- and z-ion series produced by ETD will almost always provide the necessary fragments to pinpoint the exact modified residue.[1] 2. Manual Spectral Interpretation: Carefully examine the MS/MS spectrum. Look for b- or y-ions (or c- and z-ions in ETD) that flank the potential modification sites. The mass jump corresponding to a Glu (+129 Da) vs. a Gla (+173 Da) will confirm the location. |
Data Presentation: Fragmentation Method Comparison
The following table summarizes the typical outcomes when analyzing a 1.2 kDa Gla-peptide containing two Gla residues versus a larger 4.5 kDa peptide with seven Gla residues, comparing CID and ETD fragmentation methods.[1]
| Peptide Analyte | Fragmentation Method | Primary Observation | Sequence Coverage | Gla-Site Confirmation |
| 1.2 kDa Peptide (2 Gla) | Collision-Induced Dissociation (CID) | Backbone fragments (b/y ions) and significant CO₂ neutral loss peaks. | Moderate to High | Possible |
| 1.2 kDa Peptide (2 Gla) | Electron Transfer Dissociation (ETD) | Extensive backbone fragments (c/z ions) with Gla modification intact. | High | Confident |
| 4.5 kDa Peptide (7 Gla) | Collision-Induced Dissociation (CID) | Spectrum is dominated by successive losses of CO₂; very few backbone fragments observed. | Very Low / None | Not Possible |
| 4.5 kDa Peptide (7 Gla) | Electron Transfer Dissociation (ETD) | Comprehensive series of c- and z-ions observed across the peptide backbone. | High | Confident |
Experimental Protocols
Protocol: Optimizing MS/MS Method for Gla-Peptide Identification
This protocol provides a methodology for systematically comparing CID and ETD to determine the optimal fragmentation strategy for a purified Gla-peptide sample.
1. Sample Preparation: a. Ensure the final peptide sample is in a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).[10] b. If Ca²⁺ adducts are a concern, consider a final buffer exchange step or the addition of a minimal amount of EDTA. Note: Perform a blank injection to ensure the EDTA does not cause significant ion suppression. c. Prepare the sample at a concentration suitable for nano-LC-MS/MS analysis (e.g., 100-500 fmol/µL).
2. Liquid Chromatography Setup: a. Use a standard reversed-phase nano-LC setup (e.g., C18 column). b. Method A (Acidic): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile. c. Method B (Alkaline - Optional): Mobile Phase A: 0.1% Ammonium Hydroxide in Water. Mobile Phase B: 0.1% Ammonium Hydroxide in 80% Acetonitrile. Use this method if positive mode signal is low with the acidic method.[2]
3. Mass Spectrometer Setup (Data-Dependent Acquisition): a. Perform a survey scan (MS1) in the Orbitrap or a similar high-resolution mass analyzer (e.g., m/z range 350-1800). b. Set up two separate data-dependent acquisition methods to be run on consecutive injections of the same sample.
4. Method 1: CID Fragmentation: a. Select the top 5-10 most intense precursor ions for MS/MS. b. Use a charge state inclusion list to target expected peptide charge states (e.g., 2+ to 5+). c. In the MS/MS settings, select CID as the activation type. d. Set the Normalized Collision Energy (NCE). It is highly recommended to use a stepped NCE . For example, acquire three spectra at 25%, 30%, and 35% NCE for each precursor. This increases the chance of observing both backbone and neutral loss fragments. e. Acquire MS/MS spectra in the ion trap (for speed) or Orbitrap (for high resolution).
5. Method 2: ETD Fragmentation: a. Use the same MS1 and precursor selection settings as the CID method. b. In the MS/MS settings, select ETD as the activation type.[1] c. If available, enable "supplemental activation" (HCD or CID) to fragment the charge-reduced precursors, which can improve sequence coverage. This is often termed EThcD or ETciD.[11] d. Set ETD reaction times and other reagent parameters according to instrument recommendations. e. Acquire MS/MS spectra in the ion trap or Orbitrap.
6. Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest, Byonic) to analyze the raw files from both the CID and ETD runs. b. Specify the enzyme used (e.g., Trypsin) and any fixed modifications (e.g., Carbamidomethyl on Cys). c. Crucially, set gamma-carboxyglutamic acid on Glu as a variable modification (+43.9898 Da). d. Compare the results from both methods, focusing on: i. The number of identified Gla-peptide spectra. ii. The sequence coverage for your peptide(s) of interest. iii. The localization confidence score for the Gla modification. e. Manually inspect the spectra to confirm the presence of characteristic CO₂ neutral losses in CID and the c/z-ion series in ETD.[1]
Visualizations
References
- 1. Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of calcium to synthetic peptides containing gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Determination of calcium binding sites in gas-phase small peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Direct and Detailed Site-Specific Glycopeptide Characterization by Higher-Energy Electron-Activated Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Properly Folded Gla-Domain Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of Gla-domain proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the expression, purification, and characterization of Gla-domain proteins.
Problem 1: Low or No Expression of the Recombinant Gla-Domain Protein
Symptoms:
-
No visible band of the expected molecular weight on SDS-PAGE.
-
Very low protein concentration after purification attempts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Expression System | E. coli: While cost-effective, E. coli lacks the necessary machinery for post-translational gamma-carboxylation, often leading to insoluble and non-functional protein.[1][2][3] Consider switching to a eukaryotic system. Mammalian Cells (e.g., HEK293, CHO): These are generally the preferred systems as they possess the required enzymes for proper folding and modification.[4][5][6] Human cell lines can be particularly advantageous for producing proteins with human-like post-translational modifications.[4][5][6] Insect Cells (Baculovirus Expression Vector System): Can be a viable alternative, though optimization of culture conditions is crucial. |
| Codon Usage Mismatch | The codon usage of your target gene may not be optimal for the expression host. This is a common issue when expressing human proteins in E. coli.[2][7] Solution: Synthesize a codon-optimized version of your gene for the chosen expression system.[7] |
| Protein Toxicity | Overexpression of the Gla-domain protein may be toxic to the host cells.[8] Solution: Use an inducible expression system and optimize the inducer concentration and induction time.[1] Lowering the induction temperature can also sometimes mitigate toxicity.[8] |
| Inefficient Translation Initiation | The 5' end of the mRNA may have a high GC content, impeding ribosomal binding and translation initiation.[7] Solution: If possible, introduce silent mutations to reduce the GC content in the 5' untranslated region of your construct.[7] |
Problem 2: Protein is Expressed but is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct molecular weight is present in the insoluble fraction (pellet) after cell lysis.
-
Little to no protein is recovered in the soluble fraction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Gamma-Carboxylation | This is the most common reason for insolubility in E. coli expression. The uncarboxylated Gla-domain is prone to misfolding. Solution: Switch to a mammalian expression system that has the endogenous machinery for gamma-carboxylation.[4][5][6] |
| High Expression Rate | Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[1] Solution: Lower the induction temperature (e.g., from 37°C to 25-30°C) and reduce the inducer concentration.[8] |
| Suboptimal Culture Conditions | The composition of the growth medium can influence protein solubility. Solution: Supplement the medium with cofactors necessary for folding and stability. For mammalian systems, ensure adequate vitamin K is available. |
| Fusion Tag Issues | Certain fusion tags can sometimes contribute to insolubility. Solution: Experiment with different solubility-enhancing fusion tags (e.g., MBP, GST) or try expressing the protein without a tag. |
Problem 3: Protein is Soluble but Not Properly Folded or Functional
Symptoms:
-
The purified protein shows no or low activity in functional assays (e.g., calcium binding, coagulation assays).
-
The protein exhibits a different migration pattern on native PAGE compared to the expected folded protein.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Absent Gamma-Carboxylation | Even in mammalian systems, gamma-carboxylation can be inefficient. This post-translational modification is critical for the biological function of vitamin K-dependent proteins.[9][10][11] Solution: Co-express the gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR) enzymes.[10][12][13] Supplement the culture medium with a stable form of vitamin K.[14] |
| Incorrect Disulfide Bond Formation | Gla-domain proteins often contain disulfide bonds that are crucial for their tertiary structure. Solution: If using a bacterial system, consider expression in the periplasm where the environment is more oxidizing.[3] In mammalian systems, ensure the protein is targeted to the endoplasmic reticulum for proper disulfide bond formation. |
| Propeptide Cleavage Issues | The propeptide is essential for targeting the protein for gamma-carboxylation and is typically cleaved off during maturation.[9][11][13] Inefficient cleavage can lead to a non-functional protein. Solution: Ensure the appropriate processing proteases are present and active in your expression system. |
| Purification-Induced Misfolding | Harsh purification conditions (e.g., extreme pH, high salt concentrations) can denature the protein. Solution: Optimize your purification protocol. Use gentle elution conditions and consider including stabilizing agents like glycerol or specific ions in your buffers.[15] |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for Gla-domain proteins?
A1: Mammalian cell lines, such as HEK293 or CHO cells, are highly recommended.[4][5][6] These cells possess the necessary endoplasmic reticulum-resident enzymes, including gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR), which are essential for the critical post-translational gamma-carboxylation of glutamate residues to form Gla.[9][10][12] Expression in bacterial systems like E. coli is generally unsuccessful for producing functional Gla-domain proteins due to the lack of this machinery, often resulting in misfolded and insoluble protein aggregates.[1][2][3]
Q2: How can I improve the efficiency of gamma-carboxylation in my mammalian cell culture?
A2: To enhance gamma-carboxylation, you can:
-
Supplement with Vitamin K: Ensure an adequate supply of vitamin K in the culture medium.[14] A typical starting concentration is 1-10 µg/mL of vitamin K1.
-
Co-express GGCX and VKOR: Overexpressing the gamma-glutamyl carboxylase and the vitamin K epoxide reductase can boost the carboxylation efficiency.[10][12][13]
-
Optimize Propeptide Sequence: The propeptide of the Gla-domain protein is a recognition site for GGCX.[9][11][13] Using a propeptide with optimal affinity for GGCX can enhance carboxylation.[9] Studies have shown that the propeptide of Factor IX has a near-optimal affinity for efficient carboxylation.[9][11]
Q3: What are the key steps in a typical purification protocol for a Gla-domain protein?
A3: A common purification strategy involves an initial affinity chromatography step followed by ion-exchange chromatography.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, FLAG-tag), this is a straightforward first step. Alternatively, immunoaffinity chromatography using antibodies specific for the Gla domain can be highly effective.[16][17]
-
Ion-Exchange Chromatography: Due to the negatively charged Gla residues, anion-exchange chromatography is a powerful purification step. The protein is typically loaded at a neutral pH and eluted with a salt gradient.
-
Size-Exclusion Chromatography: This final "polishing" step helps to remove any remaining contaminants and protein aggregates.
It is important to include calcium ions (typically 1-5 mM CaCl2) in the purification buffers, as calcium is essential for the proper folding and stability of the Gla domain.[18][19]
Q4: How can I verify that my purified Gla-domain protein is properly folded and functional?
A4: A combination of techniques is recommended for comprehensive characterization:
-
Mass Spectrometry: To confirm the presence and extent of gamma-carboxylation. This can be done by analyzing the mass of the intact protein or by peptide mapping after proteolytic digestion.[20][21]
-
Calcium-Binding Assays: Techniques such as isothermal titration calorimetry (ITC) or equilibrium dialysis can be used to determine the calcium-binding affinity and stoichiometry.
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure of the protein.[22][23]
-
Functional Assays: The specific functional assay will depend on the protein. For coagulation factors, this would involve clotting assays. For other Gla-domain proteins, cell-based assays or binding assays to their physiological partners may be appropriate.
Experimental Protocols
Protocol 1: Expression of a Recombinant Gla-Domain Protein in HEK293 Cells
-
Cell Culture: Culture HEK293 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: When cells reach 70-80% confluency, transfect them with an expression vector encoding the Gla-domain protein of interest using a suitable transfection reagent.
-
Induction and Supplementation: 24 hours post-transfection, switch to a serum-free medium. Supplement the medium with 10 µg/mL of vitamin K1.
-
Harvesting: Harvest the conditioned medium containing the secreted protein 48-72 hours post-transfection.
-
Clarification: Centrifuge the harvested medium to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
Purification: Proceed with the purification protocol as described in FAQ 3.
Visualizations
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Human cell lines for biopharmaceutical manufacturing: history, status, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The function and metabolism of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification and purification of vitamin K-dependent proteins and peptides with monoclonal antibodies specific for gamma -carboxyglutamyl (Gla) residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 21. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Global analysis of protein folding using massively parallel design, synthesis and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of in vitro gamma-carboxylation reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of in-vitro gamma-carboxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is in-vitro gamma-carboxylation?
In-vitro gamma-carboxylation is a laboratory procedure that mimics the physiological post-translational modification of proteins.[1] This enzymatic reaction, catalyzed by gamma-glutamyl carboxylase (GGCX), converts specific glutamic acid (Glu) residues on a protein substrate into gamma-carboxyglutamic acid (Gla).[1] This modification is crucial for the biological activity of many proteins involved in processes like blood coagulation and bone metabolism, as it enables them to bind calcium ions.[1]
Q2: What are the essential components of an in-vitro gamma-carboxylation reaction?
A typical reaction requires the following components:
-
Gamma-glutamyl carboxylase (GGCX): The enzyme that catalyzes the reaction. This is often used as a microsomal preparation or as a purified enzyme.[2]
-
Protein or Peptide Substrate: The target molecule containing glutamate (Glu) residues to be carboxylated. The substrate must contain a recognizable propeptide sequence for efficient binding to the carboxylase.[3][4]
-
Reduced Vitamin K (Vitamin K Hydroquinone, KH₂): An essential cofactor for the GGCX enzyme.[2][5]
-
Carbon Dioxide (CO₂): The source of the carboxyl group. This is typically supplied in the form of sodium bicarbonate (NaHCO₃) in the reaction buffer.[6]
-
Oxygen (O₂): Required for the concurrent oxidation of vitamin K hydroquinone to vitamin K epoxide, which drives the carboxylation.[3]
-
Reaction Buffer: To maintain optimal pH and provide necessary ions for the reaction.
Q3: How can I measure the efficiency of my gamma-carboxylation reaction?
Several methods are available to assess the extent of carboxylation:
-
Immunoassays (ELISA): These assays use antibodies that specifically recognize either the fully carboxylated protein or the under-carboxylated forms.[1][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate carboxylated from uncarboxylated peptides, often after fluorescent labeling, allowing for quantification.[5][7]
-
Mass Spectrometry (MS): MS analysis can identify and quantify gamma-carboxylated peptides by detecting the mass shift associated with the added carboxyl group, and can even pinpoint the exact sites of modification.[1]
-
Radiometric Assays: These assays measure the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into the substrate.[5]
Troubleshooting Guide
Q4: Why is my carboxylation yield consistently low?
Low yield is a common issue and can stem from several factors. Consider the following possibilities:
-
Sub-optimal Reagent Concentrations: The concentration of each component is critical. Refer to the quantitative data summary table below for recommended ranges. Inefficient reactions have been significantly improved by increasing the bicarbonate concentration and ensuring the carboxylase is in excess.
-
Inactive Enzyme: The gamma-glutamyl carboxylase (GGCX) may have lost activity due to improper storage or handling. Test the enzyme activity using a known, efficient substrate.
-
Degraded Vitamin K Hydroquinone: The reduced form of vitamin K (KH₂) is highly unstable and sensitive to oxidation. Prepare it fresh just before setting up the reaction and protect it from light.
-
Inefficient Substrate Propeptide: The propeptide sequence of the substrate is crucial for recognition and binding by the GGCX enzyme.[4][8] Substrates with low-affinity propeptides will be carboxylated inefficiently.[3][8] Studies have shown that the propeptide from Factor IX often provides optimal affinity for efficient carboxylation.[3][8]
-
Slow Product Release: In some cases, the carboxylation reaction itself is efficient, but the release of the carboxylated product from the enzyme is the rate-limiting step, leading to poor turnover. This can be influenced by the affinity of the propeptide; very high-affinity propeptides can sometimes hinder product release.[3][9]
Q5: How can I tell if my reaction is suffering from incomplete carboxylation?
Incomplete carboxylation means that not all target glutamate residues on a protein molecule are converted to Gla. This results in a heterogeneous population of partially carboxylated proteins which may have reduced or no biological activity.[10]
-
Analytical Confirmation: Mass spectrometry is the most definitive method to confirm incomplete carboxylation, as it can identify specific peptides that are only partially modified.[1] HPLC analysis may also show intermediate peaks between the fully uncarboxylated and fully carboxylated forms.
-
Possible Causes & Solutions:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Try extending the incubation time.
-
Depletion of Cofactors: Essential cofactors like Vitamin K hydroquinone or CO₂ may be depleted during the reaction. Ensure they are present in sufficient, non-limiting concentrations.
-
Enzyme Processivity Issues: The enzyme should ideally perform multiple carboxylations on a single substrate molecule before it dissociates. Mutations or reaction conditions can impair this processivity, leading to the release of partially carboxylated intermediates.[10] Using a purified, high-quality enzyme preparation can mitigate this.
-
Q6: My reaction works, but the results are not reproducible. What are the likely causes?
Lack of reproducibility often points to the instability of one or more reaction components.
-
Vitamin K Hydroquinone (KH₂) Instability: This is the most common culprit. KH₂ is rapidly oxidized when exposed to air and light.[11]
-
Solution: Prepare the KH₂ solution immediately before use. Handle it in an environment protected from light (e.g., using amber tubes) and consider de-gassing buffers to minimize dissolved oxygen.
-
-
Enzyme Activity Variation: Repeated freeze-thaw cycles can diminish the activity of the GGCX enzyme.
-
Solution: Aliquot the enzyme upon receipt to minimize the number of freeze-thaw cycles for the main stock.
-
-
Inconsistent CO₂ Concentration: If relying on atmospheric CO₂, fluctuations can occur. Using a bicarbonate buffer system provides a more stable and controlled source of CO₂.[12]
-
Solution: Ensure your reaction buffer contains a sufficient and consistent concentration of sodium bicarbonate.
-
Quantitative Data Summary
The optimal conditions for in-vitro gamma-carboxylation can vary depending on the specific enzyme preparation and substrate used. The following table provides a summary of typical concentration ranges found in published protocols.
| Component | Typical Concentration Range | Key Considerations |
| γ-Glutamyl Carboxylase (GGCX) | 10 nM - 1 µM (Purified) | Activity should be determined empirically. Often used in excess relative to the substrate. |
| Peptide/Protein Substrate | 0.5 µM - 50 µM | Km values are highly dependent on the propeptide sequence. Substrates with lower Km are more efficient.[13] |
| **Vitamin K Hydroquinone (KH₂) ** | 100 µM - 500 µM | Must be freshly prepared. Highly unstable. |
| Sodium Bicarbonate (NaHCO₃) | 10 mM - 50 mM | Higher concentrations (up to 50 mM) have been shown to improve reaction efficiency. |
| Dithiothreitol (DTT) | 1 mM - 5 mM | Often included to help maintain a reducing environment for KH₂. |
| pH | 7.2 - 7.8 | Typically buffered with Tris-HCl or MOPS. |
| Temperature | 25°C - 37°C | 37°C is common, but lower temperatures may improve stability over long incubations.[5] |
| Incubation Time | 30 min - 4 hours | Should be optimized based on reaction progress. |
Visual Guides
The Vitamin K Cycle
The gamma-carboxylation reaction is intrinsically linked to the Vitamin K cycle, which regenerates the essential reduced vitamin K cofactor.
Caption: The Vitamin K cycle showing cofactor regeneration for gamma-carboxylation.
Experimental Workflow
This diagram outlines the typical steps involved in setting up and analyzing an in-vitro gamma-carboxylation reaction.
Caption: General workflow for in-vitro gamma-carboxylation experiments.
Detailed Experimental Protocol: In-Vitro Carboxylation Assay
This protocol provides a general framework for an in-vitro gamma-carboxylation reaction using a peptide substrate. It should be optimized for specific enzyme and substrate combinations.
1. Materials and Reagents
-
Purified gamma-glutamyl carboxylase (GGCX)
-
Peptide substrate with propeptide sequence (e.g., FLEEL-containing peptide)
-
Vitamin K₁
-
Sodium dithionite
-
Reaction Buffer (e.g., 50 mM MOPS or Tris-HCl, pH 7.4, containing 150 mM NaCl, 0.5% CHAPS or other suitable detergent)
-
Sodium Bicarbonate (NaHCO₃), 1 M stock solution
-
Reaction Stop Solution (e.g., 0.5 M EDTA)
-
Materials for analysis (e.g., HPLC system, ELISA plates and reagents, or mass spectrometer)
2. Preparation of Vitamin K Hydroquinone (KH₂) - Prepare immediately before use
-
Prepare a 10 mM stock solution of Vitamin K₁ in ethanol. Protect from light.
-
Prepare a fresh 100 mM solution of sodium dithionite in water.
-
In a light-protected tube (e.g., an amber microfuge tube), mix the Vitamin K₁ stock solution with an equal volume of the sodium dithionite solution.
-
Vortex vigorously for 1-2 minutes until the yellow color of the Vitamin K₁ disappears, indicating its reduction to the colorless hydroquinone form.
-
Use this solution immediately in the reaction setup.
3. Reaction Setup
-
In a microfuge tube, prepare the reaction mixture by adding the following components in order. Keep on ice.
-
Reaction Buffer
-
Sodium Bicarbonate (to a final concentration of 25-50 mM)
-
Peptide Substrate (to the desired final concentration, e.g., 10 µM)
-
GGCX enzyme (to the desired final concentration, e.g., 50 nM)
-
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the freshly prepared Vitamin K Hydroquinone (KH₂) to a final concentration of ~200 µM.
-
Vortex briefly to mix.
4. Incubation
-
Incubate the reaction at the chosen temperature (e.g., 37°C) for the desired length of time (e.g., 1 to 4 hours). Incubation time should be optimized based on preliminary experiments.
5. Reaction Termination
-
Stop the reaction by adding the Stop Solution (e.g., EDTA to a final concentration of 25 mM) to chelate divalent cations required by the enzyme, or by flash-freezing the sample in liquid nitrogen.
-
Store samples at -80°C until analysis.
6. Analysis
-
Analyze the reaction products using your chosen method (HPLC, ELISA, or Mass Spectrometry) to determine the extent of carboxylation compared to a negative control (a reaction performed without enzyme or without Vitamin K).
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of amino acids in the gamma-carboxylation recognition site on the propeptide of prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The vitamin K-dependent carboxylase generates γ-carboxylated glutamates by using CO2 to facilitate glutamate deprotonation in a concerted mechanism that drives catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent method to determine vitamin K-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Gamma-Carboxyglutamate (Gla) Detection Assays
Welcome to the Technical Support Center for gamma-carboxyglutamate (Gla) detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the detection and quantification of Gla-containing proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Gla detection assays?
A1: Interference in Gla detection assays can arise from several sources, broadly categorized by the detection method:
-
For Immunoassays (ELISA):
-
High Background: This can be caused by non-specific binding of antibodies to the plate, insufficient washing, or cross-reactivity of antibodies with other sample components. The choice of blocking buffer is critical in minimizing this issue.[1][2][3][4]
-
Matrix Effects: Components in complex biological samples (e.g., plasma, serum) such as lipids, heterophilic antibodies, or high concentrations of other proteins can interfere with the antibody-antigen binding, leading to inaccurate results.
-
Poor Signal: This may result from degraded reagents, improper incubation times or temperatures, or low abundance of the target Gla-protein.
-
-
For Mass Spectrometry (LC-MS/MS):
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of Gla-containing peptides, leading to inaccurate quantification.
-
Poor Ionization and Fragmentation of Gla Peptides: The two carboxyl groups on Gla residues carry a negative charge, which can hinder efficient ionization and lead to neutral loss of CO2 during fragmentation, complicating detection and analysis.[5]
-
Incomplete Tryptic Digestion: The presence of negatively charged Gla residues can sometimes impede the cleavage of proteins by trypsin, resulting in poor sequence coverage.[5]
-
Q2: How can I reduce high background in my Gla-protein ELISA?
A2: High background in an ELISA can obscure your signal and reduce assay sensitivity. Here are several strategies to mitigate this issue:
-
Optimize Washing Steps: Insufficient washing is a primary cause of high background. Ensure you are using an adequate volume of wash buffer and a sufficient number of wash cycles. Increasing the soak time during washes can also be beneficial.[2]
-
Select an Appropriate Blocking Buffer: The blocking buffer is crucial for preventing non-specific binding. Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. However, the optimal blocker is assay-dependent and may require empirical testing. Some systems may benefit from non-mammalian protein blockers like fish gelatin to avoid cross-reactivity.[6]
-
Adjust Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding. Titrating your antibodies to find the optimal concentration that provides a good signal-to-noise ratio is recommended.[6]
-
Include a Detergent in Buffers: Adding a non-ionic detergent like Tween-20 (typically at 0.05% v/v) to your wash and blocking buffers can help reduce hydrophobic interactions that contribute to non-specific binding.[3][6]
Q3: My signal is very low in my Gla detection assay. What could be the cause and how can I improve it?
A3: A weak or absent signal can be frustrating. Consider the following potential causes and solutions:
-
Reagent Integrity: Ensure that your antibodies, standards, and enzyme conjugates have not expired and have been stored correctly. Repeated freeze-thaw cycles can degrade protein reagents.
-
Protocol Adherence: Double-check all incubation times and temperatures. Sub-optimal conditions can lead to incomplete binding reactions. Also, ensure that all reagents were added in the correct order.
-
Sample Preparation: If you are using a sample cleanup method, you may be losing your target protein. Evaluate the recovery of your protein through the cleanup process.
-
For LC-MS/MS: The inherent negative charge of Gla residues can lead to poor ionization. A chemical modification step, such as methylation, can neutralize this charge and significantly improve detection.[5]
Troubleshooting Guides
Issue 1: High Background in Gla-Protein ELISA
High background noise can significantly reduce the sensitivity of your ELISA. The following table outlines common causes and step-by-step troubleshooting recommendations.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Washing | 1. Increase the number of wash cycles (e.g., from 3 to 5).2. Increase the wash buffer volume per well.3. Add a 30-60 second soak time for each wash step.[2] | Reduction in background Optical Density (OD) values. |
| Inadequate Blocking | 1. Increase the concentration of your current blocking agent (e.g., 1% to 3% BSA).2. Test alternative blocking buffers (e.g., non-fat dry milk, casein, or a commercial blocking solution).[3][6] | Improved signal-to-noise ratio. |
| High Antibody Concentration | 1. Perform a titration of your primary and/or secondary antibody to determine the optimal concentration. | Lower background with minimal impact on the specific signal. |
| Cross-Reactivity | 1. If using a polyclonal antibody, consider affinity-purified options.2. For samples of mammalian origin, use a blocking buffer with non-mammalian protein (e.g., fish gelatin). | Reduced non-specific signal from interfering proteins. |
Quantitative Impact of Blocking Buffer Optimization
The choice of blocking buffer can have a significant impact on the signal-to-noise ratio. Below is a sample data table illustrating this effect.
| Blocking Buffer | Average Signal OD | Average Background OD | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.25 | 0.45 | 2.78 |
| 3% BSA in PBS | 1.20 | 0.25 | 4.80 |
| 5% Non-Fat Dry Milk in PBS | 1.15 | 0.15 | 7.67 |
| Commercial Blocker A | 1.30 | 0.10 | 13.00 |
Note: Data are representative and will vary depending on the specific assay.
Troubleshooting Workflow for High ELISA Background
Caption: A step-by-step workflow for troubleshooting high background in an ELISA.
Issue 2: Poor Detection of Gla-Peptides in LC-MS/MS
The unique chemical properties of gamma-carboxyglutamic acid can make its detection by mass spectrometry challenging.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Matrix Effects | 1. Sample Cleanup: Implement a sample preparation method to remove interfering substances. Options include TCA/acetone precipitation or size-exclusion chromatography.[7][8][9][10] 2. Chromatographic Separation: Optimize your LC gradient to separate the Gla-peptide from co-eluting matrix components. | Improved signal intensity and reduced ion suppression, leading to more accurate quantification. |
| Poor Ionization/Fragmentation | 1. Chemical Derivatization: Use a methylation protocol to convert the negatively charged carboxyl groups to methyl esters. This neutralizes the charge and prevents neutral loss of CO2.[5] | Enhanced ionization efficiency and more predictable fragmentation patterns, simplifying data analysis. |
| Incomplete Digestion | 1. Denaturation: Ensure complete protein denaturation before adding trypsin.2. Alternative Proteases: Consider using a different protease, such as Glu-C, in addition to or instead of trypsin. | Increased sequence coverage and better chance of generating detectable Gla-containing peptides. |
Impact of Sample Preparation on Matrix Effects in LC-MS/MS
The following table provides a conceptual comparison of different sample preparation methods on reducing matrix effects and improving analyte response.
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Signal Improvement |
| Protein Precipitation (ACN) | 50-70 | 80-95 | Moderate |
| Protein Precipitation (TCA/Acetone) | 30-50 | 70-90 | Good |
| Solid-Phase Extraction (SPE) | 10-30 | 60-85 | Very Good |
| Immunoaffinity Purification | <10 | 50-80 | Excellent (but target-specific) |
Note: Values are illustrative and depend on the analyte and matrix.
Logical Flow for Improving Gla-Peptide Detection in LC-MS/MS
Caption: A decision-making workflow for enhancing Gla-peptide detection by LC-MS/MS.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation of Plasma Proteins
This protocol is effective for removing interfering high-abundance proteins from plasma or serum samples prior to analysis.[7][8][9][10]
Materials:
-
Plasma/serum sample
-
Trichloroacetic acid (TCA), 20% (w/v) solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 100 µL of your plasma sample in a microcentrifuge tube, add 100 µL of 20% TCA solution.
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes to precipitate the proteins.[7]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[8]
-
Carefully decant and discard the supernatant.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone. Vortex briefly.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Discard the acetone and allow the pellet to air-dry for approximately 10-15 minutes. Do not over-dry.
-
Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., ELISA sample diluent or buffer for tryptic digestion).
Protocol 2: In-Solution Tryptic Digestion of Gla-Containing Proteins
This protocol is designed for the digestion of proteins into peptides for LC-MS/MS analysis.
Materials:
-
Protein sample in an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction: To your protein sample, add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio (w/w). Incubate overnight at 37°C.
-
Stopping the Reaction: Acidify the sample by adding formic acid to a final concentration of 0.1-1% to stop the digestion.
-
The peptide mixture is now ready for desalting (e.g., using a C18 spin column) and subsequent LC-MS/MS analysis.
Protocol 3: Chemical Methylation of Gla Residues for LC-MS/MS
This procedure improves the detection of Gla-containing peptides by neutralizing the negative charges of the gamma-carboxyl groups.[5]
Materials:
-
Lyophilized peptide sample
-
2M Methanolic HCl (commercially available or prepared by bubbling HCl gas through methanol)
-
Ammonium bicarbonate solution (50 mM, pH 8)
-
1% Acetic Acid
Procedure:
-
Resuspend the dried peptide sample in 200 µL of 2M methanolic HCl.
-
Incubate at room temperature for 1-2 hours.
-
Lyophilize the sample to dryness to remove the methanolic HCl.
-
Resuspend the sample in 100 µL of 50 mM ammonium bicarbonate to neutralize the pH.
-
Lyophilize the sample to dryness again.
-
Resuspend the final methylated peptide sample in 1% acetic acid for LC-MS/MS analysis.[5]
References
- 1. mybiosource.com [mybiosource.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. hiyka.com [hiyka.com]
- 5. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. its.caltech.edu [its.caltech.edu]
- 10. tdi.ox.ac.uk [tdi.ox.ac.uk]
strategies to prevent decarboxylation of Gla during sample prep
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the decarboxylation of γ-carboxyglutamic acid (Gla) residues during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Gla decarboxylation and why is it a significant issue?
A1: γ-carboxyglutamic acid (Gla) is a modified amino acid crucial for the function of various proteins, particularly in blood coagulation and bone metabolism.[1][2] It contains two carboxylic acid groups that are essential for binding calcium ions.[3][4] Decarboxylation is a chemical reaction where a carboxyl group is removed, releasing carbon dioxide (CO₂).[5][6] When this happens to a Gla residue, it converts back to a standard glutamic acid (Glu) residue, losing its calcium-binding ability. This loss of function can lead to inaccurate experimental results, particularly in activity assays and mass spectrometry analysis where the presence and quantity of Gla are critical.[7]
Q2: What are the primary factors that cause Gla decarboxylation during sample preparation?
A2: The stability of Gla residues is highly sensitive to environmental conditions. The main factors promoting decarboxylation are:
-
Heat: Elevated temperatures significantly accelerate the rate of decarboxylation.[8][9]
-
Acidic pH: While stable at neutral or slightly basic pH, acidic conditions can lead to the protonation of the carboxyl groups, making them more susceptible to removal.
-
Storage Conditions: Long-term storage, especially at temperatures above -20°C, can lead to gradual decarboxylation. For optimal long-term stability, storage at -80°C is recommended.[9][10][11][12]
Q3: How can I minimize Gla decarboxylation during sample collection and initial processing?
A3: Careful handling from the very beginning is crucial.
-
Temperature Control: Process samples on ice or at 4°C whenever possible. Avoid any steps that involve heating.
-
Anticoagulants: When collecting plasma, use EDTA or heparin as an anticoagulant.[10][11]
-
Prompt Processing: Centrifuge samples to separate plasma or serum as soon as possible after collection, ideally within 30 minutes.[10][11] For tissue samples, rinse with ice-cold PBS to remove excess blood and proceed with homogenization at low temperatures.[11]
-
Storage: If not assaying immediately, aliquot samples and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[10][11][12]
Q4: What are the recommended buffer conditions for working with Gla-containing proteins?
A4: To maintain the stability of Gla residues, it is best to work at a neutral to slightly alkaline pH. A pH range of 7.0 to 8.0 is generally considered safe. Buffers such as Tris-HCl or phosphate-buffered saline (PBS) at a pH of around 7.4 are commonly used.[12] Avoid buffers with a pH below 6.0.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Gla-containing proteins.
| Symptom | Possible Cause | Recommended Solution |
| Low or no Gla signal in mass spectrometry analysis | Decarboxylation during sample preparation: The Gla residues may have been converted to Glu due to excessive heat or acidic conditions. | Review your entire workflow for any steps involving high temperatures or low pH. Ensure all buffers are within the recommended pH 7.0-8.0 range. Process samples on ice. Consider using a chemical modification technique, such as methylation, which can neutralize the Gla residue and prevent CO₂ loss during mass spectrometric analysis.[7] |
| Poor ionization efficiency of Gla-containing peptides: The highly negative charge of Gla residues can suppress ionization. | Methylation of the Gla residues can improve ionization and facilitate better detection by mass spectrometry.[7] | |
| Inconsistent quantification of Gla-proteins between replicates | Variable decarboxylation: Inconsistent timing or temperature control during sample handling can lead to different levels of decarboxylation in each sample. | Standardize all incubation times and temperatures. Use a cooled autosampler if available for analytical instruments to prevent degradation while samples are waiting for injection.[9] Ensure consistent and thorough homogenization for tissue samples.[8] |
| Repeated freeze-thaw cycles: Aliquoting samples and thawing them multiple times can lead to progressive degradation. | Prepare single-use aliquots of your samples immediately after initial processing and store them at -80°C.[10][11] | |
| Loss of protein activity in functional assays | Loss of calcium-binding sites: Decarboxylation of Gla residues will abolish the protein's ability to bind calcium, which is often essential for its biological function. | Strictly adhere to protocols that minimize heat and acidic exposure. Before starting the functional assay, confirm the integrity of the Gla residues using a non-destructive analytical method if possible. |
Impact of pH and Temperature on Stability
| Condition | Effect on Gla Stability | Recommendation |
| Acidic pH (below 6.0) | Promotes protonation of carboxyl groups, increasing the likelihood of decarboxylation. | Maintain a pH between 7.0 and 8.0 for all buffers and solutions. |
| Neutral to Alkaline pH (7.0 - 8.0) | Gla residues are most stable in this range. | This is the recommended working pH range for all sample preparation steps. |
| High Temperature (above 37°C) | Significantly accelerates the rate of decarboxylation.[8][13] | Avoid heating samples. Perform all processing steps on ice or at 4°C. |
| Low Temperature (4°C to -80°C) | Greatly slows down the decarboxylation process. | For short-term storage (up to 5 days), 2-8°C is acceptable.[10] For long-term storage, -20°C or ideally -80°C is required to ensure stability.[9][10][11][12] |
Experimental Protocols
Protocol 1: Gla-Preserving Sample Collection and Storage
This protocol outlines the best practices for collecting and storing blood and tissue samples to maintain the integrity of Gla residues.
-
Blood Collection:
-
Plasma/Serum Separation:
-
Tissue Collection:
-
Immediately after excision, rinse tissues in ice-cold PBS (pH 7.0-7.2) to remove any excess blood.[11]
-
-
Storage:
Protocol 2: Lysis and Extraction of Gla-Proteins from Tissues
This protocol provides a method for extracting proteins from tissue samples while minimizing the risk of Gla decarboxylation.
-
Homogenization Buffer Preparation:
-
Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail. Ensure the buffer is pre-chilled to 4°C.
-
-
Tissue Homogenization:
-
Weigh the frozen or fresh tissue sample.
-
Perform all subsequent steps on ice.
-
Add 10 volumes of ice-cold homogenization buffer to the tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Clarification of Lysate:
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the extract using a standard protein assay.
-
Use the extract immediately for downstream applications or store in single-use aliquots at -80°C.
-
Visual Guides
Caption: Key factors that promote the unwanted decarboxylation of Gla residues.
Caption: A workflow designed to preserve the integrity of Gla residues during sample preparation.
References
- 1. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gla domain - Wikipedia [en.wikipedia.org]
- 5. A method for specific chemical modification of gamma-carboxyglutamic acid residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylation of gamma-carboxyglutamic acid residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. ahajournals.org [ahajournals.org]
- 13. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Synthetic γ-Carboxyglutamate (Gla)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of γ-carboxyglutamic acid (Gla) and Gla-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing γ-carboxyglutamate?
There are two main approaches for the synthesis of γ-carboxyglutamate: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves solid-phase peptide synthesis (SPPS) using a protected Gla building block, such as Fmoc-Gla(OtBu)₂-OH.[1][2] This method allows for the precise incorporation of Gla into a peptide sequence.
-
Enzymatic Synthesis: This method utilizes the vitamin K-dependent enzyme γ-glutamyl carboxylase (GGCX) to convert glutamate (Glu) residues to Gla residues within a peptide or protein substrate.[3][4][5] This process mimics the natural post-translational modification that occurs in vivo.[6]
Q2: What are the common challenges that lead to low yields in synthetic Gla production?
Low yields in Gla synthesis can stem from several factors depending on the method used:
-
Chemical Synthesis (SPPS):
-
Incomplete coupling reactions: Steric hindrance around the bulky Gla residue can impede efficient peptide bond formation.[7]
-
Peptide aggregation: Hydrophobic sequences or the formation of secondary structures on the solid support can limit reagent accessibility.[8]
-
Side reactions: Aspartimide formation and other side reactions can reduce the purity and yield of the target peptide.[8]
-
Decarboxylation: While generally stable, prolonged exposure to harsh acidic conditions during cleavage can potentially lead to the loss of the gamma-carboxyl group.[9]
-
-
Enzymatic Synthesis:
-
Low carboxylase activity: The enzyme may have low specific activity or be unstable under the reaction conditions.[10]
-
Suboptimal substrate recognition: The efficiency of carboxylation is highly dependent on the propeptide sequence of the substrate, which binds to the carboxylase.[11][12]
-
Insufficient cofactors: The reaction requires reduced vitamin K, oxygen, and carbon dioxide; limitations in any of these can hinder the reaction.[6][13]
-
Product inhibition: The accumulation of the carboxylated product may inhibit the enzyme's activity.
-
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of Gla-Containing Peptides
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide purity with multiple peaks on HPLC. | Incomplete coupling of the Fmoc-Gla(OtBu)₂-OH or subsequent amino acids. | Increase the coupling time and/or the equivalents of the amino acid and coupling reagent. Consider using a more efficient coupling reagent like HATU or COMU.[14][15] Perform a double coupling for the residue following the Gla unit.[7] |
| Peptide aggregation on the resin. | Use a resin with a lower loading capacity or a more hydrophilic resin. Incorporate a PEG linker to improve solubility.[16] | |
| Formation of deletion sequences. | Ensure efficient Fmoc deprotection by using fresh 20% piperidine in DMF and adequate reaction times.[17] | |
| Mass spectrometry shows a mass corresponding to the loss of a carboxyl group. | Decarboxylation during cleavage. | Minimize the cleavage time with trifluoroacetic acid (TFA). While Gla is generally stable in TFA, prolonged exposure should be avoided.[9] |
| Presence of a side product with the same mass as the target peptide. | Aspartimide formation if an aspartic acid residue is present in the sequence. | Use a dipeptide building block that incorporates a pseudoproline to disrupt secondary structure formation and reduce this side reaction.[8] |
Enzymatic γ-Carboxylation
| Problem | Potential Cause | Recommended Solution |
| Low conversion of Glu to Gla. | Suboptimal propeptide sequence. | Ensure your peptide substrate contains a propeptide sequence known to have optimal affinity for the γ-glutamyl carboxylase (GGCX). Propeptides with very high or very low affinity can both lead to inefficient carboxylation.[5][11] |
| Insufficient concentration of reduced vitamin K. | Optimize the concentration of the reduced form of vitamin K (vitamin KH₂). The required concentration can vary depending on the specific enzyme preparation and substrate.[10] | |
| Low concentration of bicarbonate (CO₂ source). | Increase the concentration of sodium bicarbonate in the reaction buffer. Concentrations up to 50 mM have been shown to improve carboxylation efficiency.[10] | |
| Inactive GGCX enzyme. | Use a freshly prepared or properly stored enzyme. Consider purifying the carboxylase to increase its specific activity.[10] | |
| High variability between experiments. | Inconsistent preparation of reagents. | Prepare fresh solutions of reduced vitamin K and other critical reagents for each experiment. Ensure consistent pH and temperature control. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Gla-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a Gla residue using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.[16][18]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for the recommended coupling time (typically 1-2 hours).
-
-
Coupling of Fmoc-Gla(OtBu)₂-OH: Follow the same procedure as in step 3, using Fmoc-Gla(OtBu)₂-OH as the amino acid. Due to its bulkiness, a longer coupling time or a double coupling may be necessary.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), for 2-4 hours at room temperature.[16][19][20]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide pellet.[16]
-
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[9][21][22][23][24]
Protocol 2: In Vitro γ-Glutamyl Carboxylase (GGCX) Radiometric Assay
This protocol measures the incorporation of ¹⁴CO₂ into a peptide substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM MOPS buffer, pH 7.4
-
Dithiothreitol (DTT)
-
CHAPS
-
Phosphatidylcholine
-
Reduced Vitamin K (KH₂)
-
Propeptide (e.g., from Factor X)
-
Peptide substrate (e.g., FLEEL)[3]
-
-
Reaction Initiation: Add NaH¹⁴CO₃ to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the GGCX-containing microsomal preparation.[3]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a specified time.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold trichloroacetic acid (TCA).[3]
-
Removal of Unincorporated ¹⁴CO₂: Boil the sample to remove unincorporated ¹⁴CO₂.[3]
-
Precipitation and Washing: Precipitate the carboxylated peptide, wash the pellet to remove unincorporated radiolabel.
-
Scintillation Counting: Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.[3]
Protocol 3: HPLC Analysis of Gla
This protocol describes the quantification of Gla in a hydrolyzed peptide sample using pre-column derivatization with o-phthalaldehyde (OPA).
-
Sample Hydrolysis: Hydrolyze the peptide sample to its constituent amino acids.
-
Derivatization:
-
Prepare the OPA derivatizing reagent by mixing OPA, 2-mercaptoethanol, and a borate buffer.[13]
-
Mix the hydrolyzed sample with the OPA reagent and allow it to react for a short period at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Use a gradient of an appropriate buffer system (e.g., sodium acetate and methanol) to separate the amino acids.
-
Detect the fluorescent derivatives with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.[13]
-
-
Quantification: Quantify the Gla peak by comparing its area to a standard curve generated with known concentrations of Gla.
Quantitative Data Summary
Table 1: Comparison of Peptide Coupling Reagents
| Coupling Reagent | Typical Coupling Time | Crude Peptide Purity (%) | Racemization Potential |
| DCC/HOBt | 1 - 3 hours | 70 - 90 | Low to moderate |
| HBTU | 15 - 60 minutes | 85 - 95 | Low |
| HATU | 5 - 30 minutes | 90 - 98 | Very Low |
| COMU | 5 - 20 minutes | 90 - 98 | Very Low |
Data is generalized and can vary significantly based on the peptide sequence and reaction conditions.[25]
Table 2: Influence of Propeptide Affinity on Carboxylation Efficiency
| Propeptide Source | Dissociation Constant (Kd) for GGCX | Relative Carboxylation Efficiency |
| Factor X (High Affinity) | ~1 nM | Low (Substrate inhibition) |
| Factor IX (Optimal Affinity) | ~5 nM | High |
| Protein C (Low Affinity) | ~20 nM | Moderate |
These values are approximate and serve to illustrate the principle that optimal, not maximal, binding affinity leads to the most efficient carboxylation.[5][11]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a Gla-Containing Peptide.
References
- 1. peptide.com [peptide.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 9. bachem.com [bachem.com]
- 10. Vitamin K-dependent carboxylase: increased efficiency of the carboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into vitamin K-dependent carboxylation: home field advantage | Haematologica [haematologica.org]
- 12. Vitamin K-dependent carboxylase: influence of the "propeptide" region on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. gilson.com [gilson.com]
- 23. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. biotage.com [biotage.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dealing with Antibody Cross-Reactivity in Gla Immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for Gamma-carboxyglutamic acid (Gla)-containing proteins. Our goal is to help you overcome common challenges, with a focus on addressing and mitigating issues related to antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of Gla immunoassays?
A1: Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target analyte. In Gla immunoassays, this can mean an antibody designed to detect one Gla protein (e.g., Matrix Gla Protein - MGP) also binds to another Gla protein (e.g., Osteocalcin) due to structural similarities in their epitopes.[1][2] It can also refer to an antibody binding to different post-translational forms of the same protein, such as the undercarboxylated (uc) versus the fully carboxylated (Gla) form.[3] This unwanted binding can lead to inaccurate quantification and false-positive results.[1]
Q2: Why is cross-reactivity a particular concern for Gla-containing proteins?
A2: Gla-containing proteins are a family of proteins that all undergo a specific vitamin K-dependent post-translational modification, converting glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla).[4][5] This shared Gla domain can be a source of common structural motifs, creating similar epitopes across different proteins. An antibody raised against one Gla protein might recognize a similar epitope on another, leading to cross-reactivity.[6][7]
Q3: What are the consequences of unresolved cross-reactivity in my immunoassay?
A3: Unresolved cross-reactivity can have significant consequences, leading to unreliable and erroneous data.[1] Specific impacts include:
-
False-Positive Results: The assay may detect a signal even when the target analyte is absent.[1]
-
Overestimation of Analyte Concentration: The signal from both the target and cross-reacting molecules are combined, leading to an artificially high reading.[1]
-
Poor Assay Specificity: The inability to distinguish between closely related molecules compromises the validity of the results, which is especially critical in diagnostic and drug development applications.[1][8]
Q4: How can I differentiate between cross-reactivity with other Gla proteins versus different carboxylation states of my target protein?
A4: This requires specific validation experiments. You can use purified recombinant proteins of other Gla family members as competitors in a competitive ELISA to test for cross-reactivity. To assess specificity for carboxylation states, you would need antibodies specifically developed to recognize either the undercarboxylated (ucMGP) or carboxylated form of the protein and test them against both versions of the antigen.[3]
Troubleshooting Guide
This guide is designed to help you identify and solve specific problems you may encounter during your Gla immunoassay experiments, with a focus on issues stemming from cross-reactivity.
| Problem Encountered | Possible Cause Related to Cross-Reactivity | Recommended Solution & Validation Steps |
| High Background Signal | The detection antibody is cross-reacting with other molecules in the sample or with other assay components.[9] | 1. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., BSA, Casein).[9] 2. Adjust Antibody Diluent: Use a specialized antibody diluent buffer designed to reduce non-specific binding and cross-reactivity (e.g., LowCross-Buffer®).[10] 3. Run Controls: Test the secondary antibody alone (without primary) to check for non-specific binding to the plate or sample. |
| Weak or No Signal | A cross-reacting substance in the sample is competing with the target analyte for antibody binding, but the secondary antibody does not recognize the cross-reacting complex. | 1. Perform Spike-and-Recovery: Add a known amount of your target analyte to the sample matrix and measure recovery. Low recovery may suggest interference. 2. Conduct Serial Dilution: Dilute the sample and re-assay. If interference is present, the measured concentration may not be linear across dilutions.[2] |
| Inconsistent or Non-Reproducible Results | The level of cross-reacting substances varies between samples, leading to unpredictable interference. | 1. Confirm Specificity via Western Blot: Run your sample on a Western blot using the same primary antibody. A single band at the correct molecular weight suggests high specificity. Multiple bands may indicate cross-reactivity.[1][10] 2. Perform an Immuno-depletion Study: Deplete the target analyte from the sample using the antibody and re-run the assay. A significant drop in signal confirms the signal is specific to the target.[11][12] |
| Results Higher Than Expected | The antibody is binding to both the target analyte and one or more cross-reacting proteins in the sample. | 1. Run a Competitive ELISA: Test the antibody against a panel of other purified Gla proteins to quantify the percentage of cross-reactivity.[1] 2. Perform Epitope Mapping: This advanced technique can identify the precise binding site of the antibody, helping to understand why it cross-reacts with other proteins.[8][13] |
Key Experimental Protocols
Protocol 1: Western Blot for Specificity Validation
This protocol helps verify that the primary antibody recognizes a single protein of the correct molecular weight in your sample matrix.
-
Sample Preparation: Prepare cell lysates or protein extracts. Determine total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: A single, strong band at the expected molecular weight for your Gla protein indicates specificity. Multiple bands may suggest cross-reactivity.[1][6]
Protocol 2: Competitive ELISA to Quantify Cross-Reactivity
This assay measures the degree to which other related proteins can compete with your target analyte for antibody binding.
-
Coating: Coat a 96-well microplate with your target Gla protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with wash buffer (e.g., PBST). Block the wells with a blocking buffer for 1-2 hours at room temperature.
-
Preparation of Competitors: Prepare serial dilutions of your unlabeled target protein (as a reference) and the potential cross-reacting proteins (e.g., other purified Gla proteins).
-
Competitive Incubation: In a separate plate or tubes, mix a fixed, sub-saturating concentration of your primary antibody with each dilution of the competitor proteins. Incubate for 1-2 hours.
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the washed and blocked antigen-coated plate. Incubate for 1-2 hours.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection & Analysis: Wash the plate, add substrate (e.g., TMB), stop the reaction, and read the absorbance. Calculate the concentration of each competitor that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated as: (%CR) = (IC50 of Target Protein / IC50 of Cross-Reactant) x 100.[1]
Protocol 3: Immuno-depletion Assay to Confirm Signal Specificity
This protocol confirms that the signal measured in your immunoassay is derived from your specific target analyte.
-
Antibody-Bead Conjugation: Covalently couple your specific antibody to magnetic beads (e.g., Protein A/G beads) according to the manufacturer's protocol.
-
Sample Preparation: Aliquot your sample into two tubes: one for depletion and one as a control.
-
Depletion: Add the antibody-conjugated beads to the 'depletion' tube. To the 'control' tube, add unconjugated beads or beads conjugated with an irrelevant isotype control antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[11][12]
-
Separation: Use a magnetic stand to pellet the beads in both tubes. Carefully collect the supernatant (the depleted and control samples).[11]
-
Analysis: Analyze both the depleted and control supernatants in your Gla immunoassay.
-
Interpretation: A significant reduction (>90% is considered good) in the signal in the depleted sample compared to the control confirms that the assay signal is specific to your target analyte.[12] You can also validate the depletion by running both samples on a Western blot.[12]
Visual Guides and Workflows
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. myadlm.org [myadlm.org]
- 3. Novel conformation-specific antibodies against matrix gamma-carboxyglutamic acid (Gla) protein: undercarboxylated matrix Gla protein as marker for vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal-imab-bg.org [journal-imab-bg.org]
- 6. Characterization of osteocalcin (BGP) and matrix Gla protein (MGP) fish specific antibodies: validation for immunodetection studies in lower vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gla-Rich Protein Is a Novel Vitamin K-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. Antibody Depletion Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Immunodepletion | Protein ModsProtein Mods [proteinmods.com]
- 13. Epitope mapping - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cell Culture for Complete Carboxylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for the complete γ-carboxylation of recombinant proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of vitamin K-dependent proteins.
Q1: My recombinant protein is incompletely carboxylated. What are the potential causes and how can I fix it?
A1: Incomplete carboxylation can stem from several factors throughout the cell culture and protein expression process. Here's a systematic approach to troubleshooting:
-
Suboptimal Vitamin K Concentration: Vitamin K is an essential cofactor for the γ-glutamyl carboxylase (GGCX) enzyme. Insufficient levels will directly limit the carboxylation reaction.
-
Solution: Optimize the vitamin K concentration in your cell culture medium. Start with a concentration range of 1-10 µg/mL (approximately 2.2 µM to 22 µM) and perform a dose-response experiment to find the optimal concentration for your specific cell line and protein.[1][2] Some studies have used concentrations as high as 11 µM in HEK293 cells to ensure efficient carboxylation.[3][4]
-
-
Insufficient GGCX or VKOR Expression: The expression levels of the γ-glutamyl carboxylase (GGCX) and the vitamin K epoxide reductase (VKOR) can be a bottleneck.
-
Solution: Consider co-expressing GGCX and/or VKOR with your protein of interest to boost the carboxylation machinery within the host cells.
-
-
High Protein Expression Rate: Very high expression levels of your recombinant protein can saturate the cell's carboxylation capacity.
-
Solution: Modulate the protein expression rate. For inducible systems, you can lower the inducer concentration. Alternatively, a lower-expressing, stable cell line might yield a higher proportion of fully carboxylated protein.
-
-
Suboptimal Culture Conditions: Factors like pH, temperature, and dissolved oxygen can influence overall cell health and enzymatic activity, indirectly affecting carboxylation.
-
Solution: Maintain optimal culture conditions. For most mammalian cell lines, a pH of 7.0-7.4, a temperature of 37°C, and a dissolved oxygen level of 30-60% saturation are recommended.[5] Temperature shifts (e.g., to 30-35°C) can sometimes enhance protein quality, though the specific effects on carboxylation should be empirically determined.
-
-
Improper Propeptide Sequence: The propeptide of a vitamin K-dependent protein is crucial for its recognition by GGCX.[6]
-
Solution: Ensure that the propeptide sequence of your recombinant protein is correct and optimized for efficient recognition by the host cell's GGCX. The affinity of the propeptide for GGCX can influence carboxylation efficiency.[6]
-
Q2: I'm observing a high degree of cell death in my culture. Could this be related to the carboxylation process?
A2: While high cell death is more commonly associated with general culture issues, there can be indirect links to carboxylation:
-
Metabolic Burden: Overexpression of multiple proteins (your target protein, GGCX, VKOR) can impose a significant metabolic load on the cells, leading to stress and apoptosis.
-
Media Depletion: High-density cultures required for significant protein production can lead to rapid depletion of essential nutrients and the accumulation of toxic byproducts like lactate and ammonia.
-
General Culture Problems: Rule out common causes of cell death such as contamination (mycoplasma, bacteria, fungi), incorrect CO2 levels, or poor-quality reagents.[9][10]
Q3: How can I improve the yield of fully carboxylated protein in a bioreactor setting?
A3: Optimizing for a high yield of fully carboxylated protein in a bioreactor involves careful control of multiple parameters:
-
Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain optimal nutrient levels and cell viability at high cell densities.[7][8][11] This can prevent nutrient limitation from impacting the energy-dependent carboxylation process.
-
Dissolved Oxygen (DO) Control: Maintain DO levels within the optimal range (typically 30-60% for mammalian cells). Both low and high DO levels can negatively impact post-translational modifications.[12]
-
pH Control: Tightly control the pH of the culture medium, as deviations can affect enzyme activity and overall cellular metabolism.[13]
-
Media Composition: Utilize a serum-free, chemically defined medium to ensure batch-to-batch consistency and simplify downstream purification.[14][15][16] Ensure the medium is supplemented with an adequate concentration of vitamin K.
Frequently Asked Questions (FAQs)
Q1: What is the role of the propeptide in γ-carboxylation?
A1: The propeptide is an N-terminal sequence on the precursor of vitamin K-dependent proteins that acts as a recognition signal for the γ-glutamyl carboxylase (GGCX).[6] This interaction is essential for the enzyme to identify and carboxylate the appropriate glutamic acid (Glu) residues in the adjacent Gla domain. The affinity of the propeptide for GGCX can vary between different proteins, which can affect the efficiency of carboxylation.[6]
Q2: What is the Vitamin K cycle and why is it important?
A2: The Vitamin K cycle is a series of enzymatic reactions that are crucial for γ-carboxylation. In this cycle, the reduced form of vitamin K (vitamin K hydroquinone) is oxidized to vitamin K epoxide by GGCX, providing the energy for the carboxylation of Glu residues to γ-carboxyglutamic acid (Gla). The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to the active, reduced form, allowing the cycle to continue.[16][17]
Q3: What is the optimal concentration of Vitamin K for complete carboxylation?
A3: The optimal concentration of vitamin K can vary depending on the cell line, the specific protein being expressed, and the culture conditions. However, a general starting point for optimization in mammalian cell culture is in the range of 1-10 µg/mL. For HEK293 cells, concentrations around 11 µM have been shown to be effective.[3][4] It is recommended to perform a dose-response study to determine the optimal concentration for your specific system.
Q4: Can I use serum-free medium for producing carboxylated proteins?
A4: Yes, using a serum-free medium is highly recommended. Serum-free media provide a more defined and consistent culture environment, which is crucial for reproducible production of high-quality recombinant proteins.[14][15][16] This also simplifies the downstream purification process. Ensure that your serum-free formulation is supplemented with an adequate concentration of vitamin K.
Q5: How does cell density affect protein carboxylation?
A5: High cell densities can pose a challenge for complete carboxylation. As cell density increases, the demand for nutrients, including vitamin K, also rises. Furthermore, the accumulation of metabolic byproducts can alter the culture environment and potentially inhibit enzymatic activity. Therefore, at high cell densities, it is crucial to employ strategies like fed-batch culture to maintain optimal conditions for carboxylation.
Data Presentation
Table 1: Recommended Vitamin K Concentrations for Different Cell Lines
| Cell Line | Recommended Vitamin K Concentration Range | Notes | References |
| HEK293 | 1 - 22 µM | Maximal carboxylation was observed at 22µM in the presence of warfarin, suggesting a high capacity for vitamin K uptake and utilization. A concentration of 11 µM is commonly used. | [2][3][4] |
| CHO | 1 - 10 µg/mL | The optimal concentration should be determined empirically. Overexpression of γ-carboxylase in CHO cells does not necessarily lead to improved carboxylation, indicating other factors are limiting. | [8][18] |
| BHK | ~5 µg/mL | Carboxylation of the carboxylase itself was observed at this concentration. | [19][20] |
Experimental Protocols
Protocol 1: ELISA-Based Quantification of Carboxylation
This protocol provides a method for a sandwich ELISA to quantify the extent of protein carboxylation.
Materials:
-
Coating antibody (specific for the carboxylated form of the protein of interest)
-
Capture antibody (specific for the total protein, regardless of carboxylation state)
-
HRP-conjugated detection antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antibody (specific to the carboxylated form) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add your samples (cell culture supernatant) and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody: Add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Create a standard curve to determine the concentration of carboxylated protein in your samples. A parallel ELISA using a capture antibody for the total protein can be used to determine the percentage of carboxylation.[21][22][23][24]
Protocol 2: Mass Spectrometry-Based Analysis of Carboxylation
This protocol outlines a bottom-up mass spectrometry approach to identify and quantify carboxylation sites.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction: Denature your purified protein sample in a buffer containing 8 M urea. Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate the reduced cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Add trypsin and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass shift corresponding to the addition of a carboxyl group (-COOH) to a glutamic acid residue is +44 Da.
-
Data Analysis: Use specialized software to identify peptides containing carboxylated glutamic acid residues. Quantitative analysis can be performed using label-free methods like spectral counting or by using isotopic labeling techniques.[5][13][25][26][27]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 5. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K-dependent protein production in transgenic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo functional characterization of bovine vitamin K-dependent gamma-carboxylase expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BHKin1™ Serum Free BHK Medium, Animal Component Free, Chemically Defined [himedialabs.com]
- 13. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cellbase.com [cellbase.com]
- 15. Coagulation factor IX analysis in bioreactor cell culture supernatant predicts quality of the purified product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin K-dependent carboxylation regulates Ca2+ flux and adaptation to metabolic stress in β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease | MDPI [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Vitamin K-dependent carboxylation of the carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. mabtech.com [mabtech.com]
- 22. genfollower.com [genfollower.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ELISA Protocol [protocols.io]
- 25. lab.rockefeller.edu [lab.rockefeller.edu]
- 26. Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Troubleshooting Low Signal Intensity in Gla Detection by Mass Spectrometry
Welcome to the technical support center for gamma-carboxyglutamic acid (Gla) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during the mass spectrometric detection of Gla-containing proteins and peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format, providing direct solutions to specific experimental issues.
Q1: Why is the signal intensity for my Gla-containing peptide consistently low or undetectable?
A1: Low signal intensity for Gla-peptides is a common challenge primarily due to the inherent chemical properties of the gamma-carboxyglutamic acid (Gla) modification. The main factors are:
-
Anionic Nature: Gla residues contain two negatively charged carboxyl groups, which makes the peptide anionic. This property leads to poor ionization efficiency in the commonly used positive-ion electrospray ionization (ESI) mode, especially under standard acidic pH conditions.[1]
-
Neutral Loss during Fragmentation: During collision-induced dissociation (CID), the most common MS/MS fragmentation technique, Gla residues are prone to the spontaneous neutral loss of carbon dioxide (CO2, 44 Da).[1][2][3] This neutral loss is often the dominant fragmentation pathway, which limits the fragmentation of the peptide backbone, resulting in poor sequence information and low intensity of characteristic fragment ions needed for identification and quantification.[1][2]
-
Sub-stoichiometric Modification: Like many post-translational modifications (PTMs), γ-carboxylation may not occur on every potential site, leading to a low abundance of the modified peptide in a complex mixture.[4][5][6]
Q2: My Gla-peptide isn't ionizing well in positive-ion mode. What is the best approach to improve its detection?
A2: Given the anionic character of Gla-peptides, switching the ionization polarity and adjusting the mobile phase pH is the most effective strategy.
-
Switch to Negative-Ion Mode: Gla-peptides are more readily detected in negative-ion mode due to their negatively charged carboxylate groups.[1]
-
Use an Alkaline Mobile Phase: Combining negative-ion mode with an alkaline mobile phase (e.g., pH 7.8) significantly improves the sensitivity for quantifying γ-carboxylated peptides.[1] While acidic conditions in positive-ion mode might be useful for initial identification, alkaline conditions in negative-ion mode are superior for sensitive quantification.[1] A "polarity switching" method can be employed to acquire both positive- and negative-ion data in a single run, allowing for simultaneous identification and quantification.[1]
Q3: My MS/MS spectra are dominated by the neutral loss of CO2, with very little peptide backbone fragmentation. How can I get better sequence information?
A3: This is a classic issue when using collision-induced dissociation (CID) for Gla-peptides. To overcome this, you should consider alternative fragmentation techniques.
-
Use Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is highly effective for analyzing labile PTMs like γ-carboxylation.[2][7] Unlike CID, ETD preserves the Gla modification, preventing the neutral loss of CO2, and induces extensive fragmentation of the peptide backbone, yielding informative c- and z-type ions.[2][3] For larger, heavily carboxylated peptides where CID fails to provide sequence data, ETD is the superior method.[2]
-
Combine Fragmentation Techniques: For a comprehensive analysis, a combination of CID and ETD can be beneficial and complementary.[2]
Q4: Can I chemically modify my Gla-peptides to improve their signal intensity and detection?
A4: Yes, chemical derivatization is a powerful strategy to overcome the challenges associated with the negative charge of Gla residues.
-
Methylation: Methylating the carboxyl groups of Gla residues neutralizes their negative charge.[3] This single modification provides multiple benefits: it eliminates the neutral loss of CO2 during CID, significantly increases the ionization efficiency of the Gla-peptide in positive-ion mode, and may also improve the efficiency of tryptic digestion.[3]
-
Amine Derivatization: While more general for all carboxyl groups (Asp, Glu, C-terminus), derivatization with reagents that add a tertiary or quaternary amine can increase the peptide's charge state in positive-ion mode, which can improve signal intensity and the efficiency of ETD fragmentation.[8]
Q5: What are the most critical liquid chromatography (LC) and MS system parameters to check for low Gla-peptide signals?
A5: Beyond ionization mode and fragmentation, optimizing your LC-MS system setup is crucial.
-
Mobile Phase Composition: Avoid using trifluoroacetic acid (TFA) as a mobile phase additive if possible, as it is known to cause significant ion suppression.[9] Formic acid (0.1%) is a much more MS-friendly alternative for positive-ion mode.[10] For negative-ion mode, an alkaline modifier like ammonium acetate (e.g., 10 mM, pH 7.8) is recommended.[1]
-
LC Column: Ensure you are using a column suitable for peptide separations (e.g., C18). For larger peptides (>3 kDa), wide-pore (e.g., 300 Å) packing material is recommended to ensure the peptides can access the stationary phase surface.
-
System Suitability: Regularly check that the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications.[11] Verify that there are no leaks in the LC system, which can cause unstable flow rates and poor signal.[11] You can confirm instrument performance by injecting a standard peptide mix.[12]
Q6: How can I ensure my sample preparation protocol is not the cause of low signal intensity?
A6: A robust sample preparation workflow is fundamental for any mass spectrometry experiment, especially for low-abundance PTMs.
-
Protein Digestion: Ensure complete enzymatic digestion by optimizing the enzyme-to-protein ratio (e.g., 1:20 to 1:100 for trypsin) and incubation time.[13][14] Incomplete digestion will result in a lower yield of the target peptide.
-
Sample Cleanup and Desalting: It is critical to remove salts, detergents (e.g., SDS, Triton X), and other contaminants that are incompatible with MS and cause ion suppression.[15][16][17] Use appropriate desalting techniques like C18 solid-phase extraction (SPE).
-
Avoid Contamination: Keratin contamination from skin, dust, and non-clean labware is a common problem that can obscure low-intensity signals from your protein of interest.[15] Always wear gloves and work in a clean environment.
-
Enrichment (Optional): For very low-abundance Gla-proteins, consider an enrichment step at the protein or peptide level to increase the concentration of your target analyte before MS analysis.[16][18]
Troubleshooting Workflows and Diagrams
Visual guides to systematically diagnose and resolve issues with low signal intensity.
Caption: Systematic troubleshooting workflow for low Gla-peptide signal intensity.
Caption: Comparison of CID and ETD fragmentation pathways for Gla-peptides.
Data & Methodologies
Data Summary Tables
Table 1: Comparison of Mass Spectrometry Strategies for Gla-Peptide Analysis
| Strategy | Ionization Mode | Mobile Phase pH | Fragmentation | Pros | Cons | Reference(s) |
| Standard | Positive | Acidic (e.g., 0.1% Formic Acid) | CID | Simple, common setup | Poor ionization, severe neutral loss of CO2, low sensitivity | [1] |
| Optimized Quantification | Negative | Alkaline (e.g., pH 7.8) | CID / PRM | Significantly improved sensitivity for quantification | May require method development; not ideal for identification | [1] |
| Optimized Identification | Positive | Acidic | ETD | Preserves Gla modification, provides excellent backbone fragmentation | May require specialized instrumentation; can be less sensitive for small peptides | [2][3] |
| Chemical Derivatization | Positive | Acidic | CID | Eliminates CO2 loss, improves ionization, allows use of standard CID | Requires additional sample preparation steps, adds complexity | [3] |
Key Experimental Protocols
Protocol 1: LC-MS/MS using Alkaline Mobile Phase and Negative Ion Mode (Based on the methodology described in reference[1])
-
Sample Preparation: Digest protein with trypsin (e.g., 100:1 protein:trypsin ratio, w/w) in 50 mM ammonium bicarbonate buffer at 37°C for 16 hours. Quench the reaction with a solution containing internal standards in 80% acetonitrile with 0.5% formic acid.
-
LC Separation:
-
Column: Acquity UPLC® HSS T3 C18 column (1.0 mm × 100 mm, 1.8 μm).
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 7.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the peptides of interest (e.g., a linear gradient from 2% to 40% B over 30 minutes).
-
-
MS Detection:
-
Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode.
-
Acquisition: Use a targeted data acquisition mode such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Parameter Optimization: Optimize collision energy (CE) and other source parameters for the specific Gla-peptide precursor and its fragment ions. For the di-γ-carboxylated peptide ANTFL[E][E]VRK, intense fragments at m/z 605.82 and 583.81 were observed at a CE of 15 eV.[1]
-
Protocol 2: Chemical Methylation of Gla-Peptides for Enhanced Detection (Based on the methodology described in reference[3])
-
Protein Digestion: Perform in-gel or in-solution digestion of the protein sample with a suitable protease (e.g., trypsin, chymotrypsin). Extract the resulting peptides.
-
Peptide Preparation: Lyophilize the extracted peptides to complete dryness in siliconized tubes.
-
Methylation Reaction:
-
Reconstitute the dried peptides in 200 μL of 2M methanolic HCl.
-
Incubate at 20°C (room temperature) for one hour.
-
Lyophilize the sample to dryness again.
-
Repeat the methylation step (reconstitution in methanolic HCl, incubation, and lyophilization) one additional time to ensure a complete reaction.
-
-
Sample Reconstitution: Resuspend the final dried, methylated peptides in a buffer compatible with LC-MS analysis (e.g., 1% acetic acid or 0.1% formic acid in water/acetonitrile).
-
LC-MS/MS Analysis: Analyze the sample using a standard reversed-phase LC gradient with an acidic mobile phase (e.g., 0.1% formic acid) and positive-ion mode ESI. Use CID for fragmentation. Search the resulting data with the variable modification of methylation on Glu, Asp, and the C-terminus.
References
- 1. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 8. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 18. Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of gamma-Carboxyglutamate under different storage conditions
For researchers, scientists, and drug development professionals, ensuring the stability of γ-carboxyglutamate (Gla) and Gla-containing proteins is paramount for reliable experimental outcomes. This technical support center provides essential information, troubleshooting guides, and FAQs to address common challenges encountered during the storage and handling of these sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What is γ-Carboxyglutamate (Gla) and why is its stability important?
A1: γ-Carboxyglutamate is a post-translationally modified amino acid, derived from glutamic acid, that is crucial for the biological activity of various proteins, most notably the vitamin K-dependent coagulation factors.[1][2][3] Its unique structure, featuring two carboxylic acid groups, enables calcium binding, which is essential for the proper conformation and function of these proteins.[1][2][3] Instability and degradation of Gla residues can lead to a loss of biological activity, impacting experimental results and the therapeutic efficacy of Gla-containing drugs.
Q2: What are the primary degradation pathways for γ-Carboxyglutamate?
A2: The main degradation pathway for γ-carboxyglutamate is decarboxylation , where the gamma-carboxyl group is lost, converting the Gla residue back to a glutamic acid (Glu) residue.[4][5][6][7] This process is highly dependent on temperature and pH. At elevated temperatures and high pH, another degradation pathway can occur, leading to the formation of pyro-gamma-carboxyglutamic acid .[6]
Q3: What are the general recommendations for storing Gla-containing peptides and proteins?
A3: To ensure long-term stability, it is recommended to store lyophilized Gla-containing peptides and proteins at -20°C or -80°C .[4] When in solution, they should be kept in a slightly acidic buffer, ideally between pH 5 and 6 , and stored frozen in single-use aliquots to minimize freeze-thaw cycles.[4]
Stability of γ-Carboxyglutamate Under Different Storage Conditions
Temperature Effects on Stability (Qualitative)
| Temperature | Condition | Stability of Gla | Primary Degradation | Reference |
| -80°C | Lyophilized | High | Minimal | [4] |
| -20°C | Lyophilized | Good | Very Slow Decarboxylation | [4] |
| 4°C | Lyophilized | Moderate | Slow Decarboxylation | [4] |
| Room Temp | Lyophilized | Low | Decarboxylation | [4] |
| 110°C | Dry, Acidic | Very Low | Rapid Decarboxylation | [4][5] |
pH Effects on Stability (Qualitative)
| pH Range | Condition | Stability of Gla | Primary Degradation/Reaction | Reference |
| < 3 | Aqueous | Low | Protonation of carboxyl groups | [8] |
| 3 - 6 | Aqueous | Optimal | Minimal Degradation | [4] |
| 7 - 8 | Aqueous | Moderate | Increased susceptibility to degradation | [9] |
| > 8 | Aqueous | Low | Base-catalyzed degradation | [6] |
| 10 (at 110°C) | Aqueous | Very Low | Formation of pyro-gamma-carboxyglutamic acid (t½ ≈ 3.5 h) | [6] |
Buffer System Effects on Stability (General Recommendations)
The choice of buffer can influence the stability of peptides and proteins. For Gla-containing molecules, slightly acidic buffers are generally preferred.
| Buffer System | pH Range | Comments | Reference |
| Acetate | 3.6 - 5.6 | Generally a good choice for maintaining a slightly acidic pH. | [10] |
| Citrate | 3.0 - 6.2 | Can be a good option, but potential for chelation with divalent cations should be considered. | [9][10] |
| Phosphate | 5.8 - 8.0 | Use with caution, as phosphate ions can sometimes catalyze degradation. | [9][10] |
| Tris | 7.0 - 9.0 | Generally not recommended for long-term storage due to the higher pH range. | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for γ-Carboxyglutamate
This protocol outlines a general method for assessing the stability of a Gla-containing peptide by monitoring the decrease in the parent peptide and the appearance of degradation products.
1. Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of a Gla-containing peptide and its primary degradation product (the corresponding Glu-containing peptide).
2. Materials:
-
Gla-containing peptide of interest
-
Reference standard for the corresponding Glu-containing peptide
-
HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
Forced degradation reagents: HCl, NaOH, H₂O₂
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acid Hydrolysis: Incubate the peptide in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the peptide in 0.1 M NaOH at 60°C.
-
Oxidation: Treat the peptide with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the lyophilized peptide at 110°C.
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.[11]
5. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes. The exact gradient should be optimized to achieve good separation between the parent peptide and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm (depending on the peptide sequence)
-
Column Temperature: 30°C
6. Data Analysis: Monitor the decrease in the peak area of the Gla-containing peptide and the increase in the peak area of the Glu-containing peptide over time under different storage conditions.
Workflow for HPLC-based Stability Assessment of Gla-Peptides
Caption: Workflow for assessing the stability of Gla-peptides using HPLC.
Protocol 2: LC-MS/MS Method for Identification of Degradation Products
This protocol provides a general framework for identifying the degradation products of a Gla-containing peptide using LC-MS/MS.
1. Objective: To identify the chemical structures of degradation products formed under forced degradation conditions.
2. Materials:
-
Degraded peptide samples from the forced degradation study (Protocol 1)
-
LC-MS grade water, acetonitrile, and formic acid
3. Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column suitable for mass spectrometry
4. LC-MS/MS Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Similar to the HPLC-UV method, optimized for separation of degradation products.
-
Mass Spectrometry: Operate in positive ion mode. Acquire full scan MS data to identify the molecular weights of the parent peptide and its degradation products. Acquire MS/MS data for the parent peptide and the identified degradation products to obtain fragmentation patterns for structural elucidation.
5. Data Analysis:
-
Compare the mass spectra of the degradation products with the parent peptide. A mass difference of -44 Da typically corresponds to the loss of a carboxyl group (decarboxylation).
-
Analyze the fragmentation patterns (MS/MS spectra) to confirm the site of modification.
Logical Flow for Degradation Product Identification by LC-MS/MS
Caption: Logical workflow for identifying degradation products of Gla-peptides using LC-MS/MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | Decarboxylation of Gla residues. | Store samples at recommended low temperatures and slightly acidic pH. Avoid repeated freeze-thaw cycles. |
| Aggregation of the protein/peptide. | Optimize buffer composition and protein concentration. Consider adding stabilizing excipients like sucrose or trehalose. | |
| Inconsistent HPLC Results (Peak Area/Retention Time) | Sample degradation during analysis. | Ensure the autosampler is cooled. Minimize the time samples are at room temperature before injection. |
| Column degradation. | Use a guard column. Regularly flush the column with appropriate solvents.[12] | |
| Mobile phase issues (improper pH, contamination). | Prepare fresh mobile phase daily. Ensure proper degassing.[12] | |
| Unexpected Peaks in Chromatogram | Formation of degradation products (e.g., pyro-Gla). | Use LC-MS/MS to identify the unknown peaks. Adjust storage conditions (e.g., lower pH) to minimize their formation. |
| Contamination from reagents or vials. | Use high-purity reagents and pre-cleaned vials. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Interaction of Gla's carboxyl groups with the stationary phase. | Optimize the mobile phase pH to control the ionization state of Gla. Consider using a different column chemistry. |
| Column overload. | Reduce the injection volume or dilute the sample.[12] |
Signaling Pathway Involving γ-Carboxyglutamate
γ-Carboxyglutamate is essential for the function of vitamin K-dependent proteins in the blood coagulation cascade. The Gla domains of these proteins bind calcium ions, which facilitates their interaction with negatively charged phospholipid membranes at the site of injury, leading to the activation of downstream clotting factors.
Blood Coagulation Cascade
References
- 1. ijsdr.org [ijsdr.org]
- 2. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method for decarboxylation of gamma-carboxyglutamic acid in proteins. Properties of the decarboxylated gamma-carboxyglutamic acid protein from calf bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modification of gamma-carboxyglutamic acid, the vitamin K-dependent amino acid which binds Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decarboxylation of gamma-carboxyglutamic acid residues in human prothrombin. Stoichiometry of calcium binding to gamma-carboxyglutamic acid in prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. graphviz.org [graphviz.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Chromatographic Resolution of Gla-Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor chromatographic resolution of gamma-carboxyglutamic acid (Gla)-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are Gla-peptides and why are they challenging to analyze by HPLC?
A: Gla-peptides contain gamma-carboxyglutamic acid, a post-translationally modified amino acid with two carboxylic acid groups on the gamma carbon. This structure makes Gla a potent chelator of divalent cations, particularly calcium (Ca2+).[1][2] This strong metal-binding affinity is the primary reason for chromatographic difficulties. Interaction of Gla-peptides with trace metal ions present in the HPLC system (e.g., stainless steel components) can lead to a variety of issues, including peak tailing, peak broadening, and even peak splitting, ultimately resulting in poor resolution.[3]
Q2: My Gla-peptide peak is broad and asymmetrical (tailing). What is the likely cause?
A: Peak tailing in Gla-peptide chromatography is often a result of secondary interactions between the negatively charged Gla residues and active sites on the stationary phase or trace metal contaminants in the system.[3][4] These interactions can cause a portion of the analyte molecules to be retained longer than the main peak, resulting in a "tail." Column overload can also contribute to this issue.[5]
Q3: I am observing split peaks for my Gla-peptide. What could be the reason?
A: Peak splitting for a single Gla-peptide analyte can be caused by several factors. A common reason is the interaction with metal ions, leading to different chelation states that chromatograph differently.[6][7] Other potential causes include a partially blocked frit, a void in the column packing, or co-elution of closely related impurities.[8] It is also possible that the sample solvent is incompatible with the mobile phase.
Q4: How can I improve the resolution of my Gla-peptide separation?
A: Improving the resolution of Gla-peptides typically involves minimizing their interaction with metal ions and optimizing standard chromatographic parameters. Key strategies include:
-
System Passivation: Treating the HPLC system with a chelating agent like EDTA to remove metal ion contaminants.[6][7][9]
-
Mobile Phase Modification: Adding a competing chelating agent, such as EDTA, to the mobile phase to prevent the Gla-peptide from interacting with the system.[6][7]
-
Column Selection: Using columns with inert hardware (e.g., PEEK-lined) can reduce metal-analyte interactions.[10]
-
Method Optimization: Adjusting the mobile phase composition (e.g., pH, organic solvent), gradient, and flow rate can significantly impact resolution.[11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic analysis of Gla-peptides.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Interaction with Metal Ions | 1. Passivate the HPLC system with EDTA (see Experimental Protocol 1). 2. Add a low concentration of EDTA (5-10 µM) to the mobile phase (see Experimental Protocol 2).[6][7] | Sharper, more symmetrical peaks. |
| Secondary Site Interactions | 1. Use a well-endcapped column to minimize silanol interactions. 2. Adjust the mobile phase pH. For reversed-phase, a lower pH (e.g., using 0.1% TFA) can suppress the ionization of carboxylic acid groups and reduce interactions.[4][12] | Improved peak symmetry. |
| Column Overload | 1. Reduce the sample concentration or injection volume.[5] | Symmetrical peak shape at lower concentrations. |
| Sample Solvent Incompatibility | 1. Dissolve the sample in the initial mobile phase whenever possible. | Sharper peaks, especially for early eluting compounds. |
Issue 2: Peak Splitting
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Multiple Chelation States | 1. Add a chelating agent like EDTA to the mobile phase to ensure a single, consistent chelation state for the Gla-peptide.[6][7] | A single, sharp peak. |
| Column Contamination/Void | 1. Flush the column with a strong solvent. 2. If the problem persists, try a new column. A void at the head of the column can cause peak splitting.[8] | Resolution of the split peak. |
| Blocked Frit | 1. Backflush the column (if permissible by the manufacturer). 2. Replace the column inlet frit.[8] | Restoration of normal peak shape. |
| Co-eluting Impurity | 1. Optimize the gradient to improve separation. A shallower gradient can often resolve closely eluting species.[11] 2. Change the stationary phase chemistry for different selectivity. | Separation into two distinct peaks. |
Issue 3: Broad Peaks
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Slow Kinetics of Metal Chelation | 1. The addition of EDTA to the mobile phase can help by creating a more stable and uniform complex, leading to sharper peaks.[6][7] | Narrower, more efficient peaks. |
| Suboptimal Mobile Phase | 1. Ensure the mobile phase pH is appropriate for the peptide's pKa. 2. Optimize the organic solvent concentration and gradient slope.[13] | Improved peak sharpness. |
| Excessive Extra-Column Volume | 1. Use tubing with a smaller internal diameter and shorter length, especially between the column and detector.[14] | Reduced peak broadening. |
| Column Degradation | 1. Replace the column if it has been used extensively or under harsh conditions.[14] | Restoration of sharp peaks with a new column. |
Experimental Protocols
Experimental Protocol 1: HPLC System Passivation with EDTA
This protocol is designed to remove trace metal ion contamination from the HPLC system.
Materials:
-
HPLC-grade water
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
EDTA (disodium salt)
-
0.45 µm filter
Procedure:
-
Prepare Passivation Solution: Prepare a 5-10 µM EDTA solution in HPLC-grade water. Filter the solution through a 0.45 µm filter.[6][7]
-
Remove Column: Disconnect the column from the HPLC system.
-
Flush the System:
-
Flush all pump lines with the EDTA solution for at least 30 minutes at a flow rate of 1-2 mL/min.
-
Cycle the autosampler injector multiple times to ensure the needle and sample loop are thoroughly flushed.
-
-
Rinse the System: Replace the EDTA solution with HPLC-grade water and flush the entire system for another 30 minutes to remove any residual EDTA.
-
Equilibrate with Mobile Phase: Flush the system with your initial mobile phase until the baseline is stable.
-
Reconnect Column: Reinstall the HPLC column and equilibrate with the mobile phase until a stable baseline is achieved.
Experimental Protocol 2: Using EDTA in the Mobile Phase
This protocol describes the use of EDTA as a mobile phase additive to improve the chromatography of Gla-peptides.
Materials:
-
Mobile Phase A (Aqueous)
-
Mobile Phase B (Organic)
-
EDTA (disodium salt)
Procedure:
-
Prepare Mobile Phases with EDTA: Add 5-10 µM EDTA to your aqueous mobile phase (Mobile Phase A).[6][7] Ensure the EDTA is fully dissolved and the solution is well-mixed. It is generally not necessary to add EDTA to the organic mobile phase (Mobile Phase B).
-
Filter Mobile Phase: Filter the EDTA-containing mobile phase through a 0.45 µm filter before use.
-
Equilibrate the System: Equilibrate the column with the EDTA-containing mobile phase for an extended period (e.g., 1-2 hours) before the first injection to ensure the column is fully saturated with the chelating agent.
-
Run Analysis: Proceed with your standard HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for poor Gla-peptide resolution.
Caption: Mechanism of metal ion interference and mitigation by EDTA.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. Characteristics and osteogenic mechanism of glycosylated peptides-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. mastelf.com [mastelf.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 7. mtc-usa.com [mtc-usa.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
Technical Support Center: Impact of Vitamin K Antagonists on Carboxylation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of vitamin K antagonists (VKAs) on protein carboxylation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of vitamin K antagonists like warfarin on carboxylation?
A1: Vitamin K antagonists, such as warfarin, inhibit the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2][3] This enzyme is a critical component of the vitamin K cycle, responsible for recycling oxidized vitamin K epoxide back to its reduced form, vitamin K hydroquinone.[1][2][4] The reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs).[1][2][4] By blocking VKOR, warfarin depletes the available reduced vitamin K, thereby limiting the activity of GGCX and reducing the carboxylation of VKDPs.[1][2] This results in the circulation of undercarboxylated or non-carboxylated proteins with diminished biological activity.[3][4]
Q2: Which proteins are affected by vitamin K antagonists?
A2: VKAs affect a range of vitamin K-dependent proteins. The most well-known are the coagulation factors II (prothrombin), VII, IX, and X, which are essential for blood clotting.[1][2][4] Additionally, the anticoagulant proteins C, S, and Z are also dependent on vitamin K for their function.[1] Other affected proteins not involved in coagulation include osteocalcin, crucial for bone metabolism, and Matrix Gla Protein (MGP), which helps prevent vascular calcification.[1][5]
Q3: How is carboxylation efficiency measured in the presence of VKAs?
A3: Carboxylation efficiency can be assessed using several methods:
-
Immunoassays (ELISA): These are common for quantifying specific undercarboxylated proteins, such as PIVKA-II (Protein Induced by Vitamin K Absence or Antagonist-II), which is undercarboxylated prothrombin.[6][7] Specific antibodies that recognize either the carboxylated or undercarboxylated forms of a protein are used.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify carboxylated and uncarboxylated forms of proteins or to measure Gla residues directly after protein hydrolysis.[5][6]
-
Mass Spectrometry (MS): A highly sensitive technique to identify and quantify post-translational modifications, including the precise location and extent of carboxylation on peptides.[5][6]
-
Functional Assays: These assays measure the biological activity of VKDPs. For example, the prothrombin time (PT) test measures the clotting time of plasma, which is prolonged when coagulation factors are undercarboxylated.[6]
-
Cell-Based Assays: Reporter cell lines can be used to study the carboxylation of specific proteins in a cellular environment and assess the impact of VKAs or mutations.[8][9]
Q4: What is "warfarin hypersensitivity" in the context of carboxylation?
A4: Warfarin hypersensitivity can occur in individuals with certain genetic mutations, particularly in the propeptide region of vitamin K-dependent proteins like Factor IX.[8][10] These mutations can make the carboxylation process much more sensitive to the inhibitory effects of warfarin.[8][10] In such cases, standard doses of warfarin can lead to a dramatic decrease in the activity of the specific clotting factor (e.g., to <1% of normal), causing a significant risk of bleeding, while other clotting factors may only be moderately affected.[11]
Troubleshooting Experimental Issues
Issue 1: High variability in in vitro carboxylation assay results.
-
Potential Cause 1: Substrate Quality and Concentration. The purity and concentration of the peptide substrate (e.g., FLEEL) are critical. Ensure the peptide is of high purity and the concentration is accurately determined. The affinity of different protein propeptides for the GGCX enzyme varies significantly, which affects carboxylation efficiency.[11]
-
Troubleshooting Step: Validate the peptide substrate via mass spectrometry. Perform a substrate titration curve to determine the optimal concentration for your experimental conditions.
-
Potential Cause 2: Reduced Vitamin K Instability. The reduced form of vitamin K (KH2) is essential for the reaction but is unstable and prone to oxidation.
-
Troubleshooting Step: Prepare KH2 fresh just before use by reducing vitamin K1 with a reducing agent like dithiothreitol (DTT). Protect the solution from light and air.
-
Potential Cause 3: Microsomal Preparation Activity. The activity of the gamma-glutamyl carboxylase (GGCX) in the liver microsomal preparation can vary between batches.
-
Troubleshooting Step: Always qualify a new batch of microsomes by running a standard reaction with known controls. Store microsomes in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
Issue 2: Low or undetectable signal in ELISA for undercarboxylated proteins (e.g., PIVKA-II).
-
Potential Cause 1: Insufficient VKA treatment. The dose or duration of VKA treatment may not be sufficient to produce a detectable level of undercarboxylated protein.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal VKA concentration and incubation time for your cell or animal model.
-
Potential Cause 2: Antibody Specificity and Affinity. The antibodies used may not be specific enough or may have low affinity for the undercarboxylated form of the target protein.
-
Troubleshooting Step: Verify the specificity of your antibodies using both fully carboxylated and fully uncarboxylated protein standards. Test antibodies from different vendors if necessary.
-
Potential Cause 3: Sample Degradation. The target protein in your plasma or serum samples may have degraded due to improper handling or storage.
-
Troubleshooting Step: Collect and process samples according to validated protocols. Add protease inhibitors to samples and store them at -80°C until analysis.
Issue 3: Discrepancy between functional assay (e.g., PT) and immunoassay results.
-
Potential Cause 1: Different Sensitivities. Functional assays like PT measure the combined activity of multiple clotting factors and may lack the sensitivity to detect subtle changes in the carboxylation of a single factor.[12] Immunoassays for a specific undercarboxylated protein (like PIVKA-II) are often more sensitive markers of vitamin K status.[12]
-
Troubleshooting Step: Acknowledge the different endpoints being measured. Use a panel of assays, including specific immunoassays and functional tests, for a comprehensive assessment of carboxylation status.
-
Potential Cause 2: Presence of Protein Fragments. Some immunoassays may detect protein fragments, leading to an overestimation of the undercarboxylated protein.[13][14] This is a known issue in assays for undercarboxylated osteocalcin.[14]
-
Troubleshooting Step: Use immunoassays that are validated to be specific for the intact protein.[14] Characterize what your assay detects using purified standards and fragments if available. Express results as a percentage of the total protein to normalize for variations.[14][15]
Quantitative Data Summary
Table 1: Relative Potency of Warfarin Enantiomers and Metabolites
This table summarizes data from a cell-based assay analyzing the inhibition of γ-glutamyl carboxylation.
| Compound | Relative Potency (S-Warfarin = 1) | Notes |
| S-Warfarin | 1.0 | The more potent enantiomer.[1] |
| R-Warfarin | 0.2 - 0.5 | Less potent than the S-isomer.[1] |
| Warfarin Metabolites | Varies | Phenolic substitution on the coumarin nucleus affects activity.[16] |
Table 2: Propeptide Affinity and Carboxylation Efficiency
The affinity of the protein propeptide for the GGCX enzyme is a key determinant of carboxylation efficiency.
| Propeptide Affinity (Kd) | Resulting Carboxylation | Example Protein Propeptide |
| High (~1 nM) | Inefficient (Significant uncarboxylated protein) | Factor X[8][11] |
| Optimal (~5 nM) | Efficient | Factor IX[8][11] |
| Low (~20 nM) | Moderate to Normal | Protein C[11] |
Key Experimental Protocols
Protocol 1: In Vitro Radiometric Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This protocol measures the incorporation of radioactive bicarbonate (NaH¹⁴CO₃) into a synthetic peptide substrate.
Materials:
-
GGCX-containing microsomal preparation
-
Peptide substrate (e.g., FLEEL)
-
Reduced Vitamin K (KH₂)
-
NaH¹⁴CO₃ (radiolabeled)
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.4), Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing reaction buffer, DTT, KH₂, and the peptide substrate.[17]
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the GGCX microsomal preparation.
-
Immediately add NaH¹⁴CO₃ to the reaction.[17]
-
Incubate at the desired temperature (e.g., 37°C) for a specified time.
-
Stop the reaction by adding an equal volume of cold TCA.[17]
-
Boil the sample to drive off any unincorporated ¹⁴CO₂.[17]
-
Precipitate the carboxylated peptide, wash the pellet to remove unincorporated radiolabel, and resuspend it.[17]
-
Measure the incorporated radioactivity using a scintillation counter.[17]
Protocol 2: Cell-Based Carboxylation Assay using ELISA
This protocol uses a reporter cell line to quantify the carboxylation of a specific VKDP in a cellular environment.
Materials:
-
HEK293 cells stably expressing a VKD reporter protein (e.g., a chimeric protein).[18]
-
Cell culture medium, Vitamin K₁, and the VKA to be tested.
-
ELISA plate coated with a capture antibody specific for the carboxylated form of the reporter protein.
-
Detection antibody (e.g., HRP-conjugated).
-
Substrate (e.g., TMB).
-
Microplate reader.
Methodology:
-
Seed the reporter cells in a multi-well plate.
-
Treat the cells with varying concentrations of the vitamin K antagonist and/or vitamin K for 48 hours.[18]
-
Collect the cell culture medium containing the secreted reporter protein.
-
Perform a sandwich ELISA: a. Add the collected medium to the antibody-coated wells and incubate. b. Wash the wells to remove unbound protein. c. Add the HRP-conjugated detection antibody and incubate. d. Wash again and add TMB substrate.[19] e. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.[19]
-
The signal intensity is proportional to the amount of carboxylated reporter protein. Quantify against a standard curve.
Visualizations
References
- 1. Warfarin - Wikipedia [en.wikipedia.org]
- 2. mechanism [ch.ic.ac.uk]
- 3. eclinpath.com [eclinpath.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 11. Insights into vitamin K-dependent carboxylation: home field advantage | Haematologica [haematologica.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Vitamin K status and bone health: an analysis of methods for determination of undercarboxylated osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin K-Dependent Carboxylation of Osteocalcin: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. benchchem.com [benchchem.com]
- 18. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
quality control measures for recombinant Gla-protein production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Gla-proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
Expression and Production
-
Question: My recombinant Gla-protein expression levels are low. What are the common causes and how can I troubleshoot this?
-
Answer: Low expression of recombinant proteins is a common issue.[1][2] Several factors could be at play:
-
Codon Usage: The gene sequence of your Gla-protein may contain codons that are rare in your expression host (e.g., E. coli). This can slow down or terminate translation. Solution: Consider codon optimization of your gene sequence for the specific expression host.
-
Toxicity of the Protein: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and low yield. Solution: Try using a lower induction temperature and a less potent inducer to slow down protein expression. You can also experiment with different host strains that are designed to handle toxic proteins.[3]
-
Vector and Promoter Choice: The expression vector and the strength of the promoter can significantly impact expression levels. Solution: If using a very strong promoter leads to inclusion body formation, switch to a vector with a weaker, more tightly regulated promoter.
-
Incorrect mRNA Folding: The 5' end of the mRNA might form a secondary structure that hinders ribosome binding and initiation of translation. Solution: Analyze the 5' untranslated region of your transcript for potential stable secondary structures and consider re-engineering this region.
-
-
-
Question: My Gla-protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?
-
Answer: Inclusion bodies are dense aggregates of misfolded protein.[4] Strategies to improve solubility include:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of your protein. Consider co-expressing chaperone proteins in your host cells.
-
Solubilization and Refolding: Inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea or guanidinium chloride), and then refolded into a native conformation by gradually removing the denaturant. This process often requires extensive optimization of buffer conditions (pH, additives like arginine).
-
Fusion Partners: Expressing the Gla-protein with a highly soluble fusion partner (e.g., Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) can enhance its solubility.
-
-
Post-Translational Modification: Gamma-Carboxylation
-
Question: How do I ensure efficient gamma-carboxylation of my recombinant Gla-protein?
-
Answer: Gamma-carboxylation is a crucial vitamin K-dependent post-translational modification for the biological activity of Gla-proteins.[5][6][7] To ensure its efficiency:
-
Co-expression of Gamma-Glutamyl Carboxylase (GGCX): The enzyme responsible for carboxylation, GGCX, must be present and active. In mammalian expression systems, endogenous GGCX is often sufficient, but in other systems, you may need to co-express it.
-
Sufficient Vitamin K: The gamma-carboxylation reaction requires reduced vitamin K as a cofactor.[6][8] Ensure adequate supplementation of vitamin K in the cell culture medium.
-
Propeptide Sequence: The propeptide region of the Gla-protein is critical for recognition and binding by GGCX.[5][6] Ensure that the full and correct propeptide sequence is included in your expression construct. The affinity of the propeptide for GGCX can influence carboxylation efficiency.[5]
-
-
-
Question: I suspect incomplete gamma-carboxylation. How can I assess the extent of carboxylation?
-
Answer: Several methods can be used to determine the degree of gamma-carboxylation:
-
Mass Spectrometry (MS): This is a powerful technique to analyze the post-translational modifications of a protein. By analyzing the mass of the protein or its peptide fragments, you can determine the number of carboxylated glutamic acid residues.[9] Methylation of Gla residues can improve their detection by mass spectrometry.[9]
-
Gla-specific Antibodies: Antibodies that specifically recognize gamma-carboxyglutamic acid can be used in techniques like ELISA or Western blotting to assess the presence of this modification.[10]
-
Calcium Binding Assays: The function of the Gla domain is often related to its ability to bind calcium ions. A change in protein conformation upon calcium binding can be monitored using techniques like circular dichroism.[11]
-
Activity Assays: Since gamma-carboxylation is essential for the biological activity of most Gla-proteins, a functional assay can serve as an indirect measure of proper modification.[12]
-
-
Purification and Quality Control
-
Question: What are the key quality control checks I should perform on my purified recombinant Gla-protein?
-
Answer: A standard quality control workflow should be implemented to ensure the identity, purity, and integrity of your protein.[13]
-
Purity Assessment: This is typically done using SDS-PAGE, where the protein should appear as a single band of the expected molecular weight.[14][15]
-
Identity Confirmation: Mass spectrometry is the gold standard for confirming the molecular weight and, through peptide mapping, the amino acid sequence of your protein.[13]
-
Homogeneity and Aggregation State: Size Exclusion Chromatography (SEC) can be used to assess the oligomeric state of the protein and to detect the presence of aggregates.[13]
-
Endotoxin Levels: For proteins intended for use in cell-based assays or pre-clinical studies, it is crucial to measure and minimize endotoxin levels.[14]
-
-
Quantitative Data Summary
Table 1: Propeptide Affinities for Gamma-Glutamyl Carboxylase (GGCX) and Carboxylation Efficiency
| Propeptide Source | Dissociation Constant (Kd) for GGCX | Relative Carboxylation Efficiency |
| Factor X (FX) | ~1 nM (High Affinity) | Reduced |
| Factor IX (FIX) | ~5 nM (Optimal Affinity) | Most Efficient |
| Protein C (PC) | ~20 nM (Low Affinity) | Reduced |
Data suggests that an optimal, not the highest, binding affinity of the propeptide to GGCX leads to the most efficient carboxylation, likely due to a balance between substrate binding and product release.[5][6]
Table 2: Performance Characteristics of a Monoclonal Antibody-based ELISA for Human Matrix Gla Protein (MGP)
| Parameter | Value |
| Intra-assay Coefficient of Variation | 5.4% |
| Inter-assay Coefficient of Variation | 12.6% |
| Lower Detection Limit | 8.5% of normal serum value |
| Individual Within-day Variation | <11% |
| Day-to-day Variation (fasting morning samples) | <8% |
This table summarizes the precision and sensitivity of an example immunoassay for a Gla-protein.[12][16][17]
Experimental Protocols
Protocol 1: Cell-Based Gamma-Carboxylation Reporter Assay
This protocol is adapted from a cell-based system used to study the efficiency of different propeptides in directing carboxylation.[5][6][18]
-
Construct Preparation:
-
Create a chimeric reporter protein construct. A common example is fusing the propeptide and Gla-domain of the protein of interest to a secretable reporter protein like Protein C (PC) whose own propeptide and Gla domain have been removed.
-
Clone the chimeric construct into a suitable mammalian expression vector.
-
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line, such as HEK293 cells, in appropriate media.
-
Transfect the cells with the reporter protein construct.
-
-
Induction of Carboxylation:
-
Supplement the cell culture medium with a known concentration of vitamin K to facilitate gamma-carboxylation.
-
To generate an uncarboxylated control, treat a parallel culture with a vitamin K antagonist like warfarin.[6]
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium containing the secreted reporter protein.
-
Quantify the amount of carboxylated and non-carboxylated reporter protein using an ELISA. This typically involves using two different antibodies: one that captures the reporter protein regardless of its carboxylation state, and another that specifically detects the gamma-carboxylated form.
-
-
Data Interpretation:
-
The ratio of carboxylated to total reporter protein provides a measure of the carboxylation efficiency directed by the propeptide being tested.
-
Protocol 2: Mass Spectrometry Analysis of Gamma-Carboxylation
This protocol outlines a general workflow for identifying Gla residues using mass spectrometry.[9]
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues in the purified Gla-protein.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
Optional: Gla Residue Methylation:
-
To prevent the neutral loss of CO2 from Gla residues during mass spectrometry analysis and to improve ionization, chemical methylation can be performed. This converts the negatively charged Gla into a neutral, methylated form.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Separate the digested peptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database to identify the peptides.
-
Look for the characteristic mass shift corresponding to the addition of a carboxyl group (or a methylated carboxyl group if that step was performed) on glutamic acid residues to identify the locations of gamma-carboxylation.
-
Visualizations
Caption: Quality control workflow for recombinant Gla-protein production.
Caption: Troubleshooting logic for incomplete gamma-carboxylation.
References
- 1. youtube.com [youtube.com]
- 2. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 9. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gla-Rich Protein Is a Novel Vitamin K-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. selvita.com [selvita.com]
- 14. rndsystems.com [rndsystems.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Assay for human matrix gla protein in serum: potential applications in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Gamma-Carboxyglutamate (Gla) Specific Antibodies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of gamma-carboxyglutamate (Gla) residues is crucial for understanding the biological functions of vitamin K-dependent proteins in processes like blood coagulation and bone metabolism. The specificity and reliability of anti-Gla antibodies are paramount for generating reproducible and meaningful data. This guide provides a comprehensive overview of commercially available anti-Gla antibodies, detailed protocols for their validation, and a framework for comparing their performance.
Commercial Antibody Landscape
A variety of monoclonal and polyclonal antibodies specific for this compound are available from several suppliers. The choice between a monoclonal and a polyclonal antibody depends on the specific application. Monoclonal antibodies offer high specificity to a single epitope and batch-to-batch consistency, making them ideal for quantitative assays.[1][2] Polyclonal antibodies, on the other hand, recognize multiple epitopes, which can amplify the signal in detection assays.[3][4]
Below is a summary of some commercially available antibodies. Researchers are encouraged to visit the manufacturers' websites for the most up-to-date information and technical datasheets.
| Supplier | Antibody Name/ID | Type | Host | Validated Applications |
| Abcam | Anti-GGCX antibody [EPR11632] (ab170921) | Monoclonal | Rabbit | WB, ICC/IF[5] |
| Cryopep | Murine monoclonal antibody anti-gamma-carboxyglutamyl (Gla) residues | Monoclonal | Mouse | ELISA, Western Blot, Immunofluorescence[6][7] |
| Sigma-Aldrich | Anti-GGCX antibody produced in rabbit | Polyclonal | Rabbit | WB |
| Thermo Fisher Scientific | GGCX Polyclonal Antibody | Polyclonal | Rabbit | WB, IHC, ELISA, IP[8] |
| BioMedica Diagnostics | monoclonal antibody against human γ-carboxyglutamyl (Gla) residues (REF 3570) | Monoclonal | Mouse | Western Blot, Affinity Purification[9] |
| Loxo GmbH | matrix bound monoclonal antibody against γ-carboxyglutamyl (Gla) residues (ADG3570Mx) | Monoclonal | Mouse | Affinity Purification[10] |
Key Validation Experiments and Protocols
Rigorous validation is essential to ensure the specificity and functionality of any anti-Gla antibody.[11][12][13] The following are key experimental protocols that should be performed to validate an antibody for its intended application.
Western Blotting
Western blotting is a fundamental technique to confirm that the antibody recognizes the target Gla-containing protein at the correct molecular weight.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express gamma-carboxylated proteins. Include a negative control, such as a lysate from cells treated with a gamma-glutamyl carboxylase inhibitor (e.g., warfarin) or from a knockout cell line lacking the target protein.
-
Gel Electrophoresis: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Gla primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
A specific antibody should produce a single band at the expected molecular weight for the target protein in the positive control lane, with no corresponding band in the negative control lane.
Competitive ELISA
Competitive ELISA is a powerful quantitative method to assess the specificity of the antibody for Gla residues over unmodified glutamic acid (Glu) residues.
Protocol:
-
Coating: Coat a 96-well microplate with a purified Gla-containing protein or a synthetic peptide containing Gla residues. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate a fixed concentration of the anti-Gla antibody with serial dilutions of a competitor: either the free Gla amino acid or a Gla-containing peptide. As a negative control, use serial dilutions of the unmodified Glu amino acid.
-
Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
A highly specific antibody will show a significant decrease in signal with increasing concentrations of the Gla competitor, but not with the Glu competitor.
Dot Blot
Dot blot is a simple and rapid method to screen for antibody cross-reactivity against various related and unrelated molecules.
Protocol:
-
Antigen Spotting: Spot small volumes (1-2 µL) of various antigens directly onto a nitrocellulose or PVDF membrane. Antigens should include:
-
The target Gla-containing protein.
-
The uncarboxylated form of the target protein (containing only Glu).
-
Other structurally similar molecules.
-
An unrelated negative control protein.
-
-
Drying: Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Gla antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the spots using a chemiluminescent substrate.
A specific antibody will only produce a signal on the spot corresponding to the Gla-containing protein.
Alternative Validation Methods
Beyond immunoassays, other techniques can be employed to detect and quantify Gla residues, offering an orthogonal approach to antibody validation.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for identifying and quantifying post-translational modifications, including gamma-carboxylation. This technique can be used to confirm the presence of Gla residues on a protein and can serve as a gold standard for validating antibody findings.
Signaling Pathways and Experimental Workflows
Understanding the biological context of Gla-containing proteins is essential for designing relevant validation experiments. The following diagrams illustrate key signaling pathways and a general workflow for antibody validation.
References
- 1. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 4. evitria.com [evitria.com]
- 5. Anti-GGCX antibody [EPR11632] (ab170921) | Abcam [abcam.com]
- 6. cryopep.com [cryopep.com]
- 7. cryopep.com [cryopep.com]
- 8. GGCX Polyclonal Antibody (GGCX-101AP) [thermofisher.com]
- 9. invitech.co.uk [invitech.co.uk]
- 10. loxo.de [loxo.de]
- 11. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaling of an antibody validation procedure enables quantification of antibody performance in major research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scaling of an antibody validation procedure enables quantification of antibody performance in major research applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gamma-Carboxyglutamic Acid (Gla) Content in Different Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the gamma-carboxyglutamic acid (Gla) content across various mammalian tissues. Gla is a post-translationally modified amino acid essential for the function of a range of proteins involved in critical physiological processes, including blood coagulation, bone metabolism, and the inhibition of soft-tissue calcification. Understanding the distribution of Gla-containing proteins is paramount for researchers in drug development and life sciences exploring therapeutic targets related to these processes.
Key Findings on Gla Distribution
Gla is not uniformly distributed throughout the body. Its presence is dictated by the expression and activity of the enzyme gamma-glutamyl carboxylase (GGCX) and the synthesis of specific protein substrates. Tissues can be broadly categorized based on their primary Gla-containing proteins and associated biological functions.
-
Bone: As the primary site of osteocalcin synthesis, bone tissue is rich in Gla. Osteocalcin, the most abundant non-collagenous protein in bone, plays a crucial role in bone mineralization and calcium homeostasis.[1]
-
Cartilage: This tissue is characterized by a high abundance of Matrix Gla Protein (MGP).[1] MGP is a potent inhibitor of calcification in soft tissues, including cartilage, and is essential for maintaining the integrity of the cartilaginous matrix.
-
Liver: The liver is the primary site of synthesis for several vitamin K-dependent coagulation factors (Factors II, VII, IX, and X) and anticoagulants (Proteins C, S, and Z), all of which contain multiple Gla residues.[2] These proteins are crucial for maintaining hemostasis.
-
Soft Tissues (e.g., Arterial Walls, Kidney, Lung): MGP is also found in various soft tissues, where it acts to prevent ectopic calcification.[2] The presence of Gla-rich protein (GRP) has also been noted in skin and vasculature, where it contributes to the regulation of calcification.
Quantitative Data Summary
The following table summarizes the relative abundance of major Gla-containing proteins in key tissues, providing an indirect comparison of Gla content.
| Tissue | Primary Gla-Containing Proteins | Relative Gla Content | Key Functions |
| Bone | Osteocalcin, Matrix Gla Protein (MGP) | High | Bone mineralization, Calcium homeostasis[1] |
| Cartilage | Matrix Gla Protein (MGP), Gla-Rich Protein (GRP) | High | Inhibition of calcification, Matrix integrity[1] |
| Liver | Coagulation Factors (II, VII, IX, X), Proteins C, S, Z | Moderate to High | Blood coagulation, Hemostasis[2] |
| Arterial Walls | Matrix Gla Protein (MGP) | Moderate | Inhibition of vascular calcification[2] |
| Kidney | Matrix Gla Protein (MGP) | Low to Moderate | Inhibition of calcification |
| Lung | Matrix Gla Protein (MGP) | Low to Moderate | Inhibition of calcification |
| Skin | Gla-Rich Protein (GRP) | Low | Regulation of skin calcium metabolism |
Experimental Protocols
Accurate quantification of Gla content in tissues is critical for research in this field. The standard method involves the liberation of Gla from its protein backbone via alkaline hydrolysis, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol: Quantification of Gla in Tissues by Alkaline Hydrolysis and HPLC
1. Tissue Preparation:
- Excise fresh tissue samples and immediately freeze them in liquid nitrogen to halt proteolytic activity.
- Lyophilize the frozen tissue to remove water and obtain a dry weight.
- Grind the lyophilized tissue into a fine powder to ensure homogeneity.
2. Protein Extraction (Optional, for specific protein analysis):
- For the analysis of specific Gla-proteins, perform protein extraction using appropriate buffers (e.g., guanidine-HCl for MGP from cartilage).
3. Alkaline Hydrolysis:
- Weigh a precise amount of dried tissue powder (typically 10-50 mg).
- Add 2 M NaOH or KOH to the sample in a hydrolysis-resistant tube (e.g., Teflon-lined screw-cap tube). A sample-to-alkali ratio of 1:10 (w/v) is common.
- Flush the tube with nitrogen gas to create an inert atmosphere and prevent oxidative degradation.
- Seal the tube tightly and heat at 110°C for 20-24 hours. This process cleaves peptide bonds, releasing free amino acids, including Gla.
4. Neutralization and Desalting:
- After hydrolysis, cool the sample to room temperature.
- Neutralize the hydrolysate to approximately pH 7.0 using perchloric acid or another suitable acid.
- Centrifuge the sample to pellet the precipitated salts (e.g., potassium perchlorate).
- Collect the supernatant containing the free amino acids.
- For further purification and removal of interfering salts, a desalting step using a cation-exchange column (e.g., Dowex 50) may be necessary.
5. Derivatization (Optional but Recommended):
- To enhance the detection of Gla by HPLC, derivatize the amino acids in the desalted supernatant. A common derivatizing agent is phenylisothiocyanate (PITC), which reacts with the primary and secondary amino groups of the amino acids to form phenylthiocarbamyl (PTC) derivatives.
6. HPLC Analysis:
- Inject the derivatized (or underivatized) sample into a reverse-phase HPLC system.
- Column: A C18 column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed to separate the amino acids.
- Detection:
- For PTC-derivatized amino acids, a UV detector set at 254 nm is used.
- For underivatized amino acids, post-column derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde) followed by fluorescence detection can be used for higher sensitivity.
- Quantification: Identify the Gla peak based on its retention time compared to a Gla standard. The concentration of Gla in the original tissue sample is calculated by comparing the peak area to a standard curve generated with known concentrations of Gla. The results are typically expressed as nmol of Gla per gram of dry tissue weight.
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated.
References
A Researcher's Guide to Mass Spectrometry for Validating Gamma-Carboxylation Sites
For researchers, scientists, and drug development professionals, the precise identification and quantification of gamma-carboxylation sites on proteins are critical for understanding their function and developing targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for the validation of this vital post-translational modification, supported by experimental data and detailed protocols.
Gamma-carboxylation, the addition of a carboxyl group to glutamate (Glu) residues to form gamma-carboxyglutamate (Gla), is a crucial post-translational modification for the biological activity of a range of proteins, most notably those involved in blood coagulation and bone metabolism. Mass spectrometry (MS) has emerged as the cornerstone technology for identifying and quantifying these modification sites with high sensitivity and specificity. This guide delves into the various MS-based workflows, comparing their strengths and limitations to aid researchers in selecting the optimal strategy for their experimental needs.
Comparative Analysis of Mass Spectrometry Methodologies
The validation of gamma-carboxylation sites by mass spectrometry typically involves a bottom-up proteomics approach. This entails the enzymatic digestion of the target protein into smaller peptides, followed by liquid chromatography (LC) separation and tandem mass spectrometry (MS/MS) analysis. Key variations in this workflow, including sample preparation, ionization techniques, fragmentation methods, and mass analyzers, significantly impact the outcomes.
Enrichment and Derivatization Strategies
Due to the often low abundance of gamma-carboxylated proteins, enrichment strategies can be employed to enhance their detection. While specific enrichment methods for gamma-carboxylation are not as established as for other modifications like phosphorylation, techniques such as protein precipitation can be used to isolate target proteins from complex biological matrices like plasma[1].
A significant challenge in the MS analysis of Gla-containing peptides is the neutral loss of a CO2 group from the this compound residue during collision-induced dissociation (CID), the most common fragmentation technique. This can complicate spectral interpretation and hinder accurate site localization. To address this, chemical derivatization through methylation of the Gla residues has been shown to eliminate this CO2 loss, thereby improving the ionization of the peptide and facilitating its identification[2].
Ionization and Fragmentation Techniques
The choice of ionization and fragmentation methods is paramount for the successful analysis of gamma-carboxylated peptides.
-
Electrospray Ionization (ESI) is the most widely used ionization technique for LC-MS analysis of peptides and is well-suited for analyzing gamma-carboxylated peptides.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used, often coupled with a Time-of-Flight (TOF) analyzer. It is particularly useful for analyzing mixtures of peptides and can provide rapid protein identification through peptide mass fingerprinting[3][4].
The fragmentation method determines how peptide ions are broken down in the mass spectrometer to generate fragment ions that reveal the amino acid sequence and the location of modifications.
-
Collision-Induced Dissociation (CID) is a widely available and robust fragmentation technique. However, for Gla-peptides, it often leads to the neutral loss of CO2, which can reduce the abundance of informative fragment ions[1][2].
-
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that can provide higher fragmentation efficiency and often produces more informative spectra for modified peptides compared to traditional CID[5].
-
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is particularly advantageous for preserving labile post-translational modifications like gamma-carboxylation. ETD cleaves the peptide backbone at different bonds than CID and HCD, often leaving the modification intact on the side chain and providing unambiguous site localization. However, ETD can be less efficient for smaller, doubly charged peptides[2].
A recent study demonstrated that using an alkaline mobile phase in conjunction with negative ionization mode can significantly enhance the sensitivity of quantifying gamma-carboxylated peptides by minimizing fragmentation and producing intense signals for the intact modified peptide[1].
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of different MS-based approaches for the validation of gamma-carboxylation sites.
| Method | Ionization | Fragmentation | Throughput | Sensitivity | Site Localization Confidence | Key Advantages | Key Limitations |
| LC-MS/MS with CID | ESI | CID | High | Moderate | Moderate to Low | Widely available, robust for general proteomics. | Prone to neutral loss of CO2 from Gla residues, complicating spectra. |
| LC-MS/MS with HCD | ESI | HCD | High | Moderate to High | Moderate to High | Higher fragmentation efficiency than CID, better for modified peptides. | Still susceptible to some neutral loss, though generally less than CID. |
| LC-MS/MS with ETD | ESI | ETD | Moderate | High | High | Preserves labile PTMs like gamma-carboxylation, providing confident site localization. | Less efficient for smaller, doubly charged peptides; slower scan speeds. |
| LC-MS/MS with Methylation + CID/HCD | ESI | CID/HCD | High | High | High | Eliminates CO2 neutral loss, improving ionization and fragmentation. | Requires an additional chemical derivatization step. |
| LC-MS/MS (Alkaline pH, Negative Mode) | ESI | (Minimal) | High | Very High | (Not for fragmentation) | Excellent for quantification of intact modified peptides. | Not suitable for de novo sequencing or site localization via fragmentation. |
| MALDI-TOF MS | MALDI | (Post-Source Decay) | High | Moderate | Moderate | Rapid analysis, tolerant to some buffers and salts. | Primarily for peptide mass fingerprinting; fragmentation can be less controlled. |
Experimental Protocols
Sample Preparation: Enrichment of Gamma-Carboxylated Proteins from Plasma
This protocol describes a method for the enrichment of Vitamin K-Dependent Proteins (VKDPs) from plasma by depleting albumin[1].
-
Plasma Collection: Collect blood in tubes containing an anticoagulant (e.g., citrate). Centrifuge to separate plasma.
-
Albumin Depletion:
-
To 10 µL of plasma, add 100 µL of 0.1% trifluoroacetic acid (TFA) in isopropanol.
-
Vortex for 2 minutes and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant containing the enriched albumin.
-
-
Protein Pellet Washing and Solubilization:
-
Wash the protein pellet with 0.5 mL of ice-cold methanol.
-
Reconstitute the pellet in 100 µL of a 1:1 (v/v) mixture of 4% SDS and 100 mM ammonium bicarbonate (ABC) buffer.
-
-
Reduction and Alkylation:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Protein Digestion:
-
Add trypsin at a protein-to-enzyme ratio of approximately 100:1 (w/w).
-
Incubate at 37°C for 16 hours.
-
-
Quenching and Sample Preparation for LC-MS/MS:
-
Quench the reaction by adding a solution of 80% acetonitrile in water containing 0.5% formic acid.
-
Centrifuge at 8,000 x g for 5 minutes.
-
Transfer the supernatant to LC-MS vials for analysis.
-
Chemical Derivatization: Methylation of Gamma-Carboxyglutamic Acid
This protocol describes the methylation of Gla residues to prevent CO2 neutral loss during MS analysis[2].
-
Peptide Preparation: The starting material is a lyophilized peptide digest.
-
Methylation Reaction:
-
To the dried peptides, add 200 µL of 2 M methanolic HCl.
-
Incubate for 1 hour at 20°C.
-
Lyophilize the sample to dryness.
-
Repeat the methylation step one more time.
-
-
Sample Clean-up:
-
Resuspend the sample in 100 µL of 50 mM ammonium bicarbonate, pH 8, to neutralize the sample.
-
Lyophilize to dryness.
-
Resuspend the peptides in a solvent compatible with LC-MS analysis (e.g., 1% acetic acid).
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the mass spectrometry-based validation of gamma-carboxylation sites.
References
- 1. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. manoa.hawaii.edu [manoa.hawaii.edu]
- 5. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type vs. Mutated Gla Domains: Functional Implications for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The γ-carboxyglutamic acid (Gla) domain is a critical post-translationally modified protein module essential for the function of several vitamin K-dependent proteins involved in blood coagulation and other physiological processes.[1] This guide provides a comprehensive functional comparison of wild-type and mutated Gla domains, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
Functional Significance of the Gla Domain
The primary function of the Gla domain is to mediate calcium-dependent binding to negatively charged phospholipid membranes, such as those exposed on the surface of activated platelets.[2] This interaction is crucial for the assembly of enzyme-cofactor complexes on the membrane surface, which dramatically accelerates the rate of coagulation reactions.[2] Mutations within the Gla domain can significantly impair these functions, leading to bleeding disorders or thrombotic tendencies.
Quantitative Comparison of Wild-Type vs. Mutated Gla Domains
Mutations in the Gla domain can have a wide range of effects on protein function, from subtle changes in binding affinity to complete loss of activity. The following tables summarize quantitative data from various studies comparing the functional properties of wild-type (WT) and mutated Gla domain-containing proteins.
Table 1: Coagulation Activity
This table summarizes the impact of Gla domain mutations on the overall procoagulant or anticoagulant activity of the respective proteins, as measured by standard clotting assays such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT).
| Protein | Mutation | Assay | Result Compared to Wild-Type | Reference |
| Factor IX | K5A | In vivo circulation | 31% remaining in plasma vs. 17% for WT after 2 minutes | [3] |
| K5R | In vivo circulation | 17% remaining in plasma (similar to WT) | [3] | |
| Gla domain replaced with Factor VII Gla domain | aPTT | Low activity (<2 units/mg vs. ~150 units/mg for WT) | [4] | |
| Protein C | Q10G11N12 (QGN) | aPTT | No significant change in anticoagulant activity | [5] |
| S23E32D33Y44 (SEDY) | aPTT | No significant change in anticoagulant activity | [5] | |
| QGNSEDY | aPTT | ~20-fold higher anticoagulant activity | [5] | |
| Yonago (undefined Gla domain mutation) | aPTT | Reduced anticoagulant activity (~43.5% of normal) | [6] | |
| Protein S | Gly11Asp | Factor Va inactivation assay | 15.2-fold reduced activity | [7] |
| Thr37Met | Factor Va inactivation assay | 3.6-fold reduced activity | [7] |
Table 2: Calcium and Phospholipid Binding Affinity
This table presents the dissociation constants (Kd) for the binding of wild-type and mutated Gla domains to calcium ions and phospholipid membranes. A lower Kd indicates a higher binding affinity.
| Protein | Mutation | Ligand | Kd Compared to Wild-Type | Reference |
| Prothrombin (residues 1-45) | Wild-Type | Phospholipid Vesicles | 11.8 µM | [8] |
| Factor IX | Wild-Type | Factor XIa | 120 ± 11 nM | [4] |
| Gla domain replaced with Factor VII Gla domain | Factor XIa | No binding detected | [4] | |
| Protein C | QGNSEDY | Phospholipid Vesicles | 3- to 7-fold enhanced binding | [5] |
| Protein S | Gly11Asp | Anionic Phospholipid Vesicles | 5.4-fold reduced affinity | [7] |
| Thr37Met | Anionic Phospholipid Vesicles | 1.5-fold reduced affinity | [7] | |
| Factor X (EGF-Gla domain pair) | Wild-Type | Ca2+ | Kd ~ 100 µM | [9] |
Table 3: Enzyme Kinetics
This table outlines the kinetic parameters (kcat and KM) for the enzymatic activity of wild-type and mutated Gla domain-containing proteins. kcat represents the turnover number (catalytic rate), while KM reflects the substrate concentration at half-maximal velocity.
| Enzyme | Mutation | Substrate | kcat Compared to Wild-Type | KM Compared to Wild-Type | Reference |
| Factor VIIa | R147A | Factor X | ~90% reduction | Not specified | [10] |
| K192A | Factor X | ~90% reduction | Not specified | [10] | |
| R147A/K192A | Factor X | ~99% decrease | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the function of Gla domains.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common coagulation test used to evaluate the intrinsic and common pathways of the coagulation cascade.
Principle: The clotting time of plasma is measured after the addition of a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipid), followed by calcium. Deficiencies in or inhibitors of factors in the intrinsic and common pathways will prolong the clotting time.
Protocol:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. Centrifuge to obtain platelet-poor plasma.
-
Incubation: Pre-warm the plasma sample and the aPTT reagent to 37°C.
-
Activation: Mix equal volumes of the plasma and aPTT reagent in a test tube and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Clot Initiation: Add a pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
Clot Detection: Stop the timer as soon as a fibrin clot is detected, either visually or using an automated coagulometer.
-
Analysis: Compare the clotting time of the sample to that of a normal control plasma.
Prothrombin Time (PT) Assay
The PT assay is used to assess the extrinsic and common pathways of coagulation.
Principle: The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipid) and calcium. Deficiencies in or inhibitors of factors in the extrinsic and common pathways will prolong the clotting time.
Protocol:
-
Sample Preparation: Collect and process blood to obtain platelet-poor plasma as described for the aPTT assay.
-
Incubation: Pre-warm the plasma sample and the PT reagent (thromboplastin) to 37°C.
-
Clot Initiation: Add the PT reagent to the plasma sample and simultaneously start a timer.
-
Clot Detection: Stop the timer upon the formation of a fibrin clot.
-
Analysis: Compare the clotting time to that of a normal control plasma. Results are often expressed as an International Normalized Ratio (INR).
Isothermal Titration Calorimetry (ITC) for Calcium Binding
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]
Principle: A solution of the ligand (calcium) is titrated into a solution of the macromolecule (Gla domain-containing protein) in a sample cell. The heat released or absorbed upon binding is measured by the calorimeter.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified Gla domain-containing protein in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Prepare a solution of calcium chloride in the exact same buffer to avoid heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.[11]
-
-
Loading the Calorimeter:
-
Fill the reference cell with the dialysis buffer.
-
Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.
-
Fill the injection syringe with the calcium solution.
-
-
Titration:
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of small injections of the calcium solution into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of calcium to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[12]
-
Solid-Phase Phospholipid Binding Assay
This assay measures the ability of a Gla domain-containing protein to bind to a phospholipid surface.
Principle: Phospholipids are immobilized on a solid support (e.g., a microtiter plate). The protein of interest is then added, and the amount of bound protein is quantified.
Protocol:
-
Plate Coating:
-
Prepare liposomes containing the desired phospholipid composition (e.g., phosphatidylserine).
-
Coat the wells of a microtiter plate with the liposomes and allow them to adhere.
-
Wash the wells to remove unbound liposomes.
-
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Protein Binding:
-
Add serial dilutions of the Gla domain-containing protein (in a calcium-containing buffer) to the wells.
-
Incubate to allow binding to occur.
-
Wash the wells to remove unbound protein.
-
-
Detection:
-
Add a primary antibody that specifically recognizes the protein of interest.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate and measure the resulting color change using a plate reader.
-
-
Analysis: The amount of bound protein is proportional to the signal intensity. The data can be used to calculate a binding curve and determine the apparent binding affinity.
Visualizing Key Pathways and Concepts
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.
The classical blood coagulation cascade.
References
- 1. Gla domain - Wikipedia [en.wikipedia.org]
- 2. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circulating and binding characteristics of wild-type factor IX and certain Gla domain mutants in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gla domain-mutated human protein C exhibiting enhanced anticoagulant activity and increased phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new hereditary abnormal protein C (protein C Yonago) with a dysfunctional Gla-domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The determination of a calcium-dependent binding constant of the bovine prothrombin Gla domain (residues 1-45) to phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations of TFPI-binding exosites on factor VII cause bleeding phenotypes in factor VII deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
cross-validation of different gamma-Carboxyglutamate quantification methods
This guide provides a detailed comparison of analytical methods for the quantification of gamma-carboxyglutamate (Gla), a critical post-translational modification essential for the biological activity of various proteins involved in blood coagulation, bone metabolism, and the prevention of soft tissue calcification. The information presented here is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of method performance with supporting experimental data and protocols.
Gamma-carboxylation is a vitamin K-dependent modification where a carboxyl group is added to glutamic acid (Glu) residues to form Gla.[1] The presence and extent of γ-carboxylation are crucial for the function of Gla-containing proteins. Therefore, accurate and reliable quantification of Gla is vital for both basic research and clinical applications. This guide will focus on the most prevalent techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Quantification Methods
The choice of method for Gla quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and whether the goal is to measure total Gla content or the carboxylation status of a specific protein.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures the mass-to-charge ratio of ionized molecules, allowing for direct identification and quantification of Gla-containing peptides. | Separates molecules based on their physicochemical properties, followed by detection using UV, fluorescence, or other detectors. | Utilizes specific antibodies to detect and quantify Gla-containing proteins. |
| Sample Type | Purified proteins, complex biological samples (plasma, tissues). | Protein hydrolysates, purified proteins, biological fluids. | Serum, plasma, cell culture supernatants. |
| Specificity | High; can distinguish between different carboxylation states of a protein.[2] | Moderate to high, depending on the detection method and sample preparation. | High for the target protein, but may not distinguish between different carboxylation states unless specific antibodies are used.[2][3] |
| Sensitivity | High.[1] | Moderate to high, can be enhanced with fluorescence detection.[4][5][6] | High.[7][8] |
| Quantification | Absolute or relative quantification. | Absolute quantification. | Relative or absolute quantification against a standard curve. |
| Throughput | Lower compared to ELISA. | Moderate. | High. |
| Advantages | Provides detailed structural information, including the specific sites of carboxylation.[1] Can analyze complex mixtures. | Robust and reproducible. Well-established technique. | High throughput, relatively simple and cost-effective. |
| Disadvantages | Requires sophisticated instrumentation and expertise. Potential for ion suppression. Poor sensitivity for Gla-peptides can be an issue.[2] | Can be time-consuming. May require derivatization of the analyte.[9] | Dependent on antibody availability and specificity. May not provide information on the degree of carboxylation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these techniques. Below are representative protocols for each method.
This protocol describes a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of specific Gla-containing proteoforms.[2]
Sample Preparation:
-
Protein Enrichment: Enrich γ-carboxylated proteins from the biological matrix (e.g., plasma) if necessary.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins with an appropriate protease (e.g., trypsin) to generate peptides.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptides of interest.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes can be beneficial.[2]
-
Data Acquisition: Use a targeted approach such as Multiple Reaction Monitoring (MRM) for quantification of specific Gla-peptides.
-
Analysis: Quantify the target peptides based on the peak area of the selected transitions, using stable isotope-labeled internal standards for normalization.
-
This protocol is based on the derivatization of Gla with phenylisothiocyanate (PITC) followed by reverse-phase HPLC analysis.[9]
Sample Preparation:
-
Alkaline Hydrolysis: Hydrolyze the protein sample with sodium hydroxide to release free amino acids.
-
Desalting: Desalt the hydrolysate using a cation exchange column (e.g., Dowex 50).
-
Derivatization: Derivatize the amino acid mixture with PITC to form phenylthiocarbamyl (PTC) derivatives.
HPLC Analysis:
-
Column: A C18 or C8 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase, for example, 0.14 M Tris, 0.05% triethylamine, pH 7.5, with 2% acetonitrile.[9]
-
Detection: UV absorbance at 254 nm.
-
Quantification: Calculate the amount of Gla based on a standard curve generated with known concentrations of a PTC-Gla standard.
This protocol describes a sandwich ELISA for the quantification of Matrix Gla Protein (MGP).[7][8]
Procedure:
-
Coating: Coat a microtiter plate with a capture antibody specific for the target Gla-protein.
-
Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Add standards and samples to the wells and incubate to allow the target protein to bind to the capture antibody.
-
Detection Antibody: Add a labeled detection antibody that recognizes a different epitope on the target protein.
-
Substrate Addition: Add a substrate that will be converted by the enzyme on the detection antibody to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measurement: Measure the signal using a plate reader.
-
Quantification: Determine the concentration of the target protein in the samples by interpolating from the standard curve.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for the described quantification methods.
References
- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating Uncarboxylated Matrix Gla Protein Is Associated with Vitamin K Nutritional Status, but Not Coronary Artery Calcium, in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britz.mcmaster.ca [britz.mcmaster.ca]
- 5. Analysis of gamma-carboxyglutamic acid content of protein, urine, and plasma by capillary electrophoresis and laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent method to determine vitamin K-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Assay for human matrix gla protein in serum: potential applications in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of gamma-carboxyglutamic acid by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Biological Activity of Synthetic Gla-Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic gamma-carboxyglutamic acid (Gla)-peptides with their native counterparts and other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid essential for the biological activity of various proteins, primarily involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. The synthesis of peptides containing Gla residues offers a powerful tool for research and therapeutic development, allowing for the study of specific protein domains and the creation of novel molecules with enhanced or modified functions. This guide focuses on the methods used to confirm the biological activity of these synthetic Gla-peptides and compares their performance to naturally occurring proteins.
Comparing Synthetic and Native Gla-Peptide Activity: A Data-Driven Approach
A key aspect of validating synthetic peptides is to demonstrate that they exhibit biological activity comparable to their native counterparts. This is often assessed through in vitro assays that measure specific functions, such as coagulation time or binding affinity to relevant molecules like calcium ions or phospholipids.
While direct comparative studies between synthetic Gla-peptides and their full-length native proteins are not always readily available in a single publication, data can be compiled from various sources to provide a meaningful comparison. For instance, the biological activity of a synthetic peptide corresponding to the Gla-domain of prothrombin has been characterized, demonstrating its ability to bind to phospholipid membranes in a calcium-dependent manner and inhibit thrombin generation.[1]
Quantitative Analysis of Biological Activity
The following tables summarize key quantitative data from studies on synthetic Gla-peptides, providing a basis for comparison with the known activities of their native protein counterparts.
Table 1: Coagulation Activity of Prothrombin and its Synthetic Gla-Domain Peptide
| Analyte | Assay | Parameter | Value |
| Synthetic Prothrombin Gla-Peptide (PT-(1-46)) | Thrombin Generation Assay | Ki for prothrombinase complex | 0.8 µM[1] |
| Native Prothrombin | Prothrombin Time (PT) | Normal Range | ~11-13.5 seconds |
| Native Prothrombin | Activated Partial Thromboplastin Time (aPTT) | Normal Range | ~25-35 seconds |
Note: Direct comparison of Ki with clotting times is complex as they measure different aspects of the coagulation cascade. The Ki value indicates the inhibitory potential of the synthetic peptide on the prothrombinase complex.
Table 2: Calcium Binding Affinity of Synthetic Osteocalcin-Derived Peptides
| Peptide | Description | Dissociation Constant (KD) for Ca2+ |
| Synthetic Peptide with 1 Gla residue | Contains a single γ-carboxyglutamic acid | ~15 mM[2] |
| Synthetic Peptide with 2 Gla residues | Contains two γ-carboxyglutamic acid residues | 0.6 mM (demonstrates cooperativity)[2] |
| Native Osteocalcin | Full-length protein with 3 Gla residues | Transition midpoint for Ca2+-induced conformational change at 0.75 mM Ca2+[3] |
These tables highlight that synthetic Gla-peptides can effectively mimic the calcium-binding and coagulation-related functions of their native protein domains. The cooperative binding of calcium by a synthetic peptide with two Gla residues demonstrates the successful engineering of a key functional property.[2]
Key Experimental Protocols for Biological Activity Confirmation
Accurate and reproducible experimental methods are crucial for confirming the biological activity of synthetic Gla-peptides. Below are detailed protocols for essential assays.
Coagulation Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Principle: The clotting time of plasma is measured after the addition of a partial thromboplastin reagent (containing phospholipids) and an activator (e.g., silica, kaolin), followed by calcium.
-
Procedure:
-
Pre-warm patient/control plasma and aPTT reagent to 37°C.
-
In a test tube, mix equal volumes of plasma and aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for optimal activation of contact factors.
-
Add pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
Record the time taken for a fibrin clot to form. This is the aPTT.
-
2. Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: The clotting time of plasma is measured after the addition of a thromboplastin reagent (containing tissue factor and phospholipids) and calcium.
-
Procedure:
-
Pre-warm patient/control plasma and PT reagent to 37°C.
-
Add the PT reagent to the plasma in a test tube.
-
Simultaneously start a timer.
-
Record the time taken for a fibrin clot to form. This is the PT.
-
Calcium Binding Assays
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (e.g., calcium chloride) is titrated into a solution of the macromolecule (the synthetic Gla-peptide) in a sample cell. The heat released or absorbed during binding is measured.
-
Procedure:
-
Prepare a solution of the synthetic Gla-peptide in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of calcium chloride in the same buffer and load it into the injection syringe.
-
Perform a series of small, sequential injections of the calcium chloride solution into the peptide solution.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to macromolecule.
-
The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
-
Signaling Pathways and Experimental Workflows
Synthetic Gla-peptides can be used to investigate and modulate specific signaling pathways. Understanding these pathways is essential for interpreting experimental results and for designing novel therapeutic agents.
Gas6-Axl Signaling Pathway
Growth arrest-specific protein 6 (Gas6) is a vitamin K-dependent protein that, through its Gla domain, binds to phosphatidylserine on the surface of apoptotic cells. This interaction is crucial for its role in cell signaling through the Axl receptor tyrosine kinase, which is involved in processes like cell survival, proliferation, and migration. Synthetic Gla-peptides derived from Gas6 can be used to study and potentially modulate this pathway.
Gas6-Axl signaling pathway.
Experimental Workflow for Assessing Synthetic Gla-Peptide Activity
The following diagram illustrates a typical workflow for confirming the biological activity of a newly synthesized Gla-peptide.
Experimental workflow.
References
A Comparative Guide to the Carboxylation Patterns of Gla Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carboxylation patterns of various Vitamin K-dependent proteins, also known as Gla proteins. This post-translational modification, the conversion of specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla), is crucial for the biological activity of these proteins in processes such as blood coagulation, bone metabolism, and cellular growth.[1][2] This resource presents quantitative data on the carboxylation of different Gla proteins, details the experimental methodologies used to determine these patterns, and provides visual representations of the key biological and experimental processes.
Unveiling the Carboxylation Landscape: A Quantitative Comparison
The extent of gamma-carboxylation is a key determinant of the functional capacity of Gla proteins. The number of Gla residues varies among different proteins, reflecting their diverse physiological roles. The following table summarizes the number of gamma-carboxyglutamic acid residues found in a selection of human Gla proteins.
| Protein Family | Protein Name | Number of Gla Residues | Primary Function |
| Coagulation Factors | Prothrombin (Factor II) | 10 | Blood clotting cascade[1][3][4][5] |
| Factor VII | 10 | Initiation of blood coagulation[6][7][8] | |
| Factor IX | 12 | Blood coagulation cascade[9][10] | |
| Factor X | 10-11 | Blood coagulation cascade[11][12] | |
| Protein C | 9 | Anticoagulant, anti-inflammatory[13][14] | |
| Protein S | 10-11 | Cofactor for Protein C[15] | |
| Protein Z | 13 | Coagulation regulation[2] | |
| Bone and Matrix Proteins | Osteocalcin (Bone Gla Protein) | 3 | Bone mineralization and metabolism |
| Matrix Gla Protein (MGP) | 5 | Inhibition of soft tissue calcification | |
| Other | Growth Arrest-Specific 6 (Gas6) | 11-12 | Cell growth regulation, apoptosis |
| Transmembrane Gla Protein 3 (TMG3) | 13 | Unknown | |
| Transmembrane Gla Protein 4 (TMG4) | 9 | Unknown |
The Engine of Carboxylation: The Vitamin K Cycle
The gamma-carboxylation of glutamic acid residues is powered by the vitamin K cycle, a metabolic pathway that occurs in the endoplasmic reticulum. This cycle involves the oxidation and reduction of vitamin K, catalyzed by two key enzymes: gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR).[6]
A Blueprint for Analysis: Experimental Workflows
The determination of carboxylation patterns in Gla proteins involves a series of sophisticated analytical techniques. A general workflow for the analysis of protein carboxylation is outlined below. This process typically begins with the isolation of the protein of interest, followed by enzymatic digestion and subsequent analysis by mass spectrometry to identify and quantify the modified residues.
In-Depth Methodologies: Key Experimental Protocols
Accurate assessment of Gla protein carboxylation is essential for research and clinical applications. The following sections provide detailed protocols for three common methods used to quantify the carboxylation status of these proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) for Carboxylated Prothrombin
This protocol describes a sandwich ELISA for the quantitative measurement of fully carboxylated human prothrombin.
Materials:
-
Microplate pre-coated with a capture antibody specific for human prothrombin.
-
Human Prothrombin Standard.
-
Biotinylated detection antibody specific for the Gla domain of prothrombin.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Reagent (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature. Add 100 µL of standards and samples to appropriate wells. Cover the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well three times with 350 µL of Wash Buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
HRP Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step, but for a total of five times.
-
Substrate Incubation: Add 90 µL of Substrate Reagent to each well. Cover and incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 15 minutes.
-
Calculation: Construct a standard curve and determine the concentration of carboxylated prothrombin in the samples.
High-Performance Liquid Chromatography (HPLC) for Gla Residue Quantification
This method allows for the direct quantification of gamma-carboxyglutamic acid residues after protein hydrolysis.
Materials:
-
Reversed-phase C18 HPLC column.
-
HPLC system with a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Hydrolysis Reagent (e.g., 6N HCl).
-
Derivatization Reagent (e.g., PITC - phenylisothiocyanate).
-
Gla and other amino acid standards.
Procedure:
-
Protein Hydrolysis: Hydrolyze the purified Gla protein sample in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: Neutralize the hydrolysate and derivatize the amino acids with PITC.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the amino acids using a gradient of Mobile Phase B. A typical gradient might be 5-60% B over 30 minutes.
-
Monitor the elution at 254 nm.
-
-
Quantification: Identify the Gla peak based on the retention time of the Gla standard. Quantify the amount of Gla by comparing the peak area to a standard curve generated with known concentrations of the Gla standard.
Mass Spectrometry (MS) for Carboxylation Site Analysis
Mass spectrometry offers a powerful tool for identifying the specific sites of gamma-carboxylation within a protein.
Materials:
-
Mass spectrometer (e.g., Q-Exactive HF) with a nano-liquid chromatography (nanoLC) system.
-
Enzymes for protein digestion (e.g., Trypsin, Glu-C).
-
Reagents for reduction (e.g., DTT) and alkylation (e.g., iodoacetamide).
-
C18 trap and analytical columns for nanoLC.
-
Solvents for nanoLC (e.g., 0.1% formic acid in water and acetonitrile).
Procedure:
-
Sample Preparation:
-
Reduce and alkylate the purified Gla protein.
-
Digest the protein into smaller peptides using an appropriate enzyme (e.g., trypsin). The protein-to-enzyme ratio is typically around 50:1 (w/w). Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Load the peptide digest onto the trap column and then separate on the analytical column using a gradient of acetonitrile.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode. This involves acquiring a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target Gla protein.
-
Specify a variable modification of +44 Da on glutamic acid residues to identify potential carboxylation sites.
-
Manually validate the identified carboxylation sites by inspecting the MS/MS spectra for characteristic fragment ions.
-
By employing these methodologies, researchers can gain detailed insights into the carboxylation patterns of various Gla proteins, contributing to a deeper understanding of their function in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.rockefeller.edu [lab.rockefeller.edu]
- 7. fortislife.com [fortislife.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]
- 13. researchgate.net [researchgate.net]
- 14. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of γ-Carboxyglutamate: Validating a Novel Mass Spectrometry-Based Approach
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of glutamate (Glu) to γ-carboxyglutamate (Gla) is a critical step in the activation of a range of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and signal transduction.[1] Accurate and robust detection and quantification of Gla residues are therefore paramount for basic research, clinical diagnostics, and the development of therapeutics targeting these pathways. This guide provides a comprehensive comparison of a novel, enhanced mass spectrometry method for Gla detection against established analytical techniques, supported by experimental data and detailed protocols.
The Challenge in Gla Detection
The inherent chemical properties of the Gla residue, specifically its negative charge and susceptibility to decarboxylation under certain analytical conditions, have historically presented challenges for its accurate quantification.[2] Traditional methods, while valuable, often have limitations in terms of sensitivity, specificity, or the ability to pinpoint the exact location of Gla residues within a protein.
A Novel Approach: Methylation-Enhanced LC-MS/MS
To address these challenges, a new method involving the chemical derivatization of Gla residues prior to liquid chromatography-mass spectrometry (LC-MS/MS) analysis has been developed.[2][3] This technique is based on the methylation of the γ-carboxyl group of Gla, which effectively neutralizes its negative charge. This simple yet elegant modification offers several advantages for mass spectrometric analysis.[2]
Comparison of Gla Detection Methods
The following table summarizes the key performance characteristics of the novel methylation-enhanced LC-MS/MS method in comparison to other widely used techniques for Gla detection.
| Method | Principle | Sample Type(s) | Throughput | Key Advantages | Key Limitations |
| New: Methylation-Enhanced LC-MS/MS | Chemical derivatization (methylation) of Gla residues followed by LC-MS/MS analysis.[2] | Purified proteins, complex biological samples.[2] | Moderate | High sensitivity and specificity, enables site-specific identification of Gla residues, prevents decarboxylation during analysis, improves ionization efficiency.[2] | Requires sample preparation including protein hydrolysis and derivatization steps. |
| High-Performance Liquid Chromatography (HPLC) | Separation of derivatized amino acids from hydrolyzed protein samples.[4][5] | Purified proteins, urine, bone.[4][5] | Low to Moderate | Quantitative, well-established with good linearity.[4] | Indirect detection, requires derivatization, may have lower sensitivity than MS methods. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay using antibodies specific for Gla-containing proteins or free Gla.[6][7] | Biological fluids (e.g., plasma, serum).[6][7] | High | High throughput, suitable for screening large numbers of samples. | Cross-reactivity can be an issue, may not provide information on the extent or location of carboxylation. |
| Conventional LC-MS/MS | Direct analysis of proteolytic digests of Gla-containing proteins.[1] | Purified proteins, complex biological samples.[1] | Moderate | Provides sequence and site-specific information. | Gla-containing peptides can be difficult to detect due to poor ionization and neutral loss of CO2.[2] |
Experimental Protocols
Methylation-Enhanced LC-MS/MS for Gla Detection
This protocol is adapted from the methodology described for the analysis of Gla-containing peptides.[2]
a. Sample Preparation and Proteolytic Digestion:
-
The protein of interest is purified, and the concentration is determined.
-
The protein is subjected to reduction and alkylation of cysteine residues.
-
The protein is then digested with a suitable protease (e.g., trypsin) to generate peptides.
b. Methylation of Gla Residues:
-
The peptide digest is lyophilized to dryness.
-
The dried peptides are reconstituted in 2M methanolic HCl.
-
The reaction is incubated for 1 hour at room temperature.
-
The methylation step is repeated, and the sample is again lyophilized to dryness.[2]
c. LC-MS/MS Analysis:
-
The methylated peptides are reconstituted in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
The sample is injected into a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Peptide separation is achieved using a reverse-phase column with a gradient of acetonitrile.
-
The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data analysis is performed to identify peptides containing methylated Gla residues based on the expected mass shift.
HPLC with Pre-column Derivatization
This protocol is a generalized procedure based on established methods.[4][5]
a. Protein Hydrolysis:
-
The protein sample is hydrolyzed to its constituent amino acids using alkaline hydrolysis (e.g., with NaOH) to preserve the Gla residues, which are acid-labile.
-
The hydrolysate is neutralized and desalted.
b. Derivatization:
-
The amino acid mixture is derivatized with a labeling agent such as phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA) to allow for UV or fluorescence detection.[4][5]
c. HPLC Analysis:
-
The derivatized amino acids are separated on a reverse-phase HPLC column.
-
The separation is typically achieved using an isocratic or gradient elution with a suitable buffer system.[4]
-
Detection is performed using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.
-
Quantification is achieved by comparing the peak area of the Gla derivative to a standard curve.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the logical relationship between the different detection methods, the following diagrams are provided.
Workflow for Methylation-Enhanced LC-MS/MS.
References
- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 2. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct identification of gamma-carboxyglutamic acid in the sequencing of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of gamma-carboxyglutamic acid by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid assay for gamma-carboxyglutamic acid in urine and bone by precolumn derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-Carboxyglutamic Acid (Gla) ELISA Kit - 2BScientific [2bscientific.com]
- 7. ELISA Kit [ABIN6956031] - Biological Fluids [antibodies-online.com]
comparative study of gamma-glutamyl carboxylase from different species
A definitive guide for researchers, scientists, and drug development professionals on the comparative biochemistry and function of Gamma-Glutamyl Carboxylase (GGC) from human, bovine, Drosophila melanogaster, and Conus snail species.
Gamma-glutamyl carboxylase (GGC) is a vital enzyme located in the endoplasmic reticulum that catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). This carboxylation is a crucial step for the biological activity of VKDPs, which are involved in critical physiological processes including blood coagulation, bone metabolism, and the prevention of vascular calcification. Understanding the species-specific variations in GGC's structure, function, and substrate recognition is paramount for translational research and the development of novel therapeutics.
Comparative Analysis of Kinetic Parameters
The efficiency of GGC-mediated carboxylation is determined by its affinity for its substrates, which include vitamin K, carbon dioxide, and the glutamate-containing protein substrate. The Michaelis constant (Km) is a key indicator of the enzyme's affinity for its substrate, with a lower Km value signifying a higher affinity. The following table summarizes the available kinetic data for GGC from different species. It is important to note that direct comparison of Km values is most accurate when the same substrate is used.
| Species | Substrate | Km (approximate) | Notes |
| Drosophila melanogaster | FLEEL (pentapeptide) | 4 mM | Represents the affinity for a small, synthetic substrate without a propeptide. |
| Bovine (Bos taurus) | Factor IX propeptide-containing substrate (residues 18-41) | 1 µM | Demonstrates the significantly higher affinity for a substrate containing the propeptide recognition sequence. |
| Conus textile | Phe-Leu-Glu-Glu-Leu (pentapeptide) | 420 µM | |
| Human proprothrombin propeptide-peptide (residues -18 to +10) | 1.7 µM | Illustrates the ability of Conus GGC to recognize and carboxylate vertebrate propeptide-containing substrates with high affinity. | |
| Human proFactor IX propeptide-peptide (residues -18 to +10) | 6 µM | ||
| Conotoxin ε-TxIX precursor analog (with 29 aa propeptide) | 74 µM | Shows the affinity for a native Conus substrate. | |
| Human (Homo sapiens) | Consensus propeptide | Dissociation Constant (Kd) = 252 nM | While not a Km value for substrate turnover, the Kd for propeptide binding indicates a very high affinity for the recognition sequence of its substrates. |
Key Observations:
-
The presence of a propeptide sequence dramatically increases the affinity of GGC for its substrate across species, as evidenced by the significantly lower Km values for propeptide-containing substrates compared to the simple pentapeptide FLEEL.
-
The Drosophila GGC exhibits a relatively low affinity for the FLEEL peptide. While it can recognize human propeptides, it is not stimulated by them, unlike the human enzyme, suggesting differences in the regulatory mechanisms of carboxylation.
-
Bovine GGC demonstrates a high affinity for a human propeptide-containing substrate but shows no activity towards a Conus substrate, indicating a degree of substrate specificity among vertebrate and invertebrate enzymes.
-
The Conus GGC is capable of carboxylating both its native conotoxin precursors and vertebrate-derived propeptide-containing substrates, suggesting a broader substrate tolerance compared to the bovine enzyme.
Signaling Pathway and Experimental Workflow
The catalytic activity of GGC is a central part of the Vitamin K cycle, a crucial pathway for the activation of vitamin K-dependent proteins. The general workflow for characterizing GGC activity involves several key steps, from enzyme preparation to the detection of the carboxylated product.
Validating the Crucial Role of Gla Residues: A Comparative Guide to Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, understanding the precise function of individual gamma-carboxyglutamic acid (Gla) residues within vitamin K-dependent proteins is paramount. Site-directed mutagenesis stands as a cornerstone technique in this endeavor, allowing for the targeted alteration of these residues to elucidate their specific contributions to protein function. This guide provides a comparative overview of methodologies and functional outcomes, supported by experimental data, to aid in the design and interpretation of such studies.
The modification of glutamate (Glu) to Gla residues is a critical post-translational modification for the biological activity of proteins involved in blood coagulation, such as prothrombin and Factor IX. These negatively charged Gla residues are essential for calcium ion binding, which in turn mediates the interaction of these proteins with phospholipid membranes at the site of injury, a crucial step in the coagulation cascade. By systematically replacing specific Gla residues with other amino acids, researchers can dissect their individual roles in maintaining protein structure, calcium binding, membrane association, and enzymatic activity.
Comparative Analysis of Gla Residue Function in Prothrombin
Site-directed mutagenesis studies on human prothrombin have been instrumental in mapping the functional importance of its 10 Gla residues. By replacing individual Gla residues with aspartic acid (Asp), a conservative substitution that retains a negative charge but has a shorter side chain, researchers have been able to categorize the Gla residues based on their impact on prothrombin's procoagulant activity and its interaction with phospholipid membranes and the prothrombinase complex.
| Gla Residue Mutated (to Asp) | Procoagulant Activity (% of Wild-Type) | Phospholipid Binding (Kd) | Interaction with Prothrombinase (KM) | Functional Importance |
| Gla 6 | ~100% | Indistinguishable from Wild-Type | Indistinguishable from Wild-Type | Non-essential for basic structure and function[1][2] |
| Gla 7, 14, 19, 20, 25, 32 | 15 - 52% | Intermediate | Intermediate | Contribute to optimal function, potentially involved in interdomain interactions and membrane binding[1][2] |
| Gla 16, 26, 29 | <1% | >200-fold higher than Wild-Type | ~100-fold higher than Wild-Type | Critical for maintaining the structural integrity of the calcium-liganded Gla domain and essential for membrane binding[1][2] |
Experimental Workflow & Signaling Pathways
The process of validating Gla residue function through site-directed mutagenesis involves a multi-step workflow, from the initial mutation of the target DNA to the final functional analysis of the purified mutant protein. The ultimate goal is to understand the role of these residues in the broader context of the blood coagulation cascade.
References
- 1. The importance of specific gamma-carboxyglutamic acid residues in prothrombin. Evaluation by site-specific mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of specific gamma-carboxyglutamic acid residues in prothrombin. Evaluation by site-specific mutagenesis. | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of Gla-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methods for assessing the binding specificity of Gla-containing proteins. We present a comparative analysis of common experimental techniques, including detailed protocols and quantitative data from studies on well-characterized Gla-binding proteins. This document is intended to serve as a practical resource for designing and executing experiments to elucidate the specific interactions of this important class of proteins.
Introduction to Gla-Binding Proteins and Specificity
Gamma-carboxyglutamic acid (Gla) domains are post-translationally modified protein modules that are crucial for the biological activity of a variety of proteins, most notably those involved in blood coagulation.[1] These domains confer a high affinity for calcium ions, which in turn mediates their binding to negatively charged phospholipid surfaces, such as those exposed on activated platelets and apoptotic cells.[1][2] The primary ligand for many Gla-domains is phosphatidylserine (PS).[3][4][5][6][7] However, the specificity of this interaction can vary among different Gla-proteins, with some showing a preference for other phospholipids like phosphatidic acid.[3][8]
Assessing the binding specificity of a Gla-binding protein is critical for understanding its physiological function and for the development of targeted therapeutics. This involves quantifying its binding affinity for its primary ligand and comparing it to its affinity for other potential, structurally similar ligands.
Quantitative Comparison of Binding Affinities
Surface Plasmon Resonance (SPR) is a powerful technique for obtaining quantitative data on protein-ligand interactions, including association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
The following table summarizes SPR data from a study on Coagulation Factor X (FX), a well-characterized Gla-binding protein. The data illustrates how the presence of other phospholipids can modulate the binding affinity of the FX Gla-domain to its primary ligand, phosphatidylserine (PS).
| Ligand Composition (in Nanodiscs) | Analyte | Dissociation Constant (Kd) | Reference |
| 50% PS, 50% PC | Factor X | 0.31 ± 0.14 µM | [4] |
| 10% PS, 20% PE, 70% PC | Factor X | 1.57 ± 0.19 µM | [4] |
| 10% PS, 40% PE, 50% PC | Factor X | 1.51 ± 0.54 µM | [4] |
| 10% PS, 60% PE, 30% PC | Factor X | 1.28 ± 0.20 µM | [4] |
PS: Phosphatidylserine, PC: Phosphatidylcholine, PE: Phosphatidylethanolamine
Note: This data demonstrates that while Factor X binds to PS, the presence and concentration of other phospholipids in the membrane can significantly influence the binding affinity.
Experimental Protocols for Assessing Binding Specificity
Here we provide detailed methodologies for three common techniques used to assess protein binding specificity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[9] It is highly effective for determining kinetic parameters of binding events.[9]
Experimental Workflow for SPR
Caption: General workflow for an SPR experiment.
Detailed Protocol:
-
Ligand and Analyte Preparation:
-
Express and purify the Gla-binding protein (ligand) and its potential binding partners (analytes). Ensure high purity and stability.
-
Prepare a running buffer appropriate for the interaction, typically a buffered saline solution (e.g., HBS-EP).
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface, for example, with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the Gla-binding protein at a concentration of 5-20 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active groups on the surface with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (e.g., phospholipid-containing nanodiscs or vesicles) in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the estimated Kd.
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) and monitor the binding response.
-
Allow for a dissociation phase where the running buffer flows over the chip.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be adapted to study protein-protein and protein-lipid interactions.[10][11] An inhibition ELISA format is particularly useful for assessing binding specificity in solution.[10]
Experimental Workflow for Inhibition ELISA
Caption: Workflow for an inhibition ELISA.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with the primary ligand (e.g., phosphatidylserine) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competitive Binding:
-
In a separate plate or tubes, incubate a constant concentration of the Gla-binding protein with serial dilutions of the competing ligands (the primary ligand as a positive control and other potential ligands to be tested).
-
-
Incubation on Coated Plate:
-
Transfer the mixtures from the competitive binding step to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature to allow the unbound Gla-binding protein to bind to the coated ligand.
-
Wash the plate.
-
-
Detection:
-
Add a primary antibody specific to the Gla-binding protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature after each antibody addition, with washing steps in between.
-
Alternatively, if using a tagged Gla-protein, an HRP-conjugated antibody against the tag can be used.
-
-
Signal Development:
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the affinity of the Gla-protein for the competing ligand in solution.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify interaction partners of a target protein from a complex mixture, such as a cell lysate.[12][13] It can provide qualitative or semi-quantitative information about binding specificity.
Experimental Workflow for Co-IP
Caption: General workflow for a Co-IP experiment.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells expressing the Gla-binding protein of interest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the Gla-binding protein (the "bait") for several hours to overnight at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with a non-specific IgG antibody of the same isotype.
-
-
Capture of Immune Complexes:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the expected interaction partners. The presence of a band for a potential partner in the specific IP lane but not in the negative control lane indicates an interaction.
-
For a more comprehensive analysis of interaction partners, the eluted proteins can be identified by mass spectrometry.
-
Signaling Pathway Visualization
Gla-binding proteins are often involved in complex signaling pathways. For example, Growth arrest-specific protein 6 (Gas6) is a Gla-containing protein that acts as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer).[10] The interaction of the Gas6 Gla-domain with phosphatidylserine on apoptotic cells is crucial for TAM receptor activation.[14][15]
Gas6-Axl Signaling Pathway
Caption: Gas6-mediated Axl receptor activation.
This guide provides a foundational understanding and practical protocols for assessing the binding specificity of Gla-binding proteins. The choice of method will depend on the specific research question, the available reagents, and the desired level of quantitative detail. By carefully applying these techniques, researchers can gain valuable insights into the molecular interactions that govern the function of this important class of proteins.
References
- 1. Gla domain - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Specificity of the Membrane Binding Domain of Coagulation Factor X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stoichiometric analysis reveals a unique phosphatidylserine binding site in coagulation factor X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Phospholipid Synergy in Blood Clotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of prothrombin with a phospholipid surface: evidence for a membrane-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular View into Preferential Binding of the Factor VII Gla Domain to Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Quantification of Human Matrix Gla Protein (MGP) in serum and plasma using ELISA â Vitas Analytical Services [vitas.no]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 [frontiersin.org]
comparing the efficacy of different vitamin K forms on carboxylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of different forms of vitamin K, primarily phylloquinone (vitamin K1), menaquinone-4 (MK-4), and menaquinone-7 (MK-7), on the post-translational modification of vitamin K-dependent proteins (VKDPs). The biological activation of these proteins is critically dependent on the gamma-carboxylation of specific glutamate (Glu) residues to form gamma-carboxyglutamic acid (Gla), a process catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX).[1][2] This modification is essential for the function of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2][3]
The Vitamin K Cycle and Mechanism of Carboxylation
Vitamin K acts as an essential cofactor for GGCX.[4] The vitamin undergoes a cyclic series of oxidation and reduction reactions, known as the vitamin K cycle, within the endoplasmic reticulum.[3][5] The reduced form, vitamin K hydroquinone (KH2), is the active cofactor that donates electrons to facilitate the carboxylation of Glu residues on VKDPs.[3][5][6] During this reaction, KH2 is oxidized to vitamin K epoxide (KO).[5][7] The enzyme vitamin K epoxide reductase (VKOR) then reduces KO back to the quinone form, which is subsequently reduced again to KH2, allowing the cycle to continue.[3][5] This recycling mechanism is crucial as it allows a small amount of vitamin K to be used multiple times.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
A Researcher's Guide to Cellular Models for Studying Gamma-Carboxylation Defects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular models for investigating defects in gamma-glutamyl carboxylation, a critical post-translational modification for the function of vitamin K-dependent proteins (VKDPs). Dysregulation of this process is implicated in a range of disorders, from coagulopathies to vascular calcification. The selection of an appropriate cellular model is paramount for elucidating disease mechanisms and for the development of novel therapeutics.
The Gamma-Carboxylation Cycle: A Brief Overview
Gamma-carboxylation is a post-translational modification catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) in the endoplasmic reticulum.[1] This process, which is essential for the biological activity of VKDPs, involves the conversion of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues.[2] This modification is dependent on the reduced form of vitamin K. The vitamin K cycle, involving GGCX and vitamin K epoxide reductase (VKORC1), ensures the regeneration of reduced vitamin K to sustain carboxylation.[1][3]
Comparison of Cellular Models for Studying Gamma-Carboxylation
The choice of a cellular model is critical for accurately recapitulating the complexities of gamma-carboxylation in a controlled environment. Human Embryonic Kidney 293 (HEK293) cells are a widely used platform due to their high transfection efficiency and human origin.[4][5] Chinese Hamster Ovary (CHO) cells are another common choice, particularly for large-scale production of recombinant proteins.[6][7]
| Model System | Description | Advantages | Disadvantages | Key Applications |
| Wild-Type Cell Lines (e.g., HEK293, CHO) | Unmodified cell lines that endogenously express the components of the gamma-carboxylation machinery. | - Physiologically relevant levels of endogenous enzymes. - Useful for studying the effects of exogenous compounds on the native carboxylation system. | - Endogenous GGCX activity can interfere with the study of specific mutants. - Carboxylation capacity may be limited. | - Initial screening of compounds that modulate gamma-carboxylation. - Studying the regulation of endogenous GGCX and VKORC1. |
| GGCX Knockout (KO) Cell Lines (e.g., HEK293 GGCX-KO) | Cell lines in which the GGCX gene has been inactivated, typically using CRISPR-Cas9 technology.[8][9] | - Provides a "clean" background to study the function of exogenously introduced GGCX mutants.[10] - Essential for correlating GGCX genotypes with clinical phenotypes.[8][11] | - Requires genetic engineering expertise. - Complete absence of GGCX may have secondary effects on cellular physiology. | - Functional characterization of naturally occurring GGCX mutations.[12] - Structure-function studies of GGCX. |
| GGCX Knockdown (KD) Models (siRNA/shRNA) | Transient or stable reduction of GGCX expression using RNA interference. | - Technically less demanding than generating knockout lines. - Allows for tunable levels of GGCX expression. | - Incomplete knockdown can lead to residual GGCX activity. - Potential for off-target effects of siRNA/shRNA. | - Rapid assessment of the impact of reduced GGCX expression. - High-throughput screening applications. |
| Calumenin Overexpression/Knockdown Models | Modulation of the expression of Calumenin, an endogenous inhibitor of GGCX.[5][13][14] | - Allows for the study of the regulation of GGCX by chaperone proteins. | - Effects may be indirect and cell-type specific. | - Investigating the regulatory mechanisms of the gamma-carboxylation system. |
Quantitative Comparison of Cellular Models
The following tables provide a summary of quantitative data derived from studies utilizing these cellular models.
Table 1: Carboxylation Efficiency of GGCX Mutants in a GGCX-KO HEK293 Model
| GGCX Mutant | Reporter Protein | Carboxylation Efficiency (% of Wild-Type) | Reference |
| D153G | Coagulation Factor | ~20% (at physiological vitamin K1) | [8][12] |
| D153G | Coagulation Factor | Up to ~60% (with high-dose vitamin K1) | [8][12] |
| M174R | Coagulation Factor & MGP | No detectable activity | [11] |
| R325Q | Coagulation Factor & MGP | ~100% | [12] |
Table 2: Relative Carboxylation Efficiency Directed by Different Propeptides in HEK293 Cells
| Propeptide | Reporter Protein | Relative Carboxylation Efficiency | Reference |
| Factor IX | FIXgla-PC | Most efficient | [15] |
| Factor X | FIXgla-PC | ~10-fold lower than Factor IX | [15] |
| Protein C | FIXgla-PC | ~2.5-fold lower than Factor IX | [15] |
| Bone Gla Protein (BGP) | FIXgla-PC | No detectable activity | [15] |
Table 3: Effect of Calumenin Knockdown on GGCX Activity
| Model | Method | Fold Increase in GGCX Activity | Reference |
| BHK cells | siRNA (150-200 nM) | 3-fold | [16] |
Experimental Workflow for Validation of Cellular Models
A robust experimental workflow is crucial for validating cellular models of gamma-carboxylation defects. The following diagram outlines a typical approach.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Molecular basis of vitamin K driven γ-carboxylation at membrane interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.alphalifetech.com [blog.alphalifetech.com]
- 5. Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction [cytion.com]
- 6. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 7. Advantages of using CHO over HEK for transient expression - ProteoGenix [proteogenix.science]
- 8. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular and biochemical approaches to define GGCX carboxylation of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Undercarboxylated Matrix Gla Protein (ucMGP): A Novel Biomarker to Predict Coronary Artery Calcification [longerlife.org]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin K preserves gamma‐glutamyl carboxylase activity against carbamylations in uremia: Implications for vascular calcification and adjunct therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of carboxylation efficiency from net CO2 assimilation rate as a function of chloroplastic CO2 concentration in strawberry (Fragaria × ananassa cv. Maehyang) leaves | Semantic Scholar [semanticscholar.org]
- 15. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA silencing of calumenin enhances functional factor IX production - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Carboxylome: A Comparative Proteomics Guide to Carboxylated vs. Uncarboxylated Proteins
For researchers, scientists, and drug development professionals, understanding the nuanced differences between carboxylated and uncarboxylated proteins is critical for unraveling complex biological processes and developing targeted therapeutics. This guide provides an objective comparison of these protein forms, supported by experimental data and detailed methodologies, to empower your research in this dynamic field.
The post-translational modification of proteins through carboxylation, particularly the vitamin K-dependent γ-carboxylation of glutamate residues to form γ-carboxyglutamate (Gla), is a pivotal event in regulating the function of a specific set of proteins. These proteins, known as vitamin K-dependent proteins (VKDPs), are primarily involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] The presence or absence of this carboxylation dramatically alters their biological activity, making the comparative analysis of their carboxylated and uncarboxylated states a key area of investigation.
Quantitative Comparison of Carboxylated vs. Uncarboxylated Proteins
Quantitative proteomics offers powerful tools to discern the relative abundance of carboxylated and uncarboxylated protein forms. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification (LFQ) are employed to achieve this.[3][4][5][6][7][8][9][10][11]
Below is a summary of representative quantitative data for Osteocalcin, a well-studied VKDP, illustrating the impact of vitamin K on its carboxylation status.
| Protein | Condition | Carboxylated Form (%) | Uncarboxylated Form (%) | Method | Reference |
| Osteocalcin | Healthy Individuals (Placebo) | 77.0 ± 12.4 | 0.9 ± 0.1 | Mass Spectrometry | [12] |
| Osteocalcin | Healthy Individuals (Vitamin K Supplementation) | 81.5 ± 0.2 | Not Detected | Mass Spectrometry | [13] |
| Osteocalcin | Type 1 Diabetes Patients | Similar to controls | Similar to controls | ELISA | [14] |
| Osteocalcin | In vitro (Vehicle) | High | Low | ELISA | [15] |
| Osteocalcin | In vitro (Warfarin treatment) | Undetectable | Significantly Higher | ELISA | [15] |
Signaling Pathway: The Vitamin K Cycle and γ-Carboxylation
The carboxylation of glutamate residues is intricately linked to the vitamin K cycle. This metabolic pathway, occurring in the endoplasmic reticulum, is essential for the continuous regeneration of the reduced form of vitamin K (vitamin K hydroquinone), which is a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX, in turn, catalyzes the addition of a carboxyl group to specific glutamate residues on VKDPs.[1]
Experimental Workflow for Comparative Proteomics
A typical workflow for the comparative proteomic analysis of carboxylated and uncarboxylated proteins involves several key stages, from sample preparation to data analysis. This process is designed to enrich for carboxylated proteins and accurately quantify the differences in their abundance relative to their uncarboxylated counterparts.
Experimental Protocols
Herein, we provide a detailed methodology for the key experiments involved in the comparative proteomics of carboxylated and uncarboxylated proteins.
Protein Extraction and In-Solution Digestion
This protocol outlines the steps for preparing protein samples for mass spectrometry analysis.
-
Protein Solubilization : Solubilize the protein pellet (e.g., from cell culture or plasma) in a lysis buffer containing 8 M urea, 1 M NH4HCO3, and 20 mM HEPES pH 8.0.[15]
-
Quantification : Determine the protein concentration using a compatible method such as the BCA assay.
-
Reduction : Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 95°C for 5 minutes, followed by 30 minutes at room temperature to reduce disulfide bonds.[15]
-
Alkylation : Add iodoacetamide to a final concentration of 15 mM and incubate for 20 minutes at room temperature in the dark to alkylate free cysteine residues.
-
Dilution : Dilute the sample with 1 M NH4HCO3 to reduce the urea concentration to below 2 M.
-
Tryptic Digestion : Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[16]
-
Acidification : Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.2%.[15]
Affinity Enrichment of γ-Carboxylated Peptides
This protocol describes the selective isolation of peptides containing γ-carboxyglutamate residues.
-
Antibody Immobilization : Immobilize an anti-Gla antibody to magnetic beads or a chromatography resin according to the manufacturer's instructions.
-
Sample Incubation : Incubate the digested peptide mixture with the antibody-conjugated beads/resin for 2-4 hours at 4°C with gentle rotation.
-
Washing : Wash the beads/resin extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound peptides.
-
Elution : Elute the bound carboxylated peptides using an elution buffer, typically with a low pH (e.g., 0.1% TFA).
-
Desalting : Desalt the eluted peptides using a C18 ZipTip or equivalent before mass spectrometry analysis.[15]
LC-MS/MS Analysis and Data Quantification
This protocol outlines the mass spectrometry analysis and subsequent data processing.
-
Chromatographic Separation : Separate the enriched peptides using a reverse-phase liquid chromatography (LC) system coupled to the mass spectrometer. A gradient of increasing acetonitrile concentration is typically used for elution.
-
Mass Spectrometry : Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[11]
-
Peptide Identification : Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest) to identify the peptides. The search parameters should include variable modifications for γ-carboxylation of glutamate (+44 Da).
-
Label-Free Quantification : For LFQ, the relative abundance of a peptide in different samples is determined by comparing the area under the curve of its extracted ion chromatogram.[7][17]
-
Labeled Quantification (SILAC/iTRAQ) : For labeled approaches, the relative abundance is determined by the ratio of the reporter ion intensities (for iTRAQ) or the peak intensities of the light and heavy isotopic forms of the peptide (for SILAC).[4][6][8][9]
-
Data Normalization and Statistical Analysis : Normalize the quantitative data to account for variations in sample loading and perform statistical analysis to identify significant changes in the abundance of carboxylated versus uncarboxylated peptides.
By providing a clear framework for the quantitative comparison and analysis of carboxylated and uncarboxylated proteins, this guide aims to facilitate further discoveries in the vital roles these modifications play in health and disease.
References
- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]
- 2. Vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel method to investigate protein carbonylation by iTRAQ strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 5. scispace.com [scispace.com]
- 6. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 7. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 12. Influence of carboxylation on osteocalcin detection by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gamma-Carboxylation and Fragmentation of Osteocalcin in Human Serum Defined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determinants of undercarboxylated and carboxylated osteocalcin concentrations in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usherbrooke.ca [usherbrooke.ca]
- 16. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 17. shura.shu.ac.uk [shura.shu.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling gamma-Carboxyglutamate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling gamma-Carboxyglutamate (Gla), including detailed operational procedures and disposal plans to ensure a safe laboratory environment.
Hazard Assessment
This compound is an uncommon amino acid.[1] While some safety data sheets (SDS) classify this compound and its derivatives as not hazardous, others for related compounds indicate potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[2] Given this variability, it is prudent to handle this compound with a comprehensive safety approach, assuming a degree of hazard to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms. Adherence to these recommendations is crucial for minimizing exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of powder or if ventilation is inadequate. | Avoids inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Assemble all necessary equipment and PPE.
2. Handling the Solid Form:
-
Carefully unpack the container to avoid creating airborne dust.
-
When weighing and transferring the powder, use a spatula and perform these actions over a contained surface to easily manage any spills.
-
Avoid any direct contact with the skin, eyes, or clothing.
3. Preparing Solutions:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
If the dissolution process generates heat, cool the container as needed.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
4. Post-Handling Hygiene:
-
After handling, wash your hands thoroughly with soap and water.
-
Clean all equipment used during the process.
-
Decontaminate the work surface.
Emergency Procedures
| Exposure Type | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
The disposal of this compound and its waste should be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
1. Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled waste container. Do not mix with other chemical waste streams unless compatibility is known.
2. Disposal Route:
-
Non-Hazardous Determination: If your EHS office confirms that this compound is not considered hazardous waste, it may be permissible to dispose of small quantities of aqueous solutions down the drain with copious amounts of water.[5] However, this should only be done with explicit approval.
-
Hazardous Waste: If deemed hazardous, or in the absence of a definitive determination, treat all waste as hazardous. Arrange for collection by a licensed hazardous waste disposal company.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. anaspec.com [anaspec.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
